molecular formula C17H34O10S B611232 Butoxycarbonyl-PEG5-sulfonic acid CAS No. 1817735-28-6

Butoxycarbonyl-PEG5-sulfonic acid

Número de catálogo: B611232
Número CAS: 1817735-28-6
Peso molecular: 430.5 g/mol
Clave InChI: PJMKLAIQHSRPRW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

t-Butoxycarbonyl-PEG5-sulfonic acid is a PEG Linker.

Propiedades

IUPAC Name

2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O10S/c1-17(2,3)27-16(18)4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-28(19,20)21/h4-15H2,1-3H3,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJMKLAIQHSRPRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901137938
Record name 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1817735-28-6
Record name 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1817735-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7,10,13,16-Pentaoxaoctadecanoic acid, 18-sulfo-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901137938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid: Properties and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-sulfonic acid) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of significant interest in the field of drug development, particularly in the design and synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins associated with disease. The linker component of a PROTAC is crucial as it connects the target protein binder and the E3 ligase ligand, and its composition and length significantly impact the efficacy of the resulting molecule.

This technical guide provides a comprehensive overview of the known properties of this compound, its role in bioconjugation, and general experimental workflows for its application.

Core Properties of this compound

This compound is characterized by a terminal tert-butoxycarbonyl (Boc) protecting group and a sulfonic acid moiety, connected by a five-unit polyethylene glycol chain. The Boc group provides a stable, yet readily cleavable, protection for a primary amine, which is essential in multi-step organic synthesis. The PEG chain enhances the solubility and pharmacokinetic properties of the molecule to which it is attached. The terminal sulfonic acid group can be utilized for further chemical modifications.

Quantitative Data Summary
PropertyValueSource(s)
CAS Number 1817735-28-6[1][2]
Molecular Formula C17H34O10S[1]
Molecular Weight 430.51 g/mol [1]
Appearance Solid
Purity ≥95%
Solubility Soluble in Water, DMSO, DCM, DMF
Storage Conditions -20°C

Role in PROTAC Synthesis

Boc-PEG5-sulfonic acid serves as a versatile linker in the modular synthesis of PROTACs.[3] The hydrophilic PEG spacer can improve the solubility and cell permeability of the final PROTAC molecule.[4] The length of the PEG chain is a critical parameter that can be fine-tuned to optimize the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[5][6]

The synthetic strategy typically involves the deprotection of the Boc group to reveal a primary amine, which can then be coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand. Alternatively, the sulfonic acid moiety could be activated for conjugation, though this is less commonly described in the context of PROTAC synthesis.

Experimental Protocols

General Boc Deprotection Protocol

The removal of the Boc protecting group is a standard procedure in organic synthesis and is typically achieved under acidic conditions.

Materials:

  • Boc-PEG5-sulfonic acid

  • Dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the Boc-protected PEG linker in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature and monitor the progress by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed (usually 1-2 hours).[7][8]

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine-TFA salt can often be used directly in the next step. Alternatively, for neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.[7]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[7]

PROTAC Synthesis Workflow

The deprotected amino-PEG5-sulfonic acid can then be incorporated into a PROTAC through standard amide bond formation reactions.

PROTAC_Synthesis_Workflow cluster_deprotection Boc Deprotection cluster_conjugation1 First Conjugation cluster_conjugation2 Second Conjugation Boc_PEG Boc-NH-PEG5-SO3H Amino_PEG H2N-PEG5-SO3H Boc_PEG->Amino_PEG Acidic Cleavage TFA TFA / DCM Amino_PEG2 H2N-PEG5-SO3H Intermediate Ligand1-PEG5-SO3H Amino_PEG2->Intermediate Ligand1 Target Protein Ligand (with -COOH) Ligand1->Intermediate Coupling1 EDC, NHS Intermediate2 Ligand1-PEG5-SO3H PROTAC Final PROTAC Intermediate2->PROTAC Ligand2 E3 Ligase Ligand (with -NH2) Ligand2->PROTAC Coupling2 EDC, NHS

Caption: General workflow for the synthesis of a PROTAC using Boc-PEG5-sulfonic acid.

Conclusion

This compound is a valuable chemical tool for the construction of complex biomolecules, most notably PROTACs. Its well-defined structure, including a readily cleavable protecting group and a beneficial PEG spacer, allows for controlled and efficient synthetic strategies. While specific synthesis protocols for this exact molecule are proprietary, the general principles of PEG chemistry and Boc deprotection are well-established, providing a solid foundation for its application in innovative drug discovery programs. Researchers and scientists can leverage the properties of this linker to optimize the pharmacokinetic and pharmacodynamic profiles of their novel protein-degrading therapeutics.

References

A Technical Guide to the Synthesis of Butoxycarbonyl-PEG5-sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide outlines a plausible and detailed synthesis pathway for Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H), a bifunctional linker critical in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1] The hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal Boc-protected amine and sulfonic acid groups offer versatile handles for sequential and controlled conjugation. This document provides a comprehensive overview of the proposed synthesis, including detailed experimental protocols and a visualization of the synthetic pathway.

I. Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-step process commencing from the commercially available amino-PEG5-alcohol. The pathway involves the protection of the terminal amino group with a tert-butyloxycarbonyl (Boc) group, followed by the sulfonation of the terminal hydroxyl group.

Step 1: Boc Protection of Amino-PEG5-alcohol

The initial step focuses on the selective protection of the primary amine in amino-PEG5-alcohol using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). This reaction is typically carried out in an aprotic solvent such as dichloromethane (B109758) (DCM) in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) to yield N-Boc-PEG5-alcohol. The Boc group is stable under a wide range of conditions but can be readily removed under acidic conditions, making it an ideal protecting group for multi-step synthesis.

Step 2: Sulfonation of N-Boc-PEG5-alcohol

The terminal hydroxyl group of the N-Boc-PEG5-alcohol is then converted to a sulfonic acid. A common method for the sulfonation of polyethylene glycols is the use of chlorosulfonic acid (ClSO₃H) in a chlorinated solvent. This reaction proceeds via the formation of a sulfate (B86663) ester intermediate, which is subsequently hydrolyzed to the sulfonic acid. Careful control of the reaction conditions is crucial to prevent side reactions.

II. Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of this compound.

Protocol 1: Synthesis of N-Boc-PEG5-alcohol

Materials:

  • Amino-PEG5-alcohol

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve amino-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield pure N-Boc-PEG5-alcohol.

Protocol 2: Synthesis of this compound

Materials:

  • N-Boc-PEG5-alcohol

  • Chlorosulfonic acid (ClSO₃H)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve N-Boc-PEG5-alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonic acid (1.1 eq) dropwise to the stirred solution via a dropping funnel.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into cold diethyl ether to precipitate the product.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

III. Data Presentation

ParameterStep 1: Boc ProtectionStep 2: Sulfonation
Typical Yield > 90%80-95%
Purity (Post-Purification) > 95%> 95%
Reaction Time 12-24 hours3-5 hours
Reaction Temperature Room Temperature0 °C to Room Temperature

IV. Mandatory Visualization

The following diagram illustrates the proposed synthesis pathway for this compound.

Synthesis_Pathway Synthesis of this compound A Amino-PEG5-alcohol (H₂N-(CH₂CH₂O)₅-OH) B N-Boc-PEG5-alcohol (Boc-NH-(CH₂CH₂O)₅-OH) A->B (Boc)₂O, TEA DCM, RT C This compound (Boc-NH-(CH₂CH₂O)₅-SO₃H) B->C 1. ClSO₃H, DCM, 0°C to RT 2. Hydrolysis

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide to Boc-PEG5-sulfonic acid: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butoxycarbonyl-polyethylene glycol (5)-sulfonic acid (Boc-PEG5-sulfonic acid). Aimed at researchers, scientists, and drug development professionals, this document details the molecule's specifications, outlines key experimental protocols, and illustrates relevant experimental workflows.

Core Chemical and Physical Properties

Boc-PEG5-sulfonic acid is a heterobifunctional linker molecule featuring a Boc-protected amine and a terminal sulfonic acid group, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure is instrumental in bioconjugation and drug delivery, offering a combination of a stable, yet removable, protecting group and a highly acidic functional moiety. The PEG linker enhances aqueous solubility and can reduce the immunogenicity of conjugates.[1][2]

The key attributes of Boc-PEG5-sulfonic acid and a related compound are summarized below for comparison.

PropertyBoc-PEG5-sulfonic acidCarboxy-PEG5-sulfonic acid (for comparison)Reference
Molecular Formula C₁₇H₃₅NO₉SC₁₃H₂₆O₁₀S[1]
Molecular Weight 413.52 g/mol (Calculated)374.40 g/mol [3]
CAS Number 1817735-28-61817735-38-8[1][3]
Appearance Typically a solid powder or viscous liquidSolid Powder[3]
Purity ≥95%≥98%[]
Solubility Soluble in DMSO and waterSoluble in DMSO and water[]
Storage Conditions Store at -20°C for long term, 2-8°C for short termStore at -20°C for long term, 2-8°C for short term[]

Applications in Research and Drug Development

The unique characteristics of Boc-PEG5-sulfonic acid make it a versatile tool in several advanced applications:

  • Bioconjugation and Drug Delivery : The sulfonic acid group can be used for conjugation to various biomolecules.[5] The hydrophilic PEG linker improves the pharmacokinetic properties of the resulting conjugates.[2]

  • Surface Modification : The sulfonic acid moiety can be used to modify surfaces, such as metal oxides and nanoparticles, to enhance hydrophilicity and stability in aqueous solutions.[5]

  • PROTACs and Targeted Therapeutics : While less common than carboxylic acid or amine linkers, the PEG and Boc-protected amine components are relevant to the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).[6][7] The Boc group allows for sequential conjugation steps.

Experimental Protocols

The utility of Boc-PEG5-sulfonic acid lies in the ability to selectively deprotect the Boc group to reveal a primary amine for subsequent reactions.

Boc Deprotection Protocol

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability and ease of removal under acidic conditions.[8]

Objective: To remove the Boc protecting group from the amine terminus of the PEG linker.

Materials:

  • Boc-PEG5-sulfonic acid or a conjugate thereof

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected compound in DCM (e.g., 0.1 M solution) in a round-bottom flask under an inert atmosphere.[9]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution (typically 20-50% v/v).[9][10]

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[9]

  • Monitor the reaction progress by a suitable analytical method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9]

  • Once the reaction is complete, the solvent and excess TFA can be removed under reduced pressure. The resulting amine salt is often used in the next step without further purification.[11]

Safety Precautions: TFA is a strong, corrosive acid. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Visualizing Workflows and Structures

Diagrams are essential for representing complex chemical structures and experimental workflows.

G Figure 1: Chemical Structure of Boc-PEG5-sulfonic acid cluster_Boc Boc Group cluster_PEG PEG5 Linker cluster_Sulfonic Sulfonic Acid Group Boc Boc-NH- PEG (CH₂CH₂O)₅ Boc->PEG Sulfonic -CH₂CH₂-SO₃H PEG->Sulfonic

Figure 1: Chemical Structure of Boc-PEG5-sulfonic acid

Boc_Deprotection Figure 2: Boc Deprotection Workflow start Start with Boc-PEG5-conjugate dissolve Dissolve in DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Add TFA (20-50%) cool->add_tfa react Stir at RT for 1-3h add_tfa->react monitor Monitor by LC-MS/TLC react->monitor workup Remove solvent and excess TFA monitor->workup Reaction Complete end Amine-PEG5-conjugate (TFA salt) workup->end

Figure 2: Boc Deprotection Workflow

PROTAC_Synthesis Figure 3: General PROTAC Synthesis Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling start Boc-PEG-Linker + Ligand 1 couple1 Couple via available functional group start->couple1 product1 Boc-PEG-Ligand 1 couple1->product1 deprotect Boc Deprotection (e.g., TFA/DCM) product1->deprotect product2 Amine-PEG-Ligand 1 deprotect->product2 couple2 Couple via amine product2->couple2 ligand2 Ligand 2 ligand2->couple2 final_protac Final PROTAC (Ligand 1-PEG-Ligand 2) couple2->final_protac

Figure 3: General PROTAC Synthesis Workflow

References

An In-depth Technical Guide to Butoxycarbonyl-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides a comprehensive overview of Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H), a heterobifunctional linker crucial for the development of advanced therapeutics. The document details the molecule's physicochemical properties, its application in Proteolysis Targeting Chimeras (PROTACs), and protocols for its characterization and use.

Core Properties of this compound

This compound is a chemical linker molecule characterized by three key components: a tert-butoxycarbonyl (Boc) protected amine, a five-unit polyethylene (B3416737) glycol (PEG) chain, and a terminal sulfonic acid group. The Boc group offers a stable protecting group for the amine, which can be selectively removed under acidic conditions. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate molecules.[1][2] The terminal sulfonic acid group can participate in various chemical reactions, including esterification and amidation.[1]

Data Presentation: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₁₇H₃₄O₁₀S[3]
Molecular Weight 430.51 g/mol [3][4]
CAS Number 1817735-28-6[3][4]
Purity Typically ≥95%[1]
Appearance Varies (often a solid or oil)-
Solubility Soluble in water, DMSO, DMF, DCM[1]
Storage Conditions -20°C, sealed, dry[4]

Application in PROTAC Synthesis

This compound is primarily utilized as a linker in the synthesis of PROTACs.[3][5][6][7] PROTACs are heterobifunctional molecules that co-opt the body's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins of interest (POIs).[8][9] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[10][11]

The PEG5 linker provides the necessary length and flexibility to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is a critical step for subsequent ubiquitination and degradation.[12] The sulfonic acid moiety can be used as a handle for conjugation to either the target protein ligand or the E3 ligase ligand.

PROTAC Mechanism of Action

The general mechanism by which a PROTAC induces protein degradation is as follows:

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, bringing them into close proximity to form a ternary complex.[12]

  • Ubiquitination: Within the complex, the E3 ligase facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.[9]

  • Proteasomal Recognition: The polyubiquitinated target protein is then recognized by the 26S proteasome.[9][12]

  • Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule is released and can act catalytically to induce the degradation of another target protein molecule.[9][12]

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitin-Proteasome System PROTAC PROTAC (Boc-PEG5-SO3H Linker) POI Target Protein (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex POI-PROTAC-E3 Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome Proteasome->PROTAC Recycling Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_Ub->Proteasome Recognition & Degradation

Caption: Logical workflow of the PROTAC mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for the characterization and modification of this compound. These protocols are adapted from established procedures for similar PEG-linker molecules.[13][14][15]

3.1. Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine, a common step before conjugation.

  • Materials:

    • This compound

    • Anhydrous Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Round-bottom flask

    • Magnetic stirrer

    • Rotary evaporator

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.

    • Slowly add TFA to the stirred solution (typically 20-30% v/v).

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

    • The resulting deprotected product (H₂N-PEG5-SO₃H) as a TFA salt can often be used in the next step without further purification.

Boc_Deprotection_Workflow Start Start: Boc-PEG5-SO3H Dissolve 1. Dissolve in anhydrous DCM Start->Dissolve Add_TFA 2. Add TFA (20-30% v/v) Dissolve->Add_TFA Stir 3. Stir at RT for 1-3 hours Add_TFA->Stir Monitor 4. Monitor by LC-MS or TLC Stir->Monitor Monitor->Stir Incomplete Evaporate 5. Concentrate under reduced pressure Monitor->Evaporate Complete End End: H2N-PEG5-SO3H (TFA Salt) Evaporate->End

Caption: Experimental workflow for Boc group deprotection.

3.2. Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for confirming the chemical structure of the linker.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

    • Transfer the solution to a clean, dry NMR tube.

  • ¹H NMR Spectroscopy Parameters (400 MHz):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).

    • Relaxation Delay: 1-2 seconds.

    • Temperature: 298 K.

  • Expected ¹H NMR Signals:

    • A singlet at ~1.4 ppm corresponding to the 9 protons of the Boc group's t-butyl moiety.

    • A series of multiplets in the range of ~3.4-3.7 ppm corresponding to the methylene (B1212753) protons of the PEG backbone.

    • Signals corresponding to the methylene groups adjacent to the sulfonic acid and the Boc-protected amine.

3.3. Characterization by HPLC-MS

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is essential for assessing the purity and confirming the molecular weight of the compound.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

  • LC Conditions (Reversed-Phase):

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-20 minutes is a typical starting point.

    • Flow Rate: 0.2-0.4 mL/min.

    • Detection: UV at 210-220 nm (for amide bonds if conjugated) and MS detector.

  • MS Conditions (Positive Ion ESI):

    • Ion Source: Electrospray ionization (ESI).

    • Polarity: Positive.

    • Mass Range: m/z 100-1000.

    • Data Analysis: Identify the molecular ion peak [M+H]⁺ (expected m/z ≈ 431.5) and other common adducts like [M+Na]⁺.

Characterization_Workflow cluster_NMR NMR Spectroscopy cluster_HPLC HPLC-MS Analysis NMR_Sample 1. Dissolve 5-10 mg in deuterated solvent NMR_Acquire 2. Acquire Spectrum (e.g., 400 MHz ¹H NMR) NMR_Sample->NMR_Acquire NMR_Analyze 3. Analyze chemical shifts and integrations NMR_Acquire->NMR_Analyze NMR_Result Structural Confirmation NMR_Analyze->NMR_Result HPLC_Sample 1. Dissolve and dilute sample to ~5 µg/mL HPLC_Inject 2. Inject onto C18 column HPLC_Sample->HPLC_Inject HPLC_Elute 3. Elute with H₂O/ACN gradient (0.1% FA) HPLC_Inject->HPLC_Elute HPLC_Detect 4. Detect by MS (ESI+) HPLC_Elute->HPLC_Detect HPLC_Result Purity & MW Confirmation HPLC_Detect->HPLC_Result Start Boc-PEG5-SO3H Sample Start->NMR_Sample Start->HPLC_Sample

Caption: Workflow for structural and purity analysis.

References

Navigating the Solubility of Butoxycarbonyl-PEG5-sulfonic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H), a heterobifunctional PEG linker crucial in bioconjugation and drug delivery. This document outlines its qualitative solubility in various organic solvents, presents a general framework for quantitative solubility determination, and offers detailed experimental protocols.

Core Concepts in Solubility

This compound is an amphiphilic molecule, possessing both a hydrophobic t-butoxycarbonyl (Boc) protecting group and a hydrophilic polyethylene (B3416737) glycol (PEG) chain terminated with a highly polar sulfonic acid group. This structure dictates its solubility profile. The PEG chain and the sulfonic acid group contribute to its solubility in aqueous and polar organic solvents.[1][2][3] Conversely, the Boc group can impart some solubility in less polar organic media.

Qualitative and Quantitative Solubility Data

While specific quantitative solubility data for this compound is not widely available in published literature, qualitative information from suppliers indicates its solubility in a range of common laboratory solvents.[1] For comparative purposes, this guide also includes quantitative data for a structurally similar compound, Boc-NH-PEG3-Acid, to provide researchers with a potential reference point.

Table 1: Solubility Profile of this compound and a Related Compound

CompoundSolventSolubilityTemperature (°C)Data Type
This compound WaterSolubleNot SpecifiedQualitative
Dimethyl sulfoxide (B87167) (DMSO)SolubleNot SpecifiedQualitative
Dichloromethane (DCM)SolubleNot SpecifiedQualitative
Dimethylformamide (DMF)SolubleNot SpecifiedQualitative
Boc-NH-PEG3-Acid Dimethylformamide (DMF)5 mg/mLNot SpecifiedQuantitative
Dimethyl sulfoxide (DMSO)1 mg/mLNot SpecifiedQuantitative
Ethanol30 mg/mLNot SpecifiedQuantitative

Data for this compound is based on supplier information.[1] Data for Boc-NH-PEG3-Acid is provided for illustrative purposes.

Experimental Protocols for Solubility Determination

To ascertain the precise quantitative solubility of this compound in a specific organic solvent, a systematic experimental approach is required. The following protocol outlines a general and robust method based on the widely accepted shake-flask technique followed by High-Performance Liquid Chromatography (HPLC) analysis.

Protocol: Quantitative Solubility Determination by Shake-Flask Method and HPLC Analysis

1. Materials:

  • This compound
  • Selected organic solvent (e.g., DMSO, DMF, DCM, Acetonitrile)
  • Calibrated analytical balance
  • Vortex mixer
  • Thermostatic shaker incubator
  • Centrifuge
  • Syringe filters (0.22 µm)
  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)
  • Volumetric flasks and pipettes

2. Procedure:

3. Data Interpretation:

Visualizing the Solubility Determination Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

G Workflow for Solubility Determination A Add Excess Solute to Solvent B Equilibrate in Thermostatic Shaker A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm) C->D E Analyze by HPLC D->E H Determine Concentration E->H F Prepare Standard Solutions G Generate Calibration Curve F->G G->H

Caption: A flowchart illustrating the key steps in the experimental workflow for quantifying the solubility of a compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Solvent Polarity: The polarity of the solvent plays a critical role. Polar aprotic solvents like DMSO and DMF are generally good solvents due to their ability to interact with the polar PEG chain and sulfonic acid group.

  • Temperature: Solubility is often temperature-dependent. For most solid solutes, solubility increases with temperature.

  • Presence of Water: The hygroscopic nature of PEG compounds means that the presence of even small amounts of water in organic solvents can significantly impact solubility.

  • pH (in aqueous or protic solvents): The ionization state of the sulfonic acid group will be affected by the pH of the medium, which can influence its solubility.

The interplay of these factors can be represented in a signaling pathway-style diagram:

G Factors Influencing Solubility cluster_factors Physicochemical Factors Solubility Solubility SolventPolarity Solvent Polarity SolventPolarity->Solubility Temperature Temperature Temperature->Solubility WaterContent Water Content WaterContent->Solubility pH pH pH->Solubility

Caption: A diagram showing the key physicochemical factors that influence the solubility of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-PEG5-sulfonic acid

This technical guide provides a comprehensive overview of tert-Butoxycarbonyl-PEG5-sulfonic acid, a heterobifunctional linker molecule. It is designed for professionals in the fields of bioconjugation, drug delivery, and proteomics. This document outlines the molecule's specifications, details key experimental protocols, and illustrates relevant biochemical pathways and workflows.

Core Chemical and Physical Properties

Boc-PEG5-sulfonic acid is a versatile chemical tool featuring a Boc-protected amine at one end and a sulfonic acid group at the other, separated by a five-unit polyethylene (B3416737) glycol (PEG) spacer. This structure is instrumental in the synthesis of complex biomolecules. The PEG linker enhances the aqueous solubility of the parent molecule and provides a flexible spacer arm.[1]

The tert-Butoxycarbonyl (Boc) group is a widely used protecting group for amines, notable for its stability in various conditions and its straightforward removal under acidic conditions.[2][3] The sulfonic acid group is highly acidic and hydrophilic, enabling strong interactions and participation in reactions like esterification and halogenation.[1][4]

Data Presentation
PropertyValue
CAS Number 1817735-28-6[1]
Molecular Formula C17H34O10S[1]
Molecular Weight 430.5 g/mol [1]
Purity ≥95%[1]
Appearance Not specified, typically an oil or solid
Solubility Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C[1]

Applications in Research and Drug Development

The unique architecture of Boc-PEG5-sulfonic acid makes it a valuable linker in several advanced applications:

  • PROTAC (Proteolysis Targeting Chimera) Synthesis : This molecule can be used as a linker in the synthesis of PROTACs.[5] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation.[5] The PEG linker's length and flexibility are critical for the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

  • Bioconjugation and Drug Delivery : The terminal sulfonic acid and the Boc-protected amine (which can be deprotected to a primary amine) allow for the conjugation of this linker to various biomolecules, such as peptides and proteins, as well as to drug molecules.[4][7] This is instrumental in creating targeted drug delivery systems, including antibody-drug conjugates (ADCs).[8]

  • Surface Modification : The functional groups can be used to immobilize the molecule onto surfaces for the development of biosensors and other diagnostic devices.[4]

Key Experimental Protocols

The utility of Boc-PEG5-sulfonic acid lies in the ability to selectively deprotect the Boc group and to couple the functional ends to other molecules.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butoxycarbonyl (Boc) group to expose the primary amine. This is typically achieved under acidic conditions.[8]

Materials:

  • Boc-PEG5-sulfonic acid

  • Anhydrous Dichloromethane (DCM)[8]

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-Dioxane[6]

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath[8]

  • Rotary evaporator

  • Cold diethyl ether[8]

Procedure using Trifluoroacetic Acid (TFA):

  • Dissolve Boc-PEG5-sulfonic acid (1.0 equivalent) in anhydrous DCM (approximately 10 mL per gram of substrate) in a round-bottom flask.[8]

  • Cool the solution to 0°C in an ice bath.[8]

  • Slowly add TFA to the stirred solution (typically 20-50% v/v).[8][9]

  • Remove the ice bath and allow the reaction to warm to room temperature.[8]

  • Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.[8]

  • Add cold diethyl ether to the residue to precipitate the product as a TFA salt.[8]

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[8]

Protocol 2: Amide Coupling of the Deprotected Amine

This protocol describes the formation of a stable amide bond between the newly exposed amine of the PEG linker and a molecule containing a carboxylic acid.

Materials:

  • Deprotected PEG5-sulfonic acid amine salt (from Protocol 1) (1.1 equivalents)

  • Carboxylic acid-functionalized molecule (1.0 equivalent)[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)[6]

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)[6]

  • Anhydrous DMF (Dimethylformamide)[6]

  • Nitrogen atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the carboxylic acid-functionalized molecule in anhydrous DMF under a nitrogen atmosphere.[6]

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.[6]

  • Add the deprotected PEG5-sulfonic acid amine salt to the reaction mixture.

  • Stir the reaction at room temperature overnight.[6]

  • Monitor the reaction progress by LC-MS.[6]

  • Upon completion, the product can be purified by preparative HPLC.

Visualizations

G Workflow for Boc-PEG5-sulfonic acid Utilization A Boc-PEG5-sulfonic acid B Boc Deprotection (TFA/DCM) A->B Step 1 F Esterification/Other Reactions (at sulfonic acid) A->F Step 2b C H2N-PEG5-sulfonic acid B->C Yields D Amide Coupling (e.g., with a drug molecule) C->D Step 2a E Conjugated Product D->E G Functionalized Product F->G

Caption: General workflow for utilizing Boc-PEG5-sulfonic acid.

PROTAC_Concept Conceptual Diagram of a PROTAC cluster_0 PROTAC Molecule Target Protein Ligand Target Protein Ligand E3 Ligase Ligand E3 Ligase Ligand Target Protein Ligand->E3 Ligase Ligand PEG Linker (e.g., from Boc-PEG5-sulfonic acid) Target Protein Target Protein Target Protein Ligand->Target Protein Binds E3 Ubiquitin Ligase E3 Ubiquitin Ligase E3 Ligase Ligand->E3 Ubiquitin Ligase Recruits

Caption: Role of a PEG linker in a PROTAC molecule.

Boc_Deprotection Boc Deprotection Reaction Reactant Boc-NH-R Product H3N+-R Reactant->Product Byproducts CO2 + Isobutylene Product->Byproducts Byproducts Reagent Acid (e.g., TFA) Reagent->Reactant

Caption: Chemical transformation during Boc deprotection.

References

The Indispensable Role of PEG Linkers in Modern Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) linkers have become a cornerstone of bioconjugation, offering a versatile and powerful toolset to enhance the therapeutic and diagnostic potential of biomolecules. This technical guide provides an in-depth exploration of the applications of PEG linkers, detailing their fundamental properties, diverse classifications, and strategic use in drug development. We present quantitative data to inform linker selection, detailed experimental protocols for key conjugation and purification techniques, and visual diagrams of relevant biological pathways and experimental workflows to equip researchers with the knowledge to effectively leverage PEG technology.

Core Principles of PEGylation

PEGylation is the process of covalently attaching PEG chains to molecules such as proteins, peptides, antibodies, or small molecule drugs.[1] This modification imparts several beneficial properties derived from the physicochemical nature of the PEG polymer—a hydrophilic, biocompatible, and non-immunogenic chain of repeating ethylene (B1197577) oxide units.[1][2]

The primary advantages of incorporating PEG linkers in bioconjugates include:

  • Improved Solubility: The hydrophilic nature of PEG can significantly increase the aqueous solubility of hydrophobic drugs and proteins.[1][3]

  • Enhanced Stability: PEG chains can sterically hinder the approach of proteolytic enzymes, protecting the conjugated molecule from degradation and increasing its stability in biological environments.[3][4]

  • Reduced Immunogenicity: The flexible PEG chains can mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system and lowering the risk of an adverse immune response.[1][3]

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic volume of the bioconjugate, PEGylation slows its renal clearance, leading to a longer circulation time in the bloodstream.[1][5]

Classification of PEG Linkers

PEG linkers can be categorized based on their architecture, the reactivity of their terminal functional groups, and their stability in biological systems.

2.1. Architectural Classification:

  • Linear PEG Linkers: Consist of a single, straight PEG chain with functional groups at one or both ends. They are the most common type and are valued for their predictability.[1]

  • Branched PEG Linkers: Feature multiple PEG arms extending from a central core. This structure provides a greater shielding effect and a larger hydrodynamic radius compared to linear PEGs of the same molecular weight.[1][3]

  • Multi-Arm PEG Linkers: A more complex architecture with three or more PEG arms, often used in hydrogel formation and for creating multivalent bioconjugates.[6][7]

2.2. Functional Group Classification:

  • Homobifunctional PEG Linkers: Possess two identical reactive groups, primarily used for crosslinking molecules with the same type of functional group.[1]

  • Heterobifunctional PEG Linkers: Have two different reactive groups, allowing for the sequential and specific conjugation of two distinct molecules. This is particularly crucial in applications like the development of Antibody-Drug Conjugates (ADCs).[1]

Common reactive functional groups on PEG linkers include:

  • N-hydroxysuccinimide (NHS) Esters: React with primary amines (e.g., lysine (B10760008) residues in proteins) to form stable amide bonds.[1][6]

  • Maleimides: React specifically with thiol groups (e.g., cysteine residues) to form stable thioether bonds.[1][6]

  • Azides and Alkynes: Used in "click chemistry" reactions for highly efficient and specific bioconjugation.[6][8][9]

2.3. Stability-Based Classification:

  • Non-Cleavable PEG Linkers: Form a stable, permanent bond between the conjugated molecules.[1][10]

  • Cleavable PEG Linkers: Are designed to be stable in systemic circulation but are cleaved to release the payload in response to specific triggers within the target cell or microenvironment, such as changes in pH or the presence of specific enzymes.[1][3][10]

Quantitative Impact of PEGylation

The selection of a PEG linker is a critical decision in the design of a bioconjugate. The following tables summarize quantitative data on the impact of PEGylation on key biopharmaceutical properties.

Table 1: Effect of PEGylation on Circulation Half-Life

MoleculePEG Size (kDa)Unmodified Half-LifePEGylated Half-LifeFold IncreaseReference(s)
Interferon-α2b12 (linear)~4-8 hours~40 hours~5-10[1]
rhTIMP-120 (linear)1.1 hours28 hours~25[11][12]
Paclitaxel (in liposomes)-5.05 hours17.8 hours~3.5[6][7][13]
Interferon-α40 (branched)2.3 hours~50 hours~22[14]
Methotrexate (in nanoparticles)5 (linear)-Significantly increased-[15][16][17]

Table 2: Effect of PEGylation on Solubility

MoleculePEG Type/SizeFold Increase in SolubilityReference(s)
Indomethacin (B1671933)PEG 4000~4[18]
GliclazidePEG 6000~4[2]
DomperidonePEG 8000~10[19]
SimvastatinPEG 12000~3[20][21]
PaclitaxelIn PEGylated liposomesImproved[6][7][9][13][22]

Table 3: Effect of PEGylation on Immunogenicity

MoleculePEG Size (kDa)Reduction in Antibody TiterNotesReference(s)
MDSPI16 (protein)-62.5%PEG can mask antigenic determinants.[23]
Certolizumab-Reduced T-cell primingPEGylation limits uptake by dendritic cells.[24]
Various Proteins5 vs. 20 (linear)InconsistentEffect depends on protein, animal model, and administration route.[23]
Various ProteinsBranched vs. LinearBranched may offer better shielding.Higher surface density of PEG with branched structures.[25]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of PEGylation strategies. The following sections provide step-by-step protocols for key experiments in bioconjugation.

4.1. Amine-Reactive PEGylation using NHS Esters

This protocol describes the general procedure for conjugating an NHS-ester-functionalized PEG to a protein.

  • Materials:

    • Protein to be PEGylated

    • Amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.5-8.5)

    • mPEG-NHS ester

    • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Procedure:

    • Protein Preparation: Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL.[14]

    • PEG-NHS Ester Solution Preparation: Equilibrate the vial of mPEG-NHS ester to room temperature before opening. Immediately before use, dissolve the required amount of mPEG-NHS ester in the organic solvent to create a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.[14][19]

    • Conjugation Reaction: Add the calculated volume of the mPEG-NHS ester stock solution to the stirred protein solution. A 20-fold molar excess is a common starting point. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[14][26]

    • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C with gentle agitation.[14][19]

    • Quenching: Terminate the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.[14]

    • Purification: Purify the PEGylated protein from unreacted PEG and protein using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[14]

4.2. Thiol-Reactive PEGylation using Maleimides

This protocol outlines the conjugation of a maleimide-functionalized PEG to a protein's thiol groups.

  • Materials:

    • Thiol-containing protein

    • Degassed, thiol-free buffer (e.g., PBS, Tris, or HEPES, pH 6.5-7.5)

    • Reducing agent (e.g., TCEP) (optional)

    • mPEG-Maleimide

    • Anhydrous DMSO or DMF

  • Procedure:

    • Protein Preparation: Dissolve the protein in the degassed buffer to a concentration of 1-10 mg/mL.[15][23]

    • (Optional) Reduction of Disulfide Bonds: If targeting cysteines involved in disulfide bonds, add a 10- to 100-fold molar excess of TCEP to the protein solution. Flush with an inert gas, seal, and incubate for 20-30 minutes at room temperature.[15][22][23]

    • PEG-Maleimide Solution Preparation: Dissolve the required amount of mPEG-Maleimide in DMSO or DMF to create a stock solution.[15]

    • Conjugation Reaction: Add a 10-20 fold molar excess of the mPEG-Maleimide stock solution to the protein solution with gentle stirring.[23]

    • Incubation: Flush the reaction vial with an inert gas, seal, and incubate for 2 hours at room temperature or overnight at 4°C. Protect from light if using a fluorescently-labeled PEG-maleimide.[23]

    • Purification: Remove unreacted PEG-maleimide and reducing agent by SEC, dialysis, or HPLC.[15][23]

4.3. Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius.

  • Materials:

    • Crude PEGylation reaction mixture

    • SEC column with an appropriate molecular weight range

    • SEC running buffer (e.g., PBS)

    • HPLC or FPLC system with a UV detector

  • Procedure:

    • System Equilibration: Equilibrate the SEC column with at least two column volumes of the running buffer.

    • Sample Preparation: Filter the crude reaction mixture through a 0.22 µm filter.

    • Injection and Elution: Inject the filtered sample onto the equilibrated column and elute with the running buffer at a constant flow rate.

    • Fraction Collection: Collect fractions as the sample elutes. The larger PEGylated conjugate will elute before the smaller, unreacted protein and excess PEG reagent.

    • Analysis: Analyze the collected fractions by SDS-PAGE or UV-Vis spectroscopy (at 280 nm for protein) to identify the fractions containing the purified PEGylated product.

4.4. Characterization of PEGylated Proteins

  • SDS-PAGE: A common technique to qualitatively assess PEGylation. The increased hydrodynamic size of the PEGylated protein results in a slower migration and a higher apparent molecular weight on the gel compared to the unmodified protein.[17][27][28][29]

  • Mass Spectrometry (MS): Provides a definitive confirmation of PEGylation by measuring the increase in molecular weight of the protein corresponding to the mass of the attached PEG linker(s).[12][25][30][31]

Signaling Pathways and Experimental Workflows

PEGylated bioconjugates are designed to interact with and modulate specific biological pathways. The following diagrams, created using Graphviz, illustrate a general workflow for bioconjugate development and two key signaling pathways often targeted by PEGylated therapeutics.

G cluster_design Design & Synthesis cluster_purification Purification cluster_characterization Characterization cluster_functional Functional Assays Target Identification Target Identification Linker & Payload Selection Linker & Payload Selection Target Identification->Linker & Payload Selection Synthesis of Conjugate Synthesis of Conjugate Linker & Payload Selection->Synthesis of Conjugate Crude Mixture Crude Mixture Synthesis of Conjugate->Crude Mixture Chromatography (SEC/IEX) Chromatography (SEC/IEX) Crude Mixture->Chromatography (SEC/IEX) Purified Conjugate Purified Conjugate Chromatography (SEC/IEX)->Purified Conjugate SDS-PAGE SDS-PAGE Purified Conjugate->SDS-PAGE Size Mass Spectrometry Mass Spectrometry Purified Conjugate->Mass Spectrometry Mass HPLC HPLC Purified Conjugate->HPLC Purity In vitro Assays In vitro Assays Purified Conjugate->In vitro Assays In vivo Studies In vivo Studies In vitro Assays->In vivo Studies JAK_STAT Interferon Interferon Receptor IFN Receptor Interferon->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation ISRE ISRE Nucleus->ISRE 6. DNA Binding Transcription Gene Transcription ISRE->Transcription 7. Antiviral Response HER2_Signaling cluster_membrane Cell Membrane HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 1. Dimerization RAS RAS HER2->RAS 2b. Activation PI3K PI3K HER3->PI3K 2a. Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

References

The Critical Role of Sulfonic Acid in Advanced PEGylation Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a well-established and indispensable strategy in drug development, employed to enhance the therapeutic properties of proteins, peptides, nanoparticles, and small molecule drugs. The covalent attachment of PEG chains can significantly improve a molecule's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn reduces renal clearance, prolongs circulation half-life, and shields it from proteolytic degradation and immunogenic responses.[1][2] The choice of PEGylation reagent is critical to the success of this process, with the activating group dictating the reaction's efficiency, specificity, and the stability of the resulting conjugate. Among the various activated PEGs, those incorporating a sulfonic acid group, particularly in the form of N-hydroxysulfosuccinimide (sulfo-NHS) esters, have gained prominence due to their distinct advantages in aqueous-based bioconjugation reactions.

This technical guide provides an in-depth exploration of the role of the sulfonic acid moiety in PEGylation reagents. We will delve into the chemical principles, comparative performance data, and detailed experimental protocols, offering researchers and drug development professionals a comprehensive resource to inform the selection and optimization of PEGylation strategies.

Core Concepts: The Impact of the Sulfonic Acid Group

The primary role of the sulfonic acid group (-SO₃H) in PEGylation reagents is to impart enhanced aqueous solubility and reaction efficiency in biological buffers.[3][4] This is in contrast to their non-sulfonated counterparts, which often exhibit limited solubility in aqueous media, necessitating the use of organic co-solvents that can be detrimental to the stability and activity of biomolecules.

Enhanced Water Solubility

The sulfonic acid group is highly polar and readily ionizes in aqueous solutions, rendering the entire PEG reagent significantly more water-soluble.[3][5] This property is particularly advantageous when working with sensitive biological molecules that require an entirely aqueous reaction environment to maintain their native conformation and function.

Increased Stability of Reactive Esters

In the context of amine-reactive PEGylation, the sulfo-NHS ester demonstrates greater stability against hydrolysis in aqueous buffers compared to the standard NHS ester.[6][7] This enhanced stability provides a longer half-life for the reactive group, allowing for more efficient conjugation to the target molecule with a lower required molar excess of the PEG reagent. This, in turn, can simplify downstream purification processes and reduce costs.

Surface Modification and Charge Modulation

When used to modify surfaces such as nanoparticles or medical devices, sulfonic acid-terminated PEGs create a hydrophilic and negatively charged surface.[8][9] This negative surface charge, as measured by zeta potential, can play a crucial role in preventing non-specific protein adsorption (biofouling) and reducing aggregation of nanoparticles in physiological media.[8][10]

Quantitative Data on the Performance of Sulfonated PEGylation Reagents

The advantages of incorporating a sulfonic acid group into PEGylation reagents can be quantified through various physicochemical measurements. The following tables summarize key performance data, providing a basis for comparison with non-sulfonated analogues.

Table 1: Hydrolysis Half-life of NHS vs. Sulfo-NHS Esters in Aqueous Buffer

pHNHS Ester Half-lifeSulfo-NHS Ester Half-lifeReference(s)
7.04-5 hours~7 hours[6][7][9]
8.01 hourMore stable than NHS ester[7]
8.610 minutesMore stable than NHS ester[7]
9.0MinutesMore stable than NHS ester[6][9]

Table 2: Influence of PEG End-Group Chemistry on Nanoparticle Zeta Potential

Nanoparticle SystemPEG End GroupZeta Potential (mV)pHReference(s)
PLGA NanoparticlesCarboxyl (-COOH)-23.97.2[9]
PLGA NanoparticlesAmine (-NH₂)Not Specified7.2[9]
Carboxylate-modified FluoSpheresNone (Carboxylated)-35Not Specified[8]
Carboxylate-modified FluoSpheresmPEG-amine-15.4Not Specified[8]
Coated NanoparticlesCarboxylic AcidVaries with pH2-10[11]
Coated NanoparticlesAmineVaries with pH2-10[11]

Table 3: Impact of PEGylation on Protein Aggregation

ProteinPEGylation StatusConditionsOutcomeReference(s)
G-CSFUnmodifiedNeutral pH, 37°CPrecipitation[12]
G-CSFN-terminal 20 kDa PEGNeutral pH, 37°CFormation of soluble aggregates, slowed rate of aggregation[12]
Various ProteinsGeneral PEGylationNot SpecifiedReduced protein aggregation[10][13]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of PEGylation technology. The following section provides a comprehensive protocol for a comparative analysis of a sulfo-NHS-activated PEG reagent versus its non-sulfonated NHS-activated counterpart for the PEGylation of a model protein, such as an IgG antibody.

Comparative PEGylation of IgG with mPEG-Sulfo-NHS and mPEG-NHS

Objective: To compare the PEGylation efficiency, yield, and effect on protein aggregation of a water-soluble (mPEG-Sulfo-NHS) versus a less water-soluble (mPEG-NHS) reagent.

Materials:

  • IgG antibody (e.g., human or bovine IgG)

  • mPEG-Sulfo-NHS ester (e.g., 5 kDa)

  • mPEG-NHS ester (e.g., 5 kDa)

  • Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)

  • Borate Buffer, 0.1 M, pH 8.5 (amine-free)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis tubing or centrifugal filters (10 kDa MWCO)

  • SDS-PAGE analysis equipment

  • Size Exclusion Chromatography (SEC-HPLC) system

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Protein Preparation:

    • Dissolve the IgG antibody in PBS (pH 7.4) to a final concentration of 5 mg/mL.

    • If the initial antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into PBS using dialysis or a centrifugal filter.

  • PEG Reagent Preparation:

    • Equilibrate both mPEG-Sulfo-NHS and mPEG-NHS vials to room temperature before opening to prevent moisture condensation.

    • mPEG-Sulfo-NHS: Immediately before use, dissolve the required amount directly in PBS (pH 7.4) to prepare a 10 mM stock solution.

    • mPEG-NHS: Immediately before use, dissolve the required amount in anhydrous DMSO to prepare a 100 mM stock solution. Then, dilute this stock solution in PBS (pH 7.4) to a final working concentration of 10 mM. Note: The final DMSO concentration in the reaction mixture should be kept below 10% (v/v) to minimize its effect on the protein structure.

  • PEGylation Reaction:

    • Set up two parallel reactions, one for each PEG reagent.

    • In separate microcentrifuge tubes, add the IgG solution.

    • Add a 20-fold molar excess of the 10 mM mPEG-Sulfo-NHS or mPEG-NHS solution to the respective IgG solutions.

    • Gently mix the reactions and incubate for 1 hour at room temperature or 2 hours at 4°C.

  • Quenching the Reaction:

    • Add the quenching buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 50 mM to both reaction mixtures.

    • Incubate for 30 minutes at room temperature to ensure all unreacted NHS esters are hydrolyzed.

  • Purification of PEGylated IgG:

    • Remove unreacted PEG reagent and byproducts by dialysis against PBS (pH 7.4) at 4°C with several buffer changes or by using centrifugal filters.

  • Characterization and Analysis:

    • SDS-PAGE: Analyze the purified PEGylated IgG alongside the unmodified IgG to visualize the increase in molecular weight, indicating successful PEGylation.

    • SEC-HPLC: Quantify the extent of PEGylation and the presence of any aggregates. Compare the chromatograms of the two reaction products.

    • DLS: Measure the hydrodynamic diameter and polydispersity index of the PEGylated antibodies to assess for aggregation. Incubate the samples at 37°C and monitor changes over time to compare the stability of the conjugates.

Visualizing Key Processes and Relationships

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate critical workflows and reaction pathways.

PEGylation_Reaction_Pathway cluster_reagent PEG Reagent cluster_target Target Molecule cluster_reaction Conjugation Reaction cluster_product Resulting Conjugate PEG_NHS mPEG-NHS Ester Aminolysis Nucleophilic Attack (Aminolysis) PEG_NHS->Aminolysis Hydrolysis Hydrolysis (Competing Reaction) PEG_NHS->Hydrolysis Faster rate PEG_Sulfo_NHS mPEG-Sulfo-NHS Ester (+ Sulfonic Acid) PEG_Sulfo_NHS->Aminolysis Higher aqueous solubility & stability PEG_Sulfo_NHS->Hydrolysis Slower rate Protein Protein (with Primary Amines, e.g., Lysine) Protein->Aminolysis PEG_Protein PEGylated Protein (Stable Amide Bond) Aminolysis->PEG_Protein Inactive_PEG Inactive PEG-COOH Hydrolysis->Inactive_PEG

Caption: Reaction pathway of amine-reactive PEGylation.

Experimental_Workflow Start Start: Comparative PEGylation Study Protein_Prep 1. Prepare Protein Solution (e.g., IgG in PBS) Start->Protein_Prep Reagent_Prep 2. Prepare PEG Reagent Stock Solutions Protein_Prep->Reagent_Prep PEG_NHS_Prep mPEG-NHS in DMSO Reagent_Prep->PEG_NHS_Prep PEG_Sulfo_NHS_Prep mPEG-Sulfo-NHS in PBS Reagent_Prep->PEG_Sulfo_NHS_Prep Reaction 3. PEGylation Reaction (Controlled Molar Excess, Time, Temp) PEG_NHS_Prep->Reaction PEG_Sulfo_NHS_Prep->Reaction Quench 4. Quench Reaction (e.g., Tris Buffer) Reaction->Quench Purify 5. Purify Conjugate (Dialysis or SEC) Quench->Purify Characterize 6. Characterize Products Purify->Characterize SDS_PAGE SDS-PAGE (Molecular Weight Shift) Characterize->SDS_PAGE SEC_HPLC SEC-HPLC (Purity & Aggregation) Characterize->SEC_HPLC DLS DLS (Size & Stability) Characterize->DLS End End: Compare Efficiency & Stability SDS_PAGE->End SEC_HPLC->End DLS->End Signaling_Pathway_Impact cluster_molecule Therapeutic Molecule cluster_modification Surface Modification cluster_properties Physicochemical Properties cluster_biological Biological Outcome Drug Protein / Nanoparticle PEGylation PEGylation Drug->PEGylation Sulfo_PEGylation Sulfonated PEGylation PEGylation->Sulfo_PEGylation Enhancement Size Increased Hydrodynamic Size PEGylation->Size Solubility Increased Solubility Sulfo_PEGylation->Solubility Stability Increased Stability Sulfo_PEGylation->Stability Charge Negative Surface Charge Sulfo_PEGylation->Charge Efficacy Enhanced Therapeutic Efficacy Solubility->Efficacy Circulation Prolonged Circulation Stability->Circulation Size->Circulation Biofouling Reduced Biofouling Charge->Biofouling Circulation->Efficacy Immunogenicity Reduced Immunogenicity Immunogenicity->Efficacy Biofouling->Immunogenicity

References

The Hydrophilicity of Short-Chain PEG Compounds: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the hydrophilicity of short-chain polyethylene (B3416737) glycol (PEG) compounds. As critical components in drug delivery systems, bioconjugation, and surface modification, a thorough understanding of their hydrophilic nature is paramount for the rational design of effective and safe therapeutics. This document outlines quantitative measures of hydrophilicity, detailed experimental protocols for their determination, and the implications of these properties on biological interactions and cellular signaling.

Quantitative Assessment of Hydrophilicity

The hydrophilicity of short-chain PEG compounds is a function of their molecular weight, chain length, and the chemical nature of their end-groups. This property can be quantified through various analytical techniques, with key data summarized below for comparative analysis.

Table 1: Water Contact Angle of PEG-Modified Surfaces

Water contact angle is a direct measure of surface wettability and, by extension, hydrophilicity. A lower contact angle indicates a more hydrophilic surface. The following table presents contact angle measurements for various surfaces modified with short-chain PEGs.

Surface/CompoundPEG Chain Length/MWContact Angle (°)Reference
Polydimethylsiloxane (PDMS)Unmodified105[1]
PDMS-PEG Co-networkPEG/PDMS ratio: 1/275[1]
PDMS-PEG Co-networkPEG/PDMS ratio: 1/655[1]
PMSOEGE Film-< 5[2]
PEG Film-27[2]
Pure PEG-23[3]
Table 2: Osmolality of Short-Chain PEG Solutions

Osmolality is a measure of the solute concentration in a solution and is influenced by the number of particles in that solution. For PEGs, osmolality varies with molecular weight and can impact biological systems through osmotic effects.

PEG CompoundConcentration (w/v %)Osmolality (mOsmol/kg)Reference
PEG 200303574 ± 0[4]
PEG 300303381 ± 38[4]
PEG 400301963 ± 17[4]
PEG 600301926 ± 17[4]
PEG 1000301363 ± 4[4]
PEG 1500301515 ± 11[4]

Experimental Protocols

Accurate and reproducible measurement of hydrophilicity is crucial for the development and characterization of PEGylated materials. The following sections detail the methodologies for key experiments cited in this guide.

Static Water Contact Angle Measurement

This method quantifies the wettability of a solid surface by measuring the angle at which a liquid droplet interfaces with the surface.

Materials and Equipment:

  • Contact angle goniometer with a high-resolution camera and analysis software.

  • Micrometer-controlled syringe or automated dispenser.

  • High-purity water (e.g., deionized or distilled).

  • The polymer film or PEG-modified surface to be tested.

Procedure:

  • Ensure the sample surface is clean, dry, and free of contaminants.

  • Place the sample on the goniometer stage.

  • Dispense a water droplet of a specified volume (e.g., 5 µL) onto the surface of the polymer film.[2][5]

  • Allow the droplet to equilibrate for a few seconds.[5]

  • Capture a high-resolution image of the droplet profile.

  • Use the analysis software to measure the contact angle at the three-phase (solid-liquid-vapor) boundary.[2]

  • Repeat the measurement at multiple locations on the sample surface to ensure reproducibility and calculate the average value.[2][5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. In this technique, more hydrophilic compounds have a shorter retention time as they interact less with the nonpolar stationary phase.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD).

  • Reversed-phase column (e.g., C8 or C18).

  • High-purity water and an organic solvent (e.g., acetonitrile) for the mobile phase.

  • PEG standards and samples for analysis.

Procedure:

  • Prepare mobile phases of high-purity water (Solvent A) and an organic solvent like acetonitrile (B52724) (Solvent B).

  • Set up a gradient elution method, for example, starting with a high percentage of water and linearly increasing the percentage of the organic solvent over time (e.g., 10% to 90% Acetonitrile over 20 minutes).[5]

  • Equilibrate the HPLC system and the column with the initial mobile phase conditions.[5]

  • Prepare solutions of PEG standards and samples in a suitable solvent.

  • Inject a known volume of the sample or standard into the HPLC system.[5]

  • Record the chromatogram and determine the retention time of the PEG compounds. Shorter retention times indicate higher hydrophilicity.

Water Solubility Determination

This gravimetric method determines the extent to which a polymer dissolves in water.

Materials and Equipment:

  • Test polymer (short-chain PEG compound).

  • Deionized or distilled water.

  • Glass vessels with stoppers.

  • Shaker or agitator with temperature control.

  • Centrifuge or filtration apparatus.

  • Analytical balance.

Procedure:

  • Accurately weigh a known amount of the test polymer (e.g., 10 g).[5]

  • Add the polymer to a known volume of water in a glass vessel.

  • Agitate the mixture at a constant temperature (e.g., 20°C) for a defined period to ensure equilibrium is reached.[5]

  • Separate the undissolved polymer from the aqueous phase by centrifugation or filtration.[5]

  • Carefully dry the undissolved polymer to a constant weight.

  • Calculate the water solubility by subtracting the weight of the undissolved polymer from the initial weight.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding complex processes and relationships. The following diagrams, generated using the DOT language, illustrate experimental workflows and the impact of hydrophilicity on biological interactions.

Workflow for Determining Hydrophilicity

The following diagram outlines the logical flow of experiments to characterize the hydrophilicity of a novel short-chain PEG compound.

G cluster_0 Hydrophilicity Characterization Workflow A Synthesize/Obtain Short-Chain PEG Compound B Prepare PEG-Modified Surface/Film A->B D Reversed-Phase HPLC Analysis A->D E Water Solubility Test A->E C Static Water Contact Angle Measurement B->C F Analyze and Compare Data C->F D->F E->F G Assess Hydrophilicity Profile F->G

Workflow for Hydrophilicity Assessment
The "Stealth Effect" of PEGylation on Nanoparticles

The hydrophilicity of PEG chains is central to the "stealth" properties of PEGylated nanoparticles, which allows them to evade the immune system and prolong circulation time.

G cluster_0 Mechanism of the PEG 'Stealth Effect' NP Nanoparticle Core PEG Hydrophilic Short-Chain PEG Layer NP->PEG PEGylation Protein Opsonin Proteins PEG->Protein Steric Hindrance & Hydration Layer Prevents Adsorption Macrophage Macrophage PEG->Macrophage Reduced Recognition Evade Immune Evasion & Prolonged Circulation PEG->Evade Leads to Protein->NP Adsorption (Opsonization) Macrophage->NP Phagocytosis G cluster_0 Hypothesized Influence of PEG Hydrophilicity on Cellular Signaling cluster_1 Extracellular cluster_2 Intracellular NP_unmod Unmodified Nanoparticle Receptor Cell Surface Receptor (e.g., Integrin) NP_unmod->Receptor Strong Binding NP_PEG PEGylated Nanoparticle NP_PEG->Receptor Modulated/Reduced Binding (due to hydrophilicity & steric hindrance) Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Triggers FAK Focal Adhesion Kinase (FAK) Signaling Endocytosis->FAK Can Influence Response Cellular Response (e.g., Proliferation, Differentiation) FAK->Response

References

Stability of Boc-PEG5-Sulfonic Acid Under Diverse pH Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Boc-PEG5-sulfonic acid under various pH conditions. The stability of this heterobifunctional linker is critical for its successful application in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and other targeted therapeutics. Understanding its degradation profile ensures the integrity of the final product and the reliability of experimental outcomes.

Introduction to Boc-PEG5-Sulfonic Acid

Boc-PEG5-sulfonic acid is a valuable chemical tool comprising three key functional components:

  • A tert-butyloxycarbonyl (Boc) protected amine: This protecting group is widely used in organic synthesis due to its stability under basic and nucleophilic conditions and its facile removal under acidic conditions.[1][2]

  • A five-unit polyethylene (B3416737) glycol (PEG) spacer: The hydrophilic PEG chain enhances the aqueous solubility of the molecule and the resulting conjugates, which is often crucial for biological applications.[3]

  • A sulfonic acid group: As a strong acid, this group is typically deprotonated at physiological pH, imparting a negative charge and increasing water solubility.[4][5] Sulfonic acids are known for their high thermal stability.[4][5]

The stability of this entire molecule is a function of the individual stabilities of these components and their potential interactions under different pH environments.

Predicted Stability Profile at Different pH Conditions

While specific quantitative stability data for Boc-PEG5-sulfonic acid is not extensively available in public literature, a stability profile can be predicted based on the known chemistry of its constituent functional groups.

Acidic Conditions (pH < 4)

Under strongly acidic conditions, the primary degradation pathway is expected to be the cleavage of the Boc protecting group.[1][6] This acid-catalyzed hydrolysis releases the free amine, tert-butanol, and carbon dioxide. The reaction rate is dependent on the acid concentration.[7] The PEG linker and the sulfonic acid group are anticipated to be stable under these conditions.[4][5]

Neutral Conditions (pH 6-8)

Boc-PEG5-sulfonic acid is expected to exhibit its highest stability at neutral pH. The Boc group is generally stable in this pH range, as is the PEG chain and the sulfonic acid group.[1][8] For long-term storage of solutions, a neutral pH buffer is recommended.

Basic Conditions (pH > 9)

Under basic conditions, the Boc group and the sulfonic acid group are expected to be stable.[1] While the PEG chain is generally stable, prolonged exposure to strongly basic conditions, especially at elevated temperatures, could potentially lead to slow degradation of the polyether linkages, although this is less common under typical experimental conditions.

Quantitative Stability Data

A comprehensive understanding of the stability of Boc-PEG5-sulfonic acid requires quantitative analysis of its degradation over time at various pH values. The following table outlines a proposed experimental design for generating such data.

pHBuffer System (e.g., 50 mM)Temperature (°C)Time Points (hours)Expected Primary Degradation
2.0Glycine-HCl25, 400, 1, 2, 4, 8, 24, 48Boc Deprotection
4.0Acetate25, 400, 1, 2, 4, 8, 24, 48Minimal Degradation Expected
7.4Phosphate25, 400, 1, 2, 4, 8, 24, 48Minimal Degradation Expected
9.0Borate25, 400, 1, 2, 4, 8, 24, 48Minimal Degradation Expected
12.0Glycine-NaOH25, 400, 1, 2, 4, 8, 24, 48Potential for PEG Chain Degradation

Experimental Protocols for Stability Assessment

A stability-indicating method is crucial for accurately quantifying the parent compound and detecting any degradation products. A combination of chromatographic and spectroscopic techniques is recommended.

Protocol 1: HPLC-UV Method for Quantitative Analysis

This protocol outlines a general method for assessing the stability of Boc-PEG5-sulfonic acid in a specific buffer over time.[9]

Instrumentation:

  • HPLC system with a UV detector.

Materials:

  • Boc-PEG5-sulfonic acid

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Buffers for pH stability study (as listed in the table above)

Procedure:

  • Sample Preparation: Prepare a stock solution of Boc-PEG5-sulfonic acid in a suitable solvent (e.g., water or DMSO). Dilute the stock solution into the respective pH buffers to a final concentration of approximately 1 mg/mL.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each buffered solution into the HPLC system.

  • Incubation: Store the remaining solutions at the desired temperatures (e.g., 25°C and 40°C), protected from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each solution and inject it into the HPLC system.

  • Data Analysis: Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation. The percentage of the parent compound remaining can be calculated relative to the T=0 sample.

HPLC Conditions:

  • Gradient: 5-95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.[10]

  • Column Temperature: 30°C.

Protocol 2: LC-MS for Identification of Degradation Products

This protocol is used to identify the mass of the parent compound and any potential degradation products.[9]

Procedure:

  • Sample Analysis: Use the same HPLC method as described in Protocol 1, but with a mass spectrometer as the detector.

  • Data Analysis:

    • Confirm the mass of the parent compound in the T=0 sample.

    • Analyze the mass spectra of any new peaks that appear in the chromatograms of the incubated samples.

    • The primary expected degradation product under acidic conditions is the de-protected amine (H2N-PEG5-sulfonic acid).

Protocol 3: Monitoring Boc Deprotection by ¹H NMR

This protocol is useful for specifically confirming the integrity of the Boc protecting group.[9]

Procedure:

  • Sample Preparation: Lyophilize an aliquot of the stability study sample at a specific time point. Dissolve the residue in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquire ¹H NMR Spectrum: Obtain a standard proton NMR spectrum.

  • Data Analysis:

    • Identify the characteristic singlet peak of the nine equivalent protons of the tert-butyl group of the Boc moiety, which typically appears around 1.4 ppm.[9]

    • The disappearance or significant reduction of this peak's integration value relative to other stable protons in the molecule (e.g., PEG backbone protons) indicates deprotection.

Visualizing Degradation Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the predicted degradation pathway of Boc-PEG5-sulfonic acid under acidic conditions and the general experimental workflow for its stability assessment.

G Predicted Degradation of Boc-PEG5-Sulfonic Acid under Acidic Conditions cluster_0 Reactant cluster_1 Condition cluster_2 Products Boc-PEG5-Sulfonic_Acid Boc-NH-(CH₂CH₂O)₅-SO₃H Acid H⁺ (pH < 4) Boc-PEG5-Sulfonic_Acid->Acid Deprotected_Amine H₂N-(CH₂CH₂O)₅-SO₃H Acid->Deprotected_Amine Byproducts CO₂ + Isobutylene Acid->Byproducts

Caption: Predicted degradation of Boc-PEG5-sulfonic acid.

G Workflow for pH Stability Assessment Start Prepare Stock Solution of Boc-PEG5-Sulfonic Acid Dilute Dilute in Buffers (pH 2, 4, 7.4, 9, 12) Start->Dilute T0_Analysis T=0 Analysis (HPLC, LC-MS) Dilute->T0_Analysis Incubate Incubate at 25°C and 40°C Dilute->Incubate Time_Point_Analysis Time-Point Analysis (e.g., 1, 4, 8, 24, 48h) (HPLC, LC-MS, NMR) Incubate->Time_Point_Analysis Data_Analysis Data Analysis: - % Remaining vs. Time - Degradation Kinetics - Identify Degradants Time_Point_Analysis->Data_Analysis End Stability Report Data_Analysis->End

Caption: Experimental workflow for stability assessment.

Conclusion

Boc-PEG5-sulfonic acid is a robust linker molecule that is expected to be highly stable under neutral and basic conditions. The primary liability of this molecule is the Boc-protecting group, which is susceptible to cleavage under acidic conditions (pH < 4). For applications requiring the integrity of the Boc group, exposure to acidic environments should be minimized or avoided. The provided experimental protocols offer a framework for conducting detailed stability studies to generate quantitative data for specific applications, ensuring the quality and reliability of research and development outcomes in the field of targeted therapeutics.

References

Methodological & Application

Application Notes and Protocols for Butoxycarbonyl-PEG5-sulfonic acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins. PEGylation can significantly improve the pharmacokinetic and pharmacodynamic profiles of biotherapeutics by increasing their solubility, extending their in-vivo half-life, reducing immunogenicity, and enhancing their stability against proteolytic degradation.[1][2] Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H) is a heterobifunctional linker designed for the site-specific modification of peptides. This reagent incorporates a five-unit polyethylene glycol spacer to confer the beneficial properties of PEGylation, a tert-butyloxycarbonyl (Boc) protected amine for controlled coupling during solid-phase peptide synthesis (SPPS), and a terminal sulfonic acid group. The highly acidic and hydrophilic nature of the sulfonic acid group can further enhance the aqueous solubility of the modified peptide.[]

These application notes provide a comprehensive overview of the use of Boc-PEG5-sulfonic acid in peptide synthesis, including detailed experimental protocols, data on expected outcomes, and methods for purification and characterization of the final PEGylated peptide. The protocols are primarily designed for researchers familiar with standard Boc-based solid-phase peptide synthesis (SPPS) techniques.[4][5][6]

Physicochemical Properties and Advantages

The unique combination of a Boc-protected amine, a PEG spacer, and a sulfonic acid moiety in a single reagent offers several advantages in peptide synthesis:

  • Enhanced Solubility: The PEG chain and the highly hydrophilic sulfonic acid group work synergistically to significantly increase the aqueous solubility of hydrophobic peptides, which can be challenging to synthesize, purify, and formulate.[2][][7]

  • Controlled N-terminal Modification: The Boc protecting group allows for the selective and controlled attachment of the PEG linker to the N-terminus of the peptide after the completion of the peptide chain assembly on the solid support.[1]

  • Improved Pharmacokinetics: The increased hydrodynamic radius of the PEGylated peptide can reduce renal clearance, leading to a longer circulation half-life in vivo.[2]

  • Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the peptide, potentially reducing its immunogenic response.[2]

A summary of the expected quantitative improvements based on the principles of PEGylation is presented in the table below. Please note that the exact values will be sequence-dependent.

ParameterUnmodified PeptidePEGylated-Sulfonated PeptideFold Improvement (estimated)
Aqueous Solubility Low to moderateHigh10 - 5000
In-vivo Half-life ShortExtended2 - 10
Purity after initial purification VariableOften higher due to improved chromatographic behavior1.1 - 1.5
Yield (overall) Sequence-dependentGenerally comparable, can be higher for difficult sequences0.9 - 1.2

Experimental Protocols

The following protocols describe the N-terminal PEGylation of a resin-bound peptide using a Boc-protected PEG linker. As a direct protocol for Boc-PEG5-sulfonic acid is not widely available, this protocol is adapted from established procedures for similar reagents like Boc-NH-PEG5-Cl.[1] A subsequent section outlines a proposed method for the introduction of the sulfonic acid group.

Protocol 1: N-terminal PEGylation of Resin-Bound Peptide

This protocol assumes the peptide has been fully assembled on a suitable solid-phase resin (e.g., PAM or MBHA resin) using standard Boc-SPPS chemistry, and the final N-terminal Boc group has been removed.

Materials:

  • Peptide-resin (1 equivalent)

  • Boc-PEG5-amine (or a suitable precursor for sulfonation) (3-5 equivalents)

  • Coupling agents (e.g., HBTU/HOBt or HATU) (3-5 equivalents)

  • N,N-Diisopropylethylamine (DIEA) (5-10 equivalents)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Isopropyl alcohol (IPA)

  • Trifluoroacetic acid (TFA)

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • PEGylation Reaction:

    • Dissolve Boc-PEG5-amine (3-5 eq.) and coupling agents (e.g., HBTU/HOBt, 3-5 eq.) in a minimal amount of DMF.

    • Add the activated PEG solution to the swollen resin.

    • Add DIEA (5-10 eq.) to the reaction mixture. The base is crucial to neutralize the N-terminal ammonium (B1175870) salt.

    • Agitate the mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test to check for the absence of free primary amines.

  • Washing: After the reaction is complete, thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and IPA (3x) to remove excess reagents and byproducts.

  • Boc Deprotection of the PEG Linker: Treat the PEGylated peptide-resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group from the PEG linker's amine.

  • Final Washing: Wash the resin thoroughly with DCM (3x), IPA (3x), and finally with the solvent to be used for the next step (e.g., DCM for cleavage).

Proposed Protocol 2: On-Resin Sulfonation of the Terminal Amine

Materials:

  • PEGylated peptide-resin with a terminal amine (from Protocol 1)

  • Sodium nitrite (B80452) (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Sulfur dioxide (SO2) gas or a saturated solution of SO2 in acetic acid

  • Copper(I) chloride (CuCl)

  • Ice bath

  • DMF, DCM, IPA

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Formation of Diazonium Salt (in-situ):

    • Suspend the resin in a solution of concentrated HCl in DMF (e.g., 1 M) and cool to 0-5°C in an ice bath.

    • Slowly add a pre-cooled solution of sodium nitrite (1.5 eq.) in water or DMF to the resin suspension while maintaining the temperature between 0-5°C.

    • Stir the reaction mixture at 0-5°C for 30 minutes.

  • Sulfonation:

    • In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a saturated solution of sulfur dioxide in acetic acid, and cool it to 0-5°C.

    • Slowly add the resin suspension containing the diazonium salt to the SO2/CuCl solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Washing: Wash the resin thoroughly with water (3x), DMF (3x), DCM (3x), and IPA (3x).

  • Drying: Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection
  • Cleavage Cocktail Preparation: Prepare the appropriate cleavage cocktail based on the peptide sequence and side-chain protecting groups (e.g., Reagent K: TFA/water/phenol/thioanisole/ethanedithiol 82.5:5:5:5:2.5).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and incubate at room temperature with occasional shaking for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PEGylated peptide by adding the cleavage mixture to cold diethyl ether.

    • Collect the precipitate by centrifugation and wash it with cold ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Purification and Characterization

Purification of PEGylated peptides is typically achieved using reversed-phase high-performance liquid chromatography (RP-HPLC).[8]

  • Purification:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide. The gradient will need to be optimized for each specific peptide.

    • Detection: UV absorbance at 214 nm and 280 nm.

  • Characterization:

    • Mass Spectrometry: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the final PEGylated-sulfonated peptide.[9][10]

    • Analytical HPLC: To assess the purity of the final product.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of an N-terminally PEGylated and sulfonated peptide using the protocols described above.

experimental_workflow start Start: Peptide on Resin (N-terminus deprotected) pegylation Protocol 1: N-terminal PEGylation (Boc-PEG-NH2) start->pegylation boc_deprotection Boc Deprotection of PEG linker pegylation->boc_deprotection sulfonation Proposed Protocol 2: On-Resin Sulfonation boc_deprotection->sulfonation cleavage Protocol 3: Cleavage from Resin & Deprotection sulfonation->cleavage purification Purification (RP-HPLC) cleavage->purification characterization Characterization (MS, HPLC) purification->characterization end Final Product: Pure PEGylated- Sulfonated Peptide characterization->end

Caption: Workflow for peptide PEGylation and sulfonation.

Logical Relationship of Components

This diagram illustrates the logical relationship between the components of the Boc-PEG5-sulfonic acid reagent and their respective functions in peptide synthesis.

logical_relationship reagent Boc-PEG5-Sulfonic Acid Boc Group PEG5 Spacer Sulfonic Acid boc_func Controlled N-terminal Coupling in SPPS reagent:boc->boc_func enables peg_func Improves Solubility, Increases Half-life, Reduces Immunogenicity reagent:peg->peg_func provides so3h_func Enhances Aqueous Solubility reagent:so3h->so3h_func contributes to

Caption: Functional components of the reagent.

References

Application Notes and Protocols: Conjugation of Boc-PEG5-sulfonic acid to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy in drug development and biotechnology to enhance the therapeutic properties of peptides, proteins, and small molecule drugs. The covalent attachment of PEG chains can improve solubility, increase circulating half-life, and reduce the immunogenicity of the conjugated molecule.[1] Heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus, allow for controlled, stepwise conjugation strategies.

This document provides a detailed protocol for the conjugation of Boc-PEG5-sulfonic acid to molecules containing a primary amine. This process involves a two-step procedure:

  • Activation of the Terminal Sulfonic Acid: The sulfonic acid moiety is converted into a highly reactive sulfonyl chloride intermediate.

  • Conjugation to a Primary Amine: The resulting Boc-PEG5-sulfonyl chloride is then reacted with a primary amine to form a stable sulfonamide linkage.

Following successful conjugation, the tert-butyloxycarbonyl (Boc) protecting group on the distal end of the PEG linker can be removed under acidic conditions, revealing a free amine for subsequent modification or interaction studies.[2] This protocol is designed for researchers aiming to incorporate a hydrophilic PEG spacer with a terminal-protected amine via a robust sulfonamide bond.

Experimental Protocols

This section details the necessary procedures, from the activation of the sulfonic acid to the final deprotection of the Boc group.

Protocol 1: Activation of Boc-PEG5-sulfonic acid to Boc-PEG5-sulfonyl chloride

This protocol describes the conversion of the terminal sulfonic acid group to a sulfonyl chloride, which is highly reactive towards primary amines. This reaction should be performed under anhydrous conditions.

Materials and Reagents:

  • Boc-PEG5-sulfonic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Schlenk line or nitrogen/argon gas inlet

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve Boc-PEG5-sulfonic acid in anhydrous DCM (e.g., 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Activation: While stirring, add a catalytic amount of anhydrous DMF (1-2 drops).

  • Reagent Addition: Slowly add thionyl chloride (or oxalyl chloride) (typically 2-3 molar equivalents) dropwise to the cooled solution. Gas evolution (HCl and SO₂) will be observed.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: The reaction can be monitored by quenching a small aliquot with an amine (e.g., benzylamine) and analyzing the formation of the corresponding sulfonamide by LC-MS.

  • Work-up: Once the reaction is complete, remove the excess solvent and volatile reagents in vacuo using a rotary evaporator. The resulting crude Boc-PEG5-sulfonyl chloride is highly moisture-sensitive and should be used immediately in the next step without further purification.

G cluster_prep Preparation cluster_reaction Activation Reaction cluster_workup Work-up A Dissolve Boc-PEG5-sulfonic acid in anhydrous DCM B Add catalytic DMF A->B C Cool to 0 °C B->C D Add Thionyl Chloride dropwise C->D E Stir at 0 °C (30 min), then RT (2-4 h) D->E F Monitor by LC-MS (quenched aliquot) E->F G Remove solvent and excess reagent in vacuo F->G H Proceed immediately to conjugation G->H

Caption: Workflow for the activation of Boc-PEG5-sulfonic acid.

Protocol 2: Conjugation of Boc-PEG5-sulfonyl chloride to a Primary Amine

This protocol outlines the reaction between the freshly prepared Boc-PEG5-sulfonyl chloride and a molecule containing a primary amine to form a stable sulfonamide bond.

Materials and Reagents:

  • Crude Boc-PEG5-sulfonyl chloride (from Protocol 1)

  • Primary amine-containing molecule (e.g., protein, peptide, small molecule)

  • Anhydrous aprotic solvent (e.g., Dichloromethane, THF, or Acetonitrile)

  • Base (e.g., Pyridine (B92270) or Triethylamine (TEA))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Purification system (e.g., HPLC, Column Chromatography)

Procedure:

  • Amine Solution Preparation: In a separate flask, dissolve the primary amine-containing molecule (1.0 equivalent) and a base (1.5-2.0 equivalents, e.g., pyridine) in the chosen anhydrous solvent.[3]

  • Cooling: Cool the amine solution to 0 °C in an ice bath.

  • Sulfonyl Chloride Addition: Dissolve the crude Boc-PEG5-sulfonyl chloride from Protocol 1 in a minimal amount of the same anhydrous solvent.

  • Slow Addition: Add the Boc-PEG5-sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes. Slow addition is crucial to prevent di-sulfonylation of the primary amine.[3]

  • Reaction: Stir the reaction mixture at 0 °C during the addition, then allow it to slowly warm to room temperature and stir for an additional 2-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the formation of the desired sulfonamide conjugate.

  • Quenching: Once the reaction is complete, it can be quenched by the addition of a small amount of water or an aqueous buffer to hydrolyze any remaining sulfonyl chloride.

  • Purification: The crude product is then purified to remove unreacted starting materials, excess reagents, and byproducts. The choice of purification method will depend on the properties of the conjugate.[4]

    • For small molecules: Reversed-phase HPLC (RP-HPLC) or flash column chromatography is typically effective.[4]

    • For proteins/peptides: Size-exclusion chromatography (SEC) is useful for removing low molecular weight impurities, followed by ion-exchange chromatography (IEX) or RP-HPLC for higher purity.[][6]

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_workup Work-up & Purification A Dissolve Primary Amine and Base in solvent B Cool to 0 °C A->B D Add sulfonyl chloride solution dropwise to amine solution B->D C Dissolve crude Boc-PEG5-sulfonyl chloride in solvent C->D E Stir at 0 °C, then warm to RT (2-16 h) D->E F Monitor by TLC or LC-MS E->F G Quench reaction (e.g., with water) F->G H Purify conjugate (HPLC, SEC, IEX) G->H I Characterize product (LC-MS, NMR) H->I

Caption: Workflow for the conjugation of Boc-PEG5-sulfonyl chloride.

Protocol 3: Boc Group Deprotection

This protocol removes the Boc protecting group from the PEG-sulfonamide conjugate to yield a free primary amine.

Materials and Reagents:

  • Purified Boc-PEG5-sulfonamide conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for work-up)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the purified Boc-PEG5-sulfonamide conjugate in anhydrous DCM.

  • Acid Addition: Cool the solution to 0 °C and add TFA to a final concentration of 20-50% (v/v).[7]

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitoring: Monitor the completion of the deprotection by LC-MS or TLC.

  • Work-up:

    • Remove the DCM and excess TFA under reduced pressure.

    • To obtain the free amine, redissolve the residue in DCM and carefully wash with a saturated NaHCO₃ solution to neutralize the acid.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the organic layer in vacuo to yield the final deprotected PEG-sulfonamide conjugate.

Data Presentation

The following tables summarize the key quantitative parameters for the described protocols. These values may require optimization depending on the specific substrates used.

Table 1: Recommended Reaction Conditions for Sulfonic Acid Activation and Conjugation

ParameterValueNotes
Activation
Boc-PEG5-sulfonic acid1.0 eq.Starting material.
Thionyl Chloride2.0 - 3.0 eq.Molar equivalents relative to sulfonic acid.
SolventAnhydrous DCMEnsure moisture is excluded.
Temperature0 °C to RTInitial cooling is important for control.
Reaction Time2 - 4 hoursMonitor for completion.
Conjugation
Primary Amine1.0 - 1.2 eq.A slight excess can be used to ensure full consumption of the sulfonyl chloride.[3]
Base (Pyridine/TEA)1.5 - 2.0 eq.Neutralizes the HCl byproduct.
Reaction pH (for proteins)7.5 - 9.0Higher pH deprotonates lysine (B10760008) amines, but can increase hydrolysis of sulfonyl chloride.
Temperature0 °C to RTSlow warming after addition is complete.[3]
Reaction Time2 - 16 hoursSubstrate dependent; monitor for optimal time.

Table 2: Parameters for Boc Group Deprotection

ParameterValueNotes
Boc-PEG-Conjugate1.0 eq.Purified starting material.
Deprotection ReagentTFA in DCMA 1:1 v/v mixture is common for robust deprotection.
TFA Concentration20 - 50% (v/v)Higher concentrations lead to faster reactions.[7]
Temperature0 °C to RTControls reaction rate.
Reaction Time1 - 3 hoursMonitor for completion to avoid side reactions.

Characterization of Conjugates

Successful conjugation and deprotection should be confirmed using appropriate analytical techniques.

Table 3: Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
LC-MS Confirm conjugation and deprotectionObservation of a mass shift corresponding to the addition of the PEG linker and subsequent removal of the Boc group (100 Da).
RP-HPLC Assess purity and separate speciesPEGylated molecules will typically have a different retention time than the unconjugated starting material.[]
SEC Purify and analyze larger conjugatesPEGylated proteins will elute earlier than their unconjugated counterparts due to a larger hydrodynamic radius.[]
¹H NMR Structural confirmationAppearance of characteristic PEG signals (~3.6 ppm) and disappearance of the Boc signal (~1.4 ppm) after deprotection.

Troubleshooting

ProblemPossible CauseRecommended Solution
Low yield of sulfonyl chloride Incomplete reaction; moisture contamination.Ensure all reagents and glassware are anhydrous. Increase reaction time or equivalents of thionyl chloride.
Di-sulfonylation of primary amine Sulfonyl chloride concentration is too high; strong base deprotonates the mono-sulfonamide product.Add the sulfonyl chloride solution very slowly to the amine solution at 0 °C.[3] Use a weaker or sterically hindered base like pyridine or 2,6-lutidine.[3]
Hydrolysis of sulfonyl chloride Presence of water in the reaction.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Incomplete Boc deprotection Insufficient acid concentration or reaction time.Increase the concentration of TFA or extend the reaction time. Monitor closely by LC-MS.[3]
Difficulty in purification Product is an oil; similar properties to starting material.Utilize chromatographic techniques like RP-HPLC or IEX, which offer higher resolution than precipitation or simple extraction.[4]

References

Application Notes and Protocols for Surface Modification with Butoxycarbonyl-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H) in surface modification. This bifunctional linker is a valuable tool for imparting biocompatibility, reducing non-specific protein adsorption, and controlling cell-surface interactions on a variety of substrates. The presence of a protected amine (Boc) and a terminal sulfonic acid group allows for a versatile, two-step functionalization strategy.

Introduction

This compound is a polyethylene (B3416737) glycol (PEG) derivative that possesses a terminal sulfonic acid group and a butoxycarbonyl (Boc) protected amine. The PEG spacer, consisting of five ethylene (B1197577) glycol units, provides a hydrophilic and flexible chain that is well-documented to reduce protein adsorption and cellular adhesion on surfaces, a phenomenon often referred to as the "stealth" effect.[1] The terminal sulfonic acid group is highly acidic and hydrophilic, facilitating strong interactions with and covalent attachment to various surfaces.[2] The Boc-protected amine allows for subsequent, controlled functionalization after deprotection, enabling the attachment of bioactive molecules such as peptides, antibodies, or small molecule drugs.

Key Applications:

  • Enhanced Biocompatibility: Modification of biomaterial surfaces to reduce inflammatory responses and improve in vivo performance.[1][3]

  • Reduced Biofouling: Creation of protein-repellent surfaces on medical devices, biosensors, and drug delivery systems.[4]

  • Controlled Cell Adhesion: Modulation of cell-surface interactions for applications in tissue engineering and cell culture.

  • Targeted Drug Delivery: Functionalization of nanoparticles and other drug carriers with targeting ligands.[2]

Data Presentation

The following tables summarize representative quantitative data demonstrating the effects of surface modification with molecules analogous to this compound. These data illustrate the expected changes in surface properties upon functionalization.

Table 1: Representative Contact Angle Measurements

SurfaceWater Contact Angle (°)Reference
Unmodified Polystyrene88.5 ± 2.1[5]
Polystyrene-COOH65.2 ± 1.8[6]
Plasma-treated PLLA48.5 ± 3.3[5]

This table demonstrates the expected increase in hydrophilicity (decrease in water contact angle) after introducing acidic functional groups to a polymer surface.

Table 2: Representative Protein Adsorption Data

SurfaceAdsorbed Bovine Serum Albumin (ng/cm²)Reference
Unmodified PDMS~150[4]
PDMS-PEG~50[4]
Cellulose-based Polymer851,000 (for Cytochrome C)[7]

This table illustrates the significant reduction in non-specific protein adsorption on PEGylated surfaces. The high adsorption capacity of the specialized cellulose (B213188) polymer for a specific protein is also shown for contrast.

Table 3: Representative Cell Adhesion Data

SurfaceRelative Cell Adhesion (%)Reference
Tissue Culture Polystyrene (TCPS)100[8]
Hyaluronic acid/Chitosan25[8]
Hyaluronic acid/Chitosan with Graphene Oxide75-100[8]

This table showcases how surface modifications can be tuned to either inhibit or promote cell adhesion, a critical aspect of biomaterial design.

Experimental Protocols

Protocol 1: Surface Modification of a Hydroxylated Substrate (e.g., Glass, Silica)

This protocol describes the covalent attachment of this compound to a surface rich in hydroxyl groups.

Materials:

  • Hydroxylated substrate (e.g., glass slide, silicon wafer)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous Toluene (B28343)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol (B145695)

  • Deionized water

  • Nitrogen gas stream

  • Sonicator

  • Oxygen plasma cleaner (optional)

Procedure:

  • Substrate Cleaning:

    • Sonicate the substrate in ethanol for 15 minutes.

    • Rinse thoroughly with deionized water.

    • Dry the substrate under a stream of nitrogen gas.

    • (Optional) Treat the substrate with an oxygen plasma cleaner for 5 minutes to generate hydroxyl groups.[1]

  • Aminosilanization:

    • Prepare a 2% (v/v) solution of APTES in anhydrous toluene.

    • Immerse the cleaned and dried substrate in the APTES solution for 2 hours at room temperature with gentle agitation.[1]

    • Rinse the substrate thoroughly with toluene to remove unbound APTES.

    • Cure the aminosilanized substrate in an oven at 110°C for 30 minutes.

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add 1.5 molar equivalents of both EDC and NHS to the solution.

    • Stir the mixture for 15-30 minutes at room temperature to form the active NHS ester.

  • Conjugation to the Aminosilanized Surface:

    • Immerse the aminosilanized substrate in the activated this compound solution.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

    • Rinse the substrate with PBS, followed by deionized water.

    • Dry the modified substrate under a stream of nitrogen gas.

Protocol 2: Boc Deprotection for Further Functionalization

This protocol describes the removal of the Boc protecting group to expose a primary amine for subsequent conjugation.

Materials:

  • Boc-PEG5-SO3H modified substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask or suitable reaction vessel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Place the Boc-PEG5-SO3H modified substrate in a suitable reaction vessel.

  • Add anhydrous DCM to cover the substrate.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the stirred solution (typically 20-50% v/v).[9]

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 1-3 hours.

  • Remove the substrate from the reaction mixture.

  • Rinse the substrate thoroughly with DCM, followed by a neutralizing buffer (e.g., PBS with 5% DIPEA), and finally with deionized water.

  • Dry the substrate under a stream of nitrogen gas. The surface now presents a free amine for further conjugation.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_pegylation PEGylation cluster_deprotection Deprotection & Functionalization start Hydroxylated Substrate clean Cleaning (Sonication, DI Water, N2 Dry) start->clean plasma Oxygen Plasma (Optional) clean->plasma silanize Aminosilanization (APTES in Toluene) plasma->silanize conjugate Conjugation to Aminosilanized Surface silanize->conjugate boc_peg Boc-PEG5-SO3H activate Activation (EDC/NHS in MES Buffer) boc_peg->activate activate->conjugate deprotect Boc Deprotection (TFA in DCM) conjugate->deprotect functionalize Further Functionalization (e.g., Peptide Coupling) deprotect->functionalize final_surface Functionalized Surface functionalize->final_surface

Caption: Experimental workflow for surface modification.

signaling_pathway cluster_surface Cell-Surface Interaction cluster_signaling Intracellular Signaling peg_surface PEGylated Surface cell_membrane Cell Membrane peg_surface->cell_membrane Reduced Protein Adsorption & Steric Hindrance integrin Integrin β8 cell_membrane->integrin Amplified Interaction fak FAK integrin->fak p_fak p-FAK fak->p_fak cytokine Cytokine Secretion (e.g., IL-6, TNF-α) p_fak->cytokine

Caption: Putative signaling pathway influenced by PEGylated surfaces.

References

Application Notes and Protocols for Boc-PEG5-sulfonic acid as a Linker in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's safety and efficacy. Its chemical properties influence the stability, solubility, pharmacokinetics (PK), and drug-release mechanism of the entire construct.[1]

The use of hydrophilic linkers is a key strategy to overcome challenges associated with hydrophobic payloads, which can lead to ADC aggregation, poor solubility, and rapid clearance from circulation.[2] Polyethylene (B3416737) glycol (PEG) chains are widely incorporated into linkers to enhance hydrophilicity, improve PK profiles, and reduce immunogenicity.[2] Additionally, the incorporation of charged moieties, such as sulfonic acid groups, can further increase water solubility and potentially enable higher drug-to-antibody ratios (DAR) without compromising the biophysical properties of the ADC.[3][4]

This document provides detailed application notes and protocols for the use of Boc-PEG5-sulfonic acid , a heterobifunctional linker designed to leverage these advantages. This linker features:

  • A tert-butyloxycarbonyl (Boc)-protected amine: This acid-labile protecting group allows for orthogonal conjugation strategies, enabling the sequential attachment of the linker to the payload and then to the antibody.

  • A five-unit polyethylene glycol (PEG5) spacer: This flexible, hydrophilic chain enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the ADC.[1]

  • A terminal sulfonic acid group: This strong acid group is highly hydrophilic and negatively charged at physiological pH, which significantly increases the water solubility of the linker-payload complex.[3]

These characteristics make Boc-PEG5-sulfonic acid a promising tool for the development of next-generation ADCs with potentially improved therapeutic indices.

Mechanism of Action and Conceptual Workflow

The fundamental principle of an ADC is the targeted delivery of a cytotoxic agent. The antibody component binds to a specific antigen on the surface of a cancer cell, leading to the internalization of the ADC-antigen complex. Once inside the cell, typically within the lysosome, the linker is cleaved (or the antibody is degraded), releasing the payload to exert its cell-killing effect. The hydrophilicity imparted by the PEG and sulfonic acid components of the linker is designed to keep the ADC stable and soluble in circulation, minimizing off-target toxicity.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC ADC in Circulation (Stable & Soluble) Antigen Tumor Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Complex Formation Lysosome Lysosome (Degradation) Internalization->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_evaluation Preclinical Evaluation Boc_Deprotection 1. Boc Deprotection of Linker Linker_Payload 2. Conjugate Linker to Payload Boc_Deprotection->Linker_Payload Final_Conjugation 4. Conjugate Payload-Linker to Antibody Linker_Payload->Final_Conjugation Antibody_Activation 3. Antibody Modification (e.g., reduction) Antibody_Activation->Final_Conjugation Purification 5. Purification of ADC Final_Conjugation->Purification DAR_Analysis 6. DAR Analysis (HIC, LC-MS) Purification->DAR_Analysis Stability 7. Stability Assessment DAR_Analysis->Stability In_Vitro 8. In Vitro Cytotoxicity Stability->In_Vitro In_Vivo 9. In Vivo Efficacy (Xenograft Model) In_Vitro->In_Vivo

References

Application Notes and Protocols: Amine-Reactive PEGylation with Butoxycarbonyl-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. Key advantages of PEGylation include an increased hydrodynamic size, which reduces renal clearance and extends circulation half-life, improved solubility, enhanced stability against proteolytic degradation, and reduced immunogenicity.[1][2]

This document provides detailed application notes and protocols for the amine-reactive PEGylation of biomolecules using Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO₃H). This heterobifunctional linker possesses a Boc-protected amine at one terminus and a sulfonic acid group at the other, separated by a discrete five-unit PEG chain. The sulfonic acid moiety is not directly reactive with amines but can be activated to a highly reactive sulfonyl chloride, which then readily couples with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable sulfonamides. The Boc protecting group allows for potential subsequent functionalization after deprotection under acidic conditions.[3][4][5]

Principle of Reaction

The amine-reactive PEGylation using Boc-PEG5-sulfonic acid is a two-stage process:

  • Activation of Sulfonic Acid: The terminal sulfonic acid group of Boc-PEG5-SO₃H is converted into a more reactive sulfonyl chloride (Boc-PEG5-SO₂Cl) using a suitable chlorinating agent. This activation step is critical as sulfonic acids do not directly react with amines under typical bioconjugation conditions.

  • Amine Coupling: The resulting Boc-PEG5-sulfonyl chloride is a potent electrophile that readily reacts with nucleophilic primary amines on the target biomolecule (e.g., the ε-amine of lysine residues or the N-terminal α-amine) to form a stable sulfonamide linkage.

Materials and Equipment

Reagents:

  • This compound (Boc-PEG5-SO₃H)

  • Thionyl chloride (SOCl₂) or similar chlorinating agent (e.g., TAPC)[1]

  • Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Amine-containing biomolecule (e.g., model protein like Lysozyme or Bovine Serum Albumin)

  • Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5-8.5

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Purification resins (e.g., Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX))

  • Reagents for protein analysis (e.g., SDS-PAGE gels, Coomassie stain, mass spectrometry matrices)

Equipment:

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Inert gas supply (Argon or Nitrogen)

  • Rotary evaporator

  • Lyophilizer

  • Chromatography system (e.g., FPLC or HPLC)

  • SDS-PAGE apparatus

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

  • UV-Vis Spectrophotometer

Experimental Protocols

Protocol 1: Activation of Boc-PEG5-sulfonic acid to Boc-PEG5-sulfonyl chloride

This protocol describes the conversion of the sulfonic acid to the amine-reactive sulfonyl chloride. This step should be performed in a fume hood with appropriate personal protective equipment.

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve Boc-PEG5-sulfonic acid (1 equivalent) in anhydrous DCM.

  • Chlorination: Cool the solution to 0 °C in an ice bath. Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Solvent Removal: Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. It is crucial to ensure all volatile reagents are removed.

  • Product: The resulting crude Boc-PEG5-sulfonyl chloride is a highly moisture-sensitive intermediate and should be used immediately in the subsequent conjugation step.

Note: The Boc protecting group is sensitive to strong acidic conditions.[4][6] While the HCl generated during the reaction with thionyl chloride can potentially lead to some deprotection, the anhydrous conditions and relatively short reaction time at room temperature are generally tolerated. However, for highly sensitive substrates, alternative, milder chlorinating agents could be explored.[1]

Protocol 2: PEGylation of a Model Protein with Boc-PEG5-sulfonyl chloride

This protocol outlines the conjugation of the activated PEG linker to a protein with available primary amines.

  • Protein Preparation: Dissolve the target protein in the Reaction Buffer (0.1 M sodium phosphate, pH 7.5-8.5) to a final concentration of 5-10 mg/mL. Ensure the buffer is amine-free (e.g., avoid Tris or glycine).

  • PEG Reagent Preparation: Immediately before use, dissolve the freshly prepared Boc-PEG5-sulfonyl chloride in a minimal amount of an anhydrous organic solvent compatible with the protein solution (e.g., DMSO or DMF).

  • Conjugation Reaction: Add the Boc-PEG5-sulfonyl chloride solution to the protein solution to achieve a 10- to 20-fold molar excess of the PEG reagent over the protein.

  • Incubation: Incubate the reaction mixture at 4°C for 2-4 hours with gentle stirring. The optimal reaction time may need to be determined empirically.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM to consume any unreacted sulfonyl chloride. Let the quenching reaction proceed for 30 minutes.

Protocol 3: Purification of the PEGylated Protein

Purification is necessary to remove unreacted PEG reagent, quenched reagent, and any unmodified protein.[7][]

  • Method Selection: Size-Exclusion Chromatography (SEC) is the most common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius.[] The larger PEGylated conjugates will elute before the smaller, unmodified protein and free PEG reagent. Ion-Exchange Chromatography (IEX) can also be effective, as PEGylation can shield the protein's surface charges, altering its elution profile compared to the native protein.[7][]

  • SEC Procedure:

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

    • Load the quenched reaction mixture onto the column.

    • Collect fractions and monitor the elution profile at 280 nm.

    • Analyze the collected fractions by SDS-PAGE to identify those containing the purified PEGylated protein.

  • Pooling and Concentration: Pool the fractions containing the purified conjugate and concentrate if necessary using an appropriate ultrafiltration device.

Protocol 4: Characterization of the PEGylated Protein

Characterization is essential to confirm successful conjugation and determine the degree of PEGylation.

  • SDS-PAGE Analysis:

    • Run samples of the unmodified protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

    • The PEGylated protein will exhibit a higher apparent molecular weight than the unmodified protein. The band may also appear more diffuse due to the heterogeneity of PEGylation.[9]

  • Mass Spectrometry (MS):

    • Analyze the purified conjugate by MALDI-TOF or ESI-MS to determine its molecular weight.

    • The difference in mass between the PEGylated and unmodified protein corresponds to the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation.[10]

  • HPLC Analysis:

    • Reversed-phase or size-exclusion HPLC can be used to assess the purity of the final product.

Data Presentation

The following tables summarize expected quantitative data from a typical PEGylation experiment. The actual results will vary depending on the protein and reaction conditions.

Table 1: Reaction Conditions for Protein PEGylation

ParameterCondition
Protein Concentration10 mg/mL
PEG ReagentBoc-PEG5-sulfonyl chloride
Molar Ratio (PEG:Protein)20:1
Reaction Buffer0.1 M Sodium Phosphate, pH 8.0
Reaction Temperature4°C
Reaction Time4 hours

Table 2: Illustrative Characterization Data

Analysis MethodUnmodified ProteinPurified PEGylated Protein
SDS-PAGE (Apparent MW) 25 kDa30-40 kDa (diffuse band)
Mass Spectrometry (Actual MW) 25,000 Da~26,200 Da (for mono-PEGylated)
SEC Elution Volume 15 mL12 mL
Purity (by HPLC) >98%>95%
Degree of PEGylation N/A1-2 PEG chains/protein

Visualizations

Experimental Workflow

G cluster_0 Activation Step cluster_1 Conjugation Step cluster_2 Purification & Analysis A Boc-PEG5-Sulfonic Acid C Boc-PEG5-Sulfonyl Chloride A->C Anhydrous DCM, 0°C to RT B Chlorinating Agent (e.g., SOCl₂) B->C E Crude PEGylation Mixture C->E 4°C, 2-4h D Target Protein in Reaction Buffer (pH 7.5-8.5) D->E F Quenching (e.g., Tris buffer) E->F G Purification (SEC/IEX) F->G I Purified PEGylated Protein G->I H Characterization (SDS-PAGE, MS, HPLC) I->H

Caption: General workflow for amine-reactive PEGylation.

Reaction Pathway

G reagent1 Boc-PEG5-SO₃H intermediate Boc-PEG5-SO₂Cl (Activated PEG) reagent1->intermediate Activation reagent2 SOCl₂ reagent2->intermediate product Boc-PEG5-SO₂-NH-Protein (PEGylated Protein) intermediate->product Coupling reagent3 Protein-NH₂ reagent3->product

Caption: Reaction pathway for sulfonamide bond formation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low/No PEGylation Incomplete activation of sulfonic acid. Hydrolysis of sulfonyl chloride. Suboptimal reaction pH.Ensure anhydrous conditions during activation. Use freshly prepared activated PEG. Optimize reaction pH (7.5-8.5 is generally ideal for amine coupling).
Boc Group Deprotection Exposure to strong acid during activation.Minimize reaction time with chlorinating agent. Consider milder activation methods if deprotection is significant.
Protein Aggregation Poor solubility of the protein or conjugate. Cross-linking due to bifunctional impurities.Adjust buffer composition or pH. Optimize protein concentration. Ensure high purity of the starting Boc-PEG5-SO₃H.
High Polydispersity High molar excess of activated PEG. Multiple reactive sites on the protein.Reduce the molar ratio of activated PEG to protein. For site-specificity, consider protecting certain reactive groups or using site-directed mutagenesis.

Conclusion

Amine-reactive PEGylation using this compound provides a method to form stable sulfonamide linkages between the PEG linker and a target biomolecule. The process requires a critical activation step to convert the sulfonic acid to a reactive sulfonyl chloride. Careful control of reaction conditions is necessary to achieve efficient conjugation while preserving the integrity of the Boc protecting group and the target biomolecule. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully implement this PEGylation strategy.

References

Application Notes and Protocols for Nanoparticle Functionalization using Butoxycarbonyl-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene (B3416737) glycol (PEG) derivatives is a critical strategy in nanomedicine to enhance biocompatibility, improve stability, and prolong circulation times.[1][2][3][4][5] Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H) is a heterobifunctional linker designed for the surface modification of various nanoparticles. This molecule features a Boc-protected amine group and a terminal sulfonic acid group, separated by a 5-unit polyethylene glycol spacer. The sulfonic acid group provides a strong anchor to metal and metal oxide nanoparticle surfaces, while the Boc-protected amine allows for subsequent, controlled conjugation of targeting ligands, therapeutic agents, or imaging probes after deprotection.[6][7]

These application notes provide a comprehensive guide to the surface functionalization of nanoparticles using Boc-PEG5-sulfonic acid. Detailed protocols for the functionalization of metal oxide nanoparticles are provided, along with representative data on the expected physicochemical changes.

Key Applications

  • Targeted Drug Delivery: The terminal amine, exposed after deprotection, can be conjugated to targeting moieties such as antibodies or peptides to facilitate specific delivery of therapeutic payloads to diseased cells and tissues.[][9]

  • "Stealth" Nanoparticles: PEGylation is a well-established method to increase the in vivo half-life of nanoparticles by reducing opsonization and clearance by the reticuloendothelial system (RES).[1][9]

  • Bioconjugation Platform: The exposed amine group serves as a versatile reactive handle for the covalent attachment of a wide range of molecules, including fluorescent dyes for imaging, small molecule drugs, or nucleic acids.[9]

  • Improved Dispersibility: The hydrophilic PEG chain and the sulfonic acid group enhance the dispersibility and stability of nanoparticles in aqueous solutions.[6][]

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C17H35NO9S
Molecular Weight 429.53 g/mol
Appearance White to off-white solid or viscous oil
Solubility Soluble in water and most organic solvents
Functional Groups Boc-protected amine, PEG linker, Sulfonic acid

Quantitative Data Summary

The following tables present representative data on the physicochemical properties of nanoparticles before and after functionalization with Boc-PEG5-sulfonic acid and subsequent deprotection of the Boc group. The exact values will vary depending on the core nanoparticle material, size, and specific reaction conditions.

Table 1: Physicochemical Characterization of Functionalized Nanoparticles

StageHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Metal Oxide Nanoparticles100 ± 5.20.18+25 ± 3.5
Boc-PEG5-SO3H Functionalized Nanoparticles130 ± 6.80.21-30 ± 4.1
Amine-PEG5-SO3H Functionalized Nanoparticles (after Boc deprotection)128 ± 6.50.20+15 ± 3.8

Table 2: Surface Functionalization Efficiency

Nanoparticle TypeFunctionalization MethodSulfur Content (%)Grafted Ligand Density (molecules/nm²)
Silica-coated NanoparticlesSilanization with MPTMS and oxidation0.8 - 22Not specified
Silica NanoparticlesAcid-base back titrationNot applicable2.7 (amine groups/nm²)

Data is representative and based on similar functionalization processes described in the literature.[10]

Experimental Protocols

Protocol 1: Functionalization of Metal Oxide Nanoparticles (e.g., Iron Oxide, Zirconia) with Boc-PEG5-sulfonic acid

This protocol describes the direct attachment of Boc-PEG5-sulfonic acid to the surface of metal oxide nanoparticles. The sulfonic acid group forms a stable bond with the metal oxide surface.

Materials:

  • Metal oxide nanoparticles (e.g., iron oxide nanoparticles)

  • This compound (Boc-PEG5-SO3H)

  • Anhydrous toluene (B28343) or ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Centrifuge

  • Ultrasonicator

Procedure:

  • Nanoparticle Dispersion: Disperse a known amount of the metal oxide nanoparticles in anhydrous toluene or ethanol in a round-bottom flask to a final concentration of 1-5 mg/mL. Sonicate the dispersion for 15 minutes to ensure homogeneity.

  • Addition of Boc-PEG5-sulfonic acid: Add a 50-fold molar excess of Boc-PEG5-sulfonic acid to the nanoparticle dispersion under vigorous stirring.

  • Reaction: Heat the mixture to 80-100°C under continuous stirring and reflux for 4-6 hours. This promotes the condensation reaction between the sulfonic acid groups and the hydroxyl groups on the nanoparticle surface.

  • Purification (Centrifugation and Washing):

    • After the reaction, cool the suspension to room temperature.

    • Centrifuge the nanoparticle suspension to pellet the functionalized nanoparticles. The centrifugation speed and time will depend on the nanoparticle size and density.

    • Carefully remove the supernatant containing excess linker.

    • Resuspend the pellet in fresh anhydrous toluene or ethanol with the help of gentle sonication.

    • Repeat the centrifugation and resuspension steps at least three more times to ensure the removal of all unbound linker molecules.

  • Final Resuspension and Storage: Resuspend the final pellet of Boc-PEG5-SO3H-functionalized nanoparticles in the desired buffer for your application (e.g., PBS, pH 7.4). Store the functionalized nanoparticles at 4°C.

Protocol 2: Boc Deprotection of Functionalized Nanoparticles

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.[9]

Materials:

  • Boc-PEG5-SO3H-functionalized nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Centrifuge

Procedure:

  • Nanoparticle Suspension: Resuspend the Boc-PEG5-SO3H-functionalized nanoparticles in DCM.

  • Deprotection Reaction: Add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). Incubate for 1-2 hours at room temperature with gentle mixing.

  • Solvent Removal: Remove the DCM and TFA by rotary evaporation or under a stream of nitrogen.

  • Washing:

    • Resuspend the nanoparticles in PBS (pH 7.4).

    • Centrifuge to pellet the amine-terminated nanoparticles.

    • Remove the supernatant and resuspend in fresh PBS.

    • Repeat the washing step three times to ensure complete removal of residual acid.

  • Final Resuspension: Resuspend the purified amine-PEG5-SO3H-functionalized nanoparticles in the desired buffer for further conjugation.

Visualizations

G cluster_workflow Nanoparticle Functionalization Workflow np Bare Metal Oxide Nanoparticles functionalized_np Boc-PEG5-SO3H Functionalized Nanoparticles np->functionalized_np Protocol 1 peg Boc-PEG5-sulfonic acid peg->functionalized_np deprotection Boc Deprotection (TFA/DCM) functionalized_np->deprotection Protocol 2 amine_np Amine-PEG5-SO3H Functionalized Nanoparticles deprotection->amine_np conjugation Bioconjugation (e.g., with antibody) amine_np->conjugation final_product Targeted Nanoparticle conjugation->final_product

Caption: Experimental workflow for nanoparticle functionalization and subsequent bioconjugation.

G cluster_protocol1 Protocol 1: Functionalization start Start dispersion Disperse Nanoparticles in Solvent start->dispersion addition Add Boc-PEG5-SO3H dispersion->addition reaction Heat and Reflux (4-6 hours) addition->reaction purification Purify by Centrifugation and Washing (3x) reaction->purification end Boc-Functionalized Nanoparticles purification->end

Caption: Detailed workflow for Protocol 1: Nanoparticle Functionalization.

G cluster_protocol2 Protocol 2: Boc Deprotection start Start with Boc-NP resuspend Resuspend in DCM start->resuspend deprotect Add TFA (1-2 hours) resuspend->deprotect remove_solvent Remove Solvent deprotect->remove_solvent wash Wash with PBS (3x) remove_solvent->wash end Amine-Functionalized Nanoparticles wash->end

References

Application Notes and Protocols for Solid-Phase Synthesis Involving Boc-PEG5-Sulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and other biomolecules. PEGylation can improve solubility, increase in vivo half-life, reduce immunogenicity, and enhance proteolytic stability. Boc-PEG5-sulfonic acid is a heterobifunctional linker containing a tert-butyloxycarbonyl (Boc)-protected amine and a terminal sulfonic acid group, connected by a discrete five-unit PEG chain. The sulfonic acid moiety provides a stable, negatively charged group that can significantly increase the hydrophilicity of the modified peptide.

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of Boc-PEG5-sulfonic acid is essential for its effective application.

PropertyValue
Molecular Formula C₁₅H₃₁NO₈S
Molecular Weight 385.47 g/mol
Appearance Colorless to pale yellow oil or solid
Solubility Soluble in common organic solvents (DMF, DCM, NMP) and water.[1]
Storage Store at -20°C, protect from moisture.[2]

Application in Solid-Phase Peptide Synthesis

The primary application of Boc-PEG5-sulfonic acid in SPPS is the introduction of a hydrophilic, negatively charged PEG chain to a peptide. This can be achieved by coupling the linker to the N-terminus or a side-chain amine of a resin-bound peptide. Given that direct amide bond formation between a sulfonic acid and an amine is not a standard SPPS coupling reaction, the most plausible method involves the activation of the sulfonic acid group or, more likely, the use of the amine group on the linker for coupling after deprotection of the Boc group.

The following protocol outlines a proposed workflow for the N-terminal modification of a peptide with Boc-PEG5-sulfonic acid. This protocol assumes that the peptide has been synthesized using standard Boc-SPPS procedures and the final N-terminal Boc group has been removed.

Experimental Protocols

Protocol 1: N-Terminal PEGylation of a Resin-Bound Peptide

This protocol describes the coupling of Boc-PEG5-sulfonic acid to the deprotected N-terminal amine of a peptide synthesized on a solid support using Boc chemistry. This procedure would likely require activation of the sulfonic acid group to facilitate amide bond formation.

Materials:

  • Peptide-resin (fully assembled with a free N-terminal amine) (1 eq.)

  • Boc-PEG5-sulfonic acid (3-5 eq.)

  • Coupling agents (e.g., HATU, HBTU) (3-5 eq.)

  • Base (e.g., DIEA, NMM) (5-10 eq.)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Kaiser test reagents

  • Cleavage cocktail (e.g., HF/anisole or TFMSA/TFA/scavengers)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Activation of Boc-PEG5-sulfonic acid: In a separate vial, dissolve Boc-PEG5-sulfonic acid (3-5 eq.) and a coupling agent (e.g., HATU, 3-5 eq.) in DMF. Add a base (e.g., DIEA, 5-10 eq.) and allow the mixture to pre-activate for 5-10 minutes.

  • PEGylation Reaction: Add the activated Boc-PEG5-sulfonic acid solution to the swollen peptide-resin. Agitate the mixture at room temperature for 12-24 hours.

  • Monitoring the Reaction: Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete reaction.

  • Washing: Once the reaction is complete, thoroughly wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Drying: Dry the resin under vacuum.

  • Boc Deprotection of the PEG Linker (Optional): If further modification of the PEG linker's amine is desired, treat the PEGylated peptide-resin with a solution of 50% TFA in DCM for 30 minutes at room temperature to remove the Boc protecting group.[3]

  • Final Cleavage and Deprotection: Cleave the PEGylated peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail (e.g., HF/anisole).[4]

  • Peptide Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the pellet, and wash with cold ether. Lyophilize the crude peptide for purification.

Quantitative Data Summary for N-Terminal PEGylation

ReagentEquivalents (eq.)Purpose
Peptide-Resin1Solid support with synthesized peptide
Boc-PEG5-sulfonic acid3-5PEGylating agent
HATU/HBTU3-5Coupling agent for amide bond formation
DIEA/NMM5-10Non-nucleophilic base for activation and coupling
50% TFA in DCM-Reagent for Boc deprotection
HF/anisole-Reagent for cleavage from resin

Visualization of Experimental Workflow

N-Terminal PEGylation Workflow

SPPS_PEGylation_Workflow start Peptide-Resin (N-terminus deprotected) swell 1. Swell Resin in DMF start->swell couple 3. Couple to Peptide-Resin swell->couple activate 2. Activate Boc-PEG5-SO3H (HATU/DIEA in DMF) activate->couple wash_couple 4. Wash Resin (DMF, DCM, MeOH) couple->wash_couple kaiser Kaiser Test wash_couple->kaiser kaiser->couple Positive (incomplete reaction) cleave 5. Cleavage from Resin (e.g., HF/anisole) kaiser->cleave Negative purify 6. Purify PEGylated Peptide cleave->purify Boc_Strategy cycle SPPS Cycle deprotect Boc Deprotection (TFA) cycle->deprotect pegylation Final PEGylation Step cycle->pegylation neutralize Neutralization (DIEA) deprotect->neutralize couple Amino Acid Coupling neutralize->couple couple->cycle Repeat for each amino acid final_deprotect Final N-terminal Boc Deprotection pegylation->final_deprotect cleavage Final Cleavage pegylation->cleavage peg_couple Couple Boc-PEG5-SO3H final_deprotect->peg_couple strong_acid Strong Acid Cleavage (e.g., HF) cleavage->strong_acid

References

Purifying Boc-PEGylated Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. The use of a tert-butyloxycarbonyl (Boc) protecting group provides a stable handle for controlled, stepwise conjugation strategies. However, the purification of Boc-PEGylated compounds presents unique challenges due to the properties of the PEG chain. This document provides detailed application notes and protocols for the primary purification techniques used for Boc-PEGylated compounds.

Chromatographic Techniques

Chromatography is a cornerstone for the purification of Boc-PEGylated compounds, offering high resolution and the ability to separate complex mixtures. The choice of chromatographic method depends on the specific properties of the target molecule and the impurities present.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most powerful and commonly used technique for the purification and analysis of PEGylated compounds, separating molecules based on their hydrophobicity.[1] The Boc protecting group increases the hydrophobicity of the molecule, which influences its retention time in RP-HPLC.[2]

Key Considerations for RP-HPLC:

  • Column Choice: A C18 or C8 column is a good starting point for most applications.[3] For highly polar compounds that elute in the solvent front, an "aqueous-stable" C18 column or a switch to Hydrophilic Interaction Liquid Chromatography (HILIC) is recommended.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) or methanol (B129727) in water is typically used.[3] The addition of 0.1% trifluoroacetic acid (TFA) can improve peak shape.[2]

  • Detection: Since PEG compounds lack a strong UV chromophore, detection can be challenging.[3] Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are highly recommended for reliable detection.[3][4] Mass spectrometry (MS) can also be coupled with HPLC for mass confirmation.[1][3]

Table 1: Typical RP-HPLC Parameters for Boc-PEGylated Compounds

ParameterTypical SettingReference
Column C18 or C8[3]
Mobile Phase A 0.1% TFA in Water[2][5]
Mobile Phase B 0.1% TFA in Acetonitrile[2][5]
Flow Rate (Preparative) 10-20 mL/min[1][2]
Detection UV (214 nm, 280 nm), ELSD, CAD, MS[1][2][3][4]

Experimental Protocol: Preparative RP-HPLC Purification

  • System Preparation: Equilibrate the HPLC system and a C18 preparative column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[2][5]

  • Sample Preparation: Dissolve the crude Boc-PEGylated compound in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO).[2] Filter the sample through a 0.45 µm filter.[2]

  • Injection and Elution: Inject the prepared sample onto the column.[2] Elute the sample using a linear gradient of increasing Mobile Phase B. A typical gradient might run from 5% to 50% acetonitrile in water over 10-20 column volumes.[1][3]

  • Fraction Collection: Collect fractions based on the detector signal corresponding to the desired product peak.[6]

  • Product Isolation: Combine the pure fractions. Remove the organic solvent under reduced pressure (e.g., rotary evaporation).[1][3] Lyophilize (freeze-dry) the remaining aqueous solution to obtain the pure product.[1][3]

Workflow for RP-HPLC Purification

cluster_prep Preparation cluster_purification Purification cluster_isolation Isolation prep_system Equilibrate HPLC System & Column inject Inject Sample prep_system->inject prep_sample Dissolve & Filter Crude Sample prep_sample->inject elute Gradient Elution inject->elute collect Collect Fractions elute->collect combine Combine Pure Fractions collect->combine remove_solvent Remove Organic Solvent combine->remove_solvent lyophilize Lyophilize remove_solvent->lyophilize pure_product Pure Boc-PEGylated Compound lyophilize->pure_product

Caption: General workflow for RP-HPLC purification.

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume (size).[2] It is particularly effective for removing small molecule impurities from larger PEGylated products or for separating PEGylated proteins from unreacted protein and PEG reagents.[]

Experimental Protocol: Size-Exclusion Chromatography

  • Column and System Preparation: Select an SEC column with an appropriate molecular weight exclusion limit for your target compound. Equilibrate the column with at least two column volumes of the mobile phase (e.g., phosphate-buffered saline).[2]

  • Sample Preparation: Dissolve the crude sample in the mobile phase.

  • Injection and Elution: Inject the sample onto the column. Elute the sample isocratically with the mobile phase. Larger molecules will elute first.[2]

  • Fraction Collection and Analysis: Collect fractions based on the elution volume. Analyze the fractions to identify those containing the pure product.[2]

  • Post-Purification: Pool the relevant fractions. If necessary, desalt the sample or exchange the buffer.[2]

Workflow for Size-Exclusion Chromatography

prep Equilibrate SEC Column inject Inject Sample prep->inject sample_prep Dissolve Crude Sample in Mobile Phase sample_prep->inject elute Isocratic Elution inject->elute collect Collect Fractions elute->collect analyze Analyze Fractions collect->analyze pool Pool Pure Fractions analyze->pool post_process Desalt/Buffer Exchange (if needed) pool->post_process final_product Purified Product post_process->final_product

Caption: General workflow for SEC purification.

Other Chromatographic Techniques
  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This technique can be used to separate PEGylated compounds from un-PEGylated starting materials, as the PEG chain can shield the charges on the molecule's surface.[][8]

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity. It can be a useful polishing step after initial purification by other methods like IEX.[][9]

  • Normal-Phase Chromatography: Generally less preferred for highly polar PEG compounds due to potential for poor separation and streaking.[2] However, optimizing the solvent system (e.g., methanol in dichloromethane) and using additives like triethylamine (B128534) can improve results.[3]

Non-Chromatographic Techniques

For initial cleanup, large-scale purifications, or when chromatography is not feasible, non-chromatographic methods can be employed.

Liquid-Liquid Extraction (LLE)

LLE is an effective method for removing highly polar or non-polar impurities from Boc-PEGylated compounds of moderate polarity.[3]

Experimental Protocol: Liquid-Liquid Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (B109758) (DCM) or ethyl acetate.[3]

  • Washing:

    • Transfer the solution to a separatory funnel.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities.[3]

    • Wash the organic layer with brine (saturated aqueous NaCl) to reduce the amount of water in the organic layer.[3]

  • Separation and Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.[3]

  • Solvent Removal: Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the partially purified product.[3]

Logical Flow of Liquid-Liquid Extraction

start Crude Reaction Mixture dissolve Dissolve in Organic Solvent (e.g., DCM, Ethyl Acetate) start->dissolve wash_bicarb Wash with Saturated NaHCO3 (aq) dissolve->wash_bicarb wash_brine Wash with Brine (aq) wash_bicarb->wash_brine separate Separate Organic Layer wash_brine->separate dry Dry over Anhydrous Na2SO4 separate->dry filter_concentrate Filter and Concentrate dry->filter_concentrate product Partially Purified Product filter_concentrate->product

Caption: Steps in liquid-liquid extraction.

Crystallization/Precipitation

Crystallization can be a scalable purification method, though finding the optimal conditions may require experimentation.[3] Boc-protected amino acids and some PEG derivatives can be oily, making crystallization challenging.[3][10]

General Approach for Crystallization:

  • Dissolve the crude product in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate).[3]

  • Slowly add a "poor" solvent (e.g., hexane, diethyl ether) until the solution becomes cloudy.[3]

  • Cooling the mixture can promote the formation of crystals.[3]

  • Adding seed crystals of the pure compound can sometimes induce crystallization.[11][12]

Purification of Specific Boc-PEGylated Conjugates

The general principles outlined above apply to a wide range of Boc-PEGylated compounds. Below are considerations for specific classes of molecules.

Boc-PEGylated Peptides

RP-HPLC is the most common method for purifying PEGylated peptides.[6][13] The PEGylated peptide is generally more hydrophilic than its non-PEGylated counterpart and may elute earlier.[6]

Table 2: Purity Data for a Boc-Protected Aminooxy-PEGylated Peptide

ParameterValueMethod of DeterminationReference
Purity (post-purification)>95%RP-HPLC[14]
Boc-PEGylated Nanoparticles

Purification of PEGylated nanoparticles typically involves techniques to remove excess reagents and byproducts.

  • Centrifugation and Resuspension: Nanoparticles are pelleted by centrifugation, the supernatant containing impurities is removed, and the nanoparticles are resuspended in a clean buffer. This process is often repeated multiple times.[15][16]

  • Dialysis: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cutoff, which is then placed in a large volume of buffer. Small molecule impurities diffuse out of the bag, while the larger nanoparticles are retained.[15]

Purity Assessment

Assessing the purity of the final product is a critical step. A combination of chromatographic and spectroscopic techniques is typically employed.[17]

  • HPLC: As described above, HPLC is a primary tool for assessing purity, with a pure sample ideally showing a single, sharp peak.[17]

  • Mass Spectrometry (MS): Confirms the molecular weight of the Boc-PEGylated compound.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The presence and integration of a sharp singlet at approximately 1.4 ppm in the ¹H NMR spectrum is a key indicator of the intact Boc group.[17]

By selecting the appropriate purification strategy and carefully optimizing the experimental conditions, researchers can obtain high-purity Boc-PEGylated compounds essential for reliable and reproducible results in drug development and other scientific applications.

References

Application Notes and Protocols for Boc Deprotection of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of PEGylated molecules, which are integral to advancements in drug delivery, bioconjugation, and biotechnology.[1] Its widespread use stems from its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[2] However, the unique physicochemical properties of Polyethylene Glycol (PEG), such as high molecular weight and potential for steric hindrance, can introduce challenges during the Boc deprotection step.[1][3] Incomplete deprotection or the emergence of side reactions can substantially compromise the yield and purity of the final PEGylated product.[1]

These application notes provide comprehensive protocols and quantitative data for the successful Boc deprotection of PEGylated compounds, addressing common challenges and offering practical solutions for researchers.

Factors Influencing Boc Deprotection of PEGylated Compounds

Several critical factors influence the efficiency and outcome of the Boc deprotection reaction for PEGylated molecules:

  • Acid Strength and Concentration: The cleavage of the Boc group is achieved through acidolysis.[1] Trifluoroacetic acid (TFA) is the most frequently used reagent, typically at concentrations of 20% to 50% in a suitable solvent like dichloromethane (B109758) (DCM).[1][2] For more resistant substrates, more potent acid systems such as 4M HCl in 1,4-dioxane (B91453) may be required.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly in high molecular weight PEGs, can sterically impede the acid's access to the Boc-protected amine, thus slowing the reaction rate.[1][3] This may require longer reaction times or elevated temperatures.[3]

  • Solvent Choice: The solvent must effectively dissolve both the PEGylated compound and the acidic reagent. Dichloromethane (DCM) is a common choice for TFA-mediated deprotection due to its ability to dissolve a broad range of PEGylated molecules.[1]

  • Scavengers: During deprotection, a reactive tert-butyl cation is formed as a byproduct, which can lead to undesirable side reactions like the alkylation of electron-rich functional groups.[1] The use of scavengers, such as triisopropylsilane (B1312306) (TIS), is crucial to quench this reactive intermediate.[1][3]

Quantitative Data Summary

The following table summarizes common acidic conditions for Boc deprotection of PEGylated molecules, providing a comparative overview of key reaction parameters.

ReagentConcentrationSolventTypical TimeTemperatureScavenger (Typical Conc.)Notes
Trifluoroacetic Acid (TFA)20-50% (v/v)[1][2]Dichloromethane (DCM)[1][2]1-2 hours[1]0°C to Room Temperature[1]Triisopropylsilane (TIS), 2.5-5% (v/v)[1][3]Most common and generally effective method.[1]
Hydrochloric Acid (HCl)4 M[1][2]1,4-Dioxane[1][2]1-4 hours[1][2]Room Temperature[1][2]---A stronger acid system for more challenging deprotections.[1]
Zinc Bromide (ZnBr₂)2-3 equivalents[1]Dichloromethane (DCM)[1]Overnight[1]Room Temperature[1]---A milder Lewis acid alternative to strong Brønsted acids.[1]
Oxalyl Chloride3 equivalents[2]Methanol[2]1-4 hours[2]Room Temperature[4]---A mild method for substrates with acid-labile groups.[4]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is suitable for most Boc-protected PEGylated amines.[1]

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional, but recommended)[1]

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether (for precipitation, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3]

  • If required, add a scavenger such as TIS (typically 2.5-5% v/v).[3]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1][3]

  • Monitor the reaction progress using an appropriate analytical technique such as TLC or LC-MS. The formation of a more polar product (lower Rf on TLC) indicates reaction progression.[1]

  • Once the reaction is complete (typically 1-2 hours), remove the solvent and excess TFA under reduced pressure.[1]

Work-up Options:

  • Aqueous Work-up: If the deprotected product is soluble in an organic solvent, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a brine wash.[3] Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]

  • Precipitation: Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected PEGylated amine salt.[1] Collect the precipitate by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.[5]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is an alternative for substrates where TFA/DCM is not effective.[1]

Materials:

  • Boc-protected PEGylated compound

  • 4M HCl in 1,4-dioxane

  • Anhydrous 1,4-dioxane

  • Diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEGylated compound in a minimal amount of anhydrous 1,4-dioxane.[1]

  • Add the 4M HCl in 1,4-dioxane solution (typically 4-10 equivalents).[3]

  • Stir the reaction mixture at room temperature.[1][3]

  • Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[1][6]

  • Upon completion, remove the solvents under reduced pressure. The product is often obtained as the hydrochloride salt.[3][6]

  • To isolate the product, add cold diethyl ether to precipitate the amine hydrochloride salt.[6]

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[6]

Visualizations

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - tert-butyl cation Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO2

Caption: Acid-catalyzed mechanism of Boc deprotection.

Deprotection_Workflow cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up / Isolation Dissolve Dissolve Boc-PEG in Anhydrous Solvent Cool Cool to 0°C (optional) Dissolve->Cool Add_Acid Add Acidic Reagent (e.g., TFA) Cool->Add_Acid Stir Stir at RT Add_Acid->Stir Monitor Monitor by TLC / LC-MS Stir->Monitor Complete Complete Conversion? Monitor->Complete Complete->Stir No Evaporate Evaporate Solvent Complete->Evaporate Yes Neutralize Neutralize with Base (optional) Evaporate->Neutralize Precipitate Precipitate with Anti-solvent Neutralize->Precipitate Isolate Isolate Product Precipitate->Isolate

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Tree Start Incomplete Deprotection Check_Acid Sufficient Acid Strength/Conc.? Start->Check_Acid Check_Time Sufficient Reaction Time? Check_Acid->Check_Time Yes Increase_Acid Increase Acid Conc. or Use Stronger Acid Check_Acid->Increase_Acid No Check_Solubility Good Solubility? Check_Time->Check_Solubility Yes Extend_Time Extend Reaction Time Check_Time->Extend_Time No Check_Temp Optimal Temperature? Check_Solubility->Check_Temp Yes Optimize_Solvent Optimize Solvent System Check_Solubility->Optimize_Solvent No Increase_Temp Increase Temperature Carefully Check_Temp->Increase_Temp No Success Successful Deprotection Check_Temp->Success Yes Increase_Acid->Success Extend_Time->Success Optimize_Solvent->Success Increase_Temp->Success

Caption: Troubleshooting decision tree for incomplete Boc deprotection.

References

Troubleshooting & Optimization

How to improve the yield of Boc-PEG5-sulfonic acid conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the yield and success of conjugating Boc-PEG5-sulfonic acid to amine-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for conjugating Boc-PEG5-sulfonic acid to an amine?

The most common and effective strategy for forming a stable sulfonamide bond is a two-step, one-pot process. First, the sulfonic acid group is converted into a more reactive intermediate, typically a sulfonyl chloride. This activated intermediate then readily reacts with a primary or secondary amine to form the desired sulfonamide conjugate.

Q2: Why is my conjugation yield low?

Low yields in sulfonamide synthesis can stem from several factors:

  • Inefficient Activation: The sulfonic acid may not be fully converted to its active form (e.g., sulfonyl chloride). This is often the most critical step.[1]

  • Hydrolysis of Activated Intermediate: The activated sulfonyl intermediate is susceptible to hydrolysis. Performing the reaction under anhydrous (water-free) conditions is crucial.

  • Suboptimal Reaction pH: The nucleophilicity of the amine is pH-dependent. The reaction generally proceeds best under slightly basic conditions to ensure the amine is deprotonated and available for reaction.

  • Steric Hindrance: Bulky groups near the amine on the target molecule or on the PEG linker can impede the reaction.

  • Reagent Purity: Impurities in the starting materials or solvents can interfere with the reaction.

Q3: What are the best activating reagents for converting the sulfonic acid to a sulfonyl chloride?

While traditional reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective, they can be harsh.[1] Milder and more modern reagents are often preferred to avoid degradation of sensitive substrates. A common choice is cyanuric chloride in the presence of a base like triethylamine (B128534).[2] Another effective method involves using triphenylphosphine (B44618) (PPh₃) in the presence of a chlorine source like N-chlorosuccinimide (NCS).

Q4: How can I monitor the progress of the conjugation reaction?

The reaction progress can be monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the consumption of starting materials and the formation of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides accurate confirmation of the formation of the desired conjugate by detecting its molecular weight and assessing the purity of the reaction mixture.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the conversion of starting material to product and identifying impurities.[]

Q5: What is the best method to purify the final Boc-PEG5-sulfonamide conjugate?

Purification of PEGylated molecules typically relies on chromatographic techniques:

  • Size-Exclusion Chromatography (SEC): Effective for removing unreacted small molecules, such as excess activating agents and amine.[4]

  • Reverse-Phase HPLC (RP-HPLC): A high-resolution technique for separating the product from starting materials and byproducts based on polarity.[]

  • Ion-Exchange Chromatography (IEX): Can be used if the conjugate has a net charge that is different from the starting materials.[5]

  • Dialysis or Ultrafiltration: Useful as an initial clean-up step to remove salts and very small impurities, especially for large conjugates.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No Product Detected by LC-MS Incomplete activation of sulfonic acid.Ensure activating agents (e.g., cyanuric chloride, PPh₃/NCS) are fresh and added under strictly anhydrous conditions. Consider increasing the equivalents of the activating agent or extending the activation time.
Decomposition of the target amine.If the amine is sensitive, ensure the reaction conditions are not too harsh. Use milder activating agents and control the temperature (e.g., perform the reaction at 0 °C).
Low Conversion / Low Yield Hydrolysis of the sulfonyl chloride intermediate.Use anhydrous solvents (e.g., dry DMF or DCM) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Insufficient amount of amine or base.Use a slight excess (1.2-1.5 equivalents) of the amine. Ensure an appropriate amount of a non-nucleophilic base (e.g., triethylamine, DIPEA) is present to neutralize HCl generated during the reaction.
Multiple Products Observed Side reactions with other functional groups.If your target molecule has multiple nucleophilic sites (e.g., other amines, hydroxyls), consider using protecting groups to block these sites before conjugation.
Formation of disulfide-linked dimers (if starting from a thiol precursor).This is a common side reaction in oxidative coupling methods. Ensure reaction conditions favor the desired S-N bond formation.[7]
Product is Difficult to Purify Streaking or poor separation on silica (B1680970) gel chromatography.PEGylated compounds are notoriously difficult to purify on standard silica. RP-HPLC or SEC are generally more effective.[6] Consider using a different solvent system for chromatography, such as a gradient of methanol (B129727) in dichloromethane.
Product Precipitates During Workup Poor solubility of the conjugate.The final conjugate may have different solubility properties than the starting materials. Try dissolving the crude material in a different solvent or using a co-solvent system for extraction and purification.

Quantitative Data Summary

The yield of sulfonamide formation is highly dependent on the specific substrates and reaction conditions used. While specific data for Boc-PEG5-sulfonic acid is not widely published, the following table summarizes typical yields reported for analogous sulfonamide synthesis reactions, which can serve as a benchmark.

Activation/Coupling MethodSubstrate TypeAmine TypeTypical Yield (%)Reference
Cyanuric Chloride / TriethylamineAromatic Sulfonic AcidAliphatic Primary70-90%[2]
PPh₃ / NCSAromatic Sulfonic AcidAliphatic Secondary75-85%[1]
Electrochemical Oxidative CouplingThiophenolAliphatic Primary60-85%[8][9]
Decarboxylative SulfonylationAromatic Carboxylic AcidVarious50-85%[10]

Experimental Protocols

Protocol 1: Sulfonamide Conjugation via Sulfonyl Chloride Intermediate

This protocol describes a general method for activating Boc-PEG5-sulfonic acid with cyanuric chloride and coupling it with a primary amine.

Materials:

  • Boc-PEG5-sulfonic acid

  • Amine-containing molecule

  • Cyanuric chloride

  • Triethylamine (TEA)

  • Anhydrous Acetonitrile (MeCN)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Activation:

    • In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve Boc-PEG5-sulfonic acid (1.0 eq) in anhydrous MeCN.

    • Add cyanuric chloride (1.1 eq) and triethylamine (2.2 eq).

    • Stir the mixture at room temperature for 1-2 hours to form the sulfonyl chloride intermediate. Monitor the activation by TLC or LC-MS if possible.

  • Conjugation:

    • In a separate flask, dissolve the amine-containing molecule (1.2 eq) in anhydrous MeCN or DCM.

    • Cool the activated sulfonic acid mixture to 0 °C in an ice bath.

    • Slowly add the amine solution to the activated mixture dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by an appropriate method, such as reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Boc-Group Deprotection

Materials:

  • Purified Boc-PEG5-sulfonamide conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Dissolve the purified Boc-protected conjugate in anhydrous DCM (e.g., 10 mL per 100 mg of conjugate).

  • Add an equal volume of TFA (for a 50% v/v solution).

  • Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS to confirm the loss of the Boc group (mass change of -100.1 Da).

  • Once complete, concentrate the solution under reduced pressure to remove DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the final deprotected product, typically as a TFA salt.

  • Collect the solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Visualizations

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Deprotection A Boc-PEG5-Sulfonic Acid C Activate Sulfonic Acid (e.g., Cyanuric Chloride, TEA) A->C B Amine-Containing Molecule D Couple with Amine (Anhydrous Conditions) B->D C->D One-Pot E Aqueous Workup & Extraction D->E F Chromatography (RP-HPLC or SEC) E->F G Boc Deprotection (TFA in DCM) F->G Optional H Final Purified Conjugate (Free Amine) F->H If Boc is kept G->H

Caption: Workflow for Boc-PEG5-Sulfonic Acid Conjugation.

G R1 Boc-PEG5-SO3H Int1 Boc-PEG5-SO2Cl R1->Int1 Activation Reag1 + Cyanuric Chloride, TEA - HCl R2 R'-NH2 Prod Boc-PEG5-SO2-NH-R' Int1->Prod Coupling Reag2 + R'-NH2 - HCl, TEA

References

Technical Support Center: Troubleshooting Low Solubility of Boc-PEGylated Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low solubility issues encountered during the experimental process with Boc-PEGylated proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low solubility of my Boc-PEGylated protein?

A1: Low solubility of Boc-PEGylated proteins can stem from several factors:

  • Incomplete Boc Deprotection: Residual Boc groups can alter the protein's surface chemistry, leading to aggregation.[1]

  • Protein Aggregation: The PEGylation process itself, particularly suboptimal reaction conditions like pH and temperature, can induce protein aggregation.[2][3] PEGylation can sometimes render aggregates soluble, masking the underlying precipitation issue.[4]

  • High Degree of PEGylation: An excessive number of attached PEG chains can lead to increased hydrophobicity, paradoxically causing solubility issues in aqueous solutions.[5]

  • Steric Hindrance: Bulky PEG chains can cause steric hindrance, preventing proper protein folding and leading to the exposure of hydrophobic patches that promote aggregation.[1][6]

  • Suboptimal Buffer Conditions: The composition of the buffer, including pH and ionic strength, is critical for maintaining protein stability and solubility.[2][3]

  • Poor Quality of PEG Reagent: Impurities in the PEG reagent, such as the presence of bifunctional linkers when a monofunctional one is intended, can lead to cross-linking and aggregation.[2]

Q2: How does the length of the PEG chain affect the solubility of the protein?

A2: The effect of PEG chain length on protein solubility is complex. While PEGylation generally aims to increase solubility, the outcome can vary:

  • Increased Hydrodynamic Volume: Longer PEG chains increase the protein's hydrodynamic volume, which can enhance solubility and prolong its circulation time in vivo.[7][8]

  • Potential for Reduced Solubility: Very high molecular weight PEGs (e.g., >20,000 g/mol ) have been shown to reduce the solubility of proteins and amino acids, sometimes leading to phase separation.[9] In contrast, lower molecular weight PEGs (e.g., 400 and 4,000 g/mol ) tend to have a less pronounced effect on protein stability.[9]

  • Amphiphilicity: As the molecular weight of PEG increases, its properties can shift from hydrophilic to amphiphilic, which can enhance interactions with proteins and potentially lead to conformational changes and aggregation.[10]

Q3: Can the Boc-protecting group itself contribute to solubility problems?

A3: Yes, the tert-butoxycarbonyl (Boc) protecting group can contribute to solubility issues. Incomplete removal of the Boc group can lead to a heterogeneous product with altered surface properties, potentially causing aggregation.[1] Furthermore, the starting Boc-protected PEGylated protein may have poor solubility in the reaction solvent, leading to an inefficient deprotection reaction.[1]

Troubleshooting Guides

Guide 1: Incomplete Boc Deprotection

Issue: You suspect incomplete removal of the Boc group is causing low solubility.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), for example, from 20% to 50%.[1]

  • Use a Stronger Acid: Consider switching to a stronger acid system, such as 4M HCl in 1,4-dioxane.[1][11]

  • Extend Reaction Time: Monitor the reaction progress using analytical techniques like TLC, LC-MS, or NMR and increase the reaction time accordingly.[1][11]

  • Optimize Solvent: Ensure the chosen solvent provides good solubility for your PEGylated compound. If solubility is an issue, explore alternative solvent systems.[1]

  • Increase Temperature: Carefully increase the reaction temperature while monitoring for any potential degradation of the protein.[1]

Guide 2: Protein Aggregation During or After PEGylation

Issue: Your Boc-PEGylated protein is aggregating, leading to low solubility.

Troubleshooting Workflow:

cluster_0 Troubleshooting Protein Aggregation start Low Solubility/ Aggregation Observed optimize_conditions Optimize Reaction Conditions (pH, Temp, Buffer) start->optimize_conditions adjust_ratio Adjust PEG:Protein Molar Ratio start->adjust_ratio check_reagent Verify PEG Reagent Quality start->check_reagent add_excipients Add Solubility-Enhancing Excipients optimize_conditions->add_excipients adjust_ratio->add_excipients characterize Characterize Aggregates (SEC, DLS) add_excipients->characterize check_reagent->optimize_conditions end Soluble Protein Achieved characterize->end

Caption: A workflow for troubleshooting protein aggregation.

Detailed Steps:

  • Optimize Reaction Conditions:

    • pH: Adjust the pH of the reaction buffer. For amine-reactive PEGs, a pH of 7-9 is common, but the optimal pH for protein stability should be determined.[12][13] Site-specific N-terminal PEGylation can sometimes be achieved at a lower pH (around 5) to leverage the difference in pKa between the α-amino group and lysine (B10760008) ε-amino groups.[7][14]

    • Temperature: Perform the reaction at a lower temperature to minimize aggregation.[3]

    • Buffer Composition: Screen different buffer systems to find one that enhances protein stability.[2]

  • Adjust PEG:Protein Molar Ratio: A high molar excess of the PEG reagent can sometimes lead to increased aggregation.[15] Experiment with lower ratios to find the optimal balance between PEGylation efficiency and solubility.

  • Add Solubility-Enhancing Excipients:

    • Sugars/Polyols: Sucrose, trehalose, or sorbitol can help stabilize the protein.[2]

    • Amino Acids: Arginine and glycine (B1666218) can increase protein solubility.[2][16]

    • Surfactants: Low concentrations of non-ionic surfactants like Polysorbate 20 or 80 can help prevent aggregation.[2][16]

  • Verify PEG Reagent Quality: Ensure the PEG reagent is of high purity and is monofunctional if that is the intention, to avoid cross-linking.[2]

  • Characterize Aggregates: Use techniques like Size Exclusion Chromatography (SEC) and Dynamic Light Scattering (DLS) to quantify and characterize the aggregates.[17][18]

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Reaction Conditions to Minimize Aggregation

This protocol provides a method for systematically screening various reaction parameters.

Materials:

  • Concentrated stock solution of your protein

  • Activated PEG reagent

  • A range of buffers with varying pH (e.g., phosphate, Tris, HEPES)

  • Excipient stock solutions (e.g., sucrose, arginine)

Procedure:

  • Prepare Reaction Matrix: Set up a matrix of reactions in a microplate or individual tubes, varying one parameter at a time (e.g., pH, temperature, PEG:protein ratio).

  • Incubate: Incubate the reactions for a defined period.

  • Analyze for Aggregation:

    • Visual Inspection: Check for visible precipitation.

    • Turbidity Measurement: Measure the absorbance at 340 nm or 600 nm.

    • Size Exclusion Chromatography (SEC): Analyze the samples to quantify the monomer and aggregate content.[18]

  • Determine Optimal Conditions: Identify the combination of conditions that results in the lowest level of aggregation while achieving the desired degree of PEGylation.

Protocol 2: Solubilization of Aggregated PEGylated Protein

This protocol outlines a general procedure for attempting to resolubilize precipitated Boc-PEGylated protein.

Materials:

  • Aggregated Boc-PEGylated protein pellet

  • A panel of solubilization buffers (e.g., containing mild detergents, chaotropic agents like urea (B33335) or guanidinium (B1211019) chloride, or high/low salt concentrations)

  • Dialysis tubing or centrifugal concentrators for buffer exchange

Procedure:

  • Screen Solubilizing Agents: Resuspend small aliquots of the aggregated protein in different solubilization buffers.

  • Incubate: Gently agitate the samples at a controlled temperature (e.g., 4°C or room temperature) for several hours.

  • Clarify: Centrifuge the samples to pellet any remaining insoluble material.

  • Quantify Solubilized Protein: Measure the protein concentration in the supernatant using a suitable method (e.g., Bradford assay, A280).

  • Buffer Exchange: Once a suitable solubilization buffer is identified, perform a gradual buffer exchange into a formulation buffer that maintains solubility.

Quantitative Data Summary

Table 1: Effect of PEG Molecular Weight on Aggregation of Granulocyte Colony-Stimulating Factor (GCSF)

PEG-GCSF ConjugateAggregation OutcomeRelative Stability
Unconjugated GCSFPrecipitation-
5 kDa PEG-GCSFSoluble AggregatesGreatly improved vs. GCSF
20 kDa PEG-GCSFSoluble AggregatesMarginally more stable than 5kPEG-GCSF

Data adapted from a study on GCSF PEGylation, which demonstrated that PEGylation can render aggregates soluble and slow the rate of aggregation.[4]

Table 2: Common Excipients to Enhance PEGylated Protein Solubility

Excipient ClassExampleTypical ConcentrationMechanism of Action
Sugars/PolyolsSucrose, Trehalose5-10% (w/v)Preferential exclusion, vitrification
Amino AcidsArginine, Glycine50-200 mMIncreases protein solubility
SurfactantsPolysorbate 20/800.01-0.1% (v/v)Reduces surface tension and hydrophobic interactions

This table summarizes common excipients and their typical working concentrations to mitigate protein aggregation.[2]

Signaling Pathways and Workflows

cluster_1 Decision Tree for Low Solubility start Low Solubility of Boc-PEGylated Protein check_deprotection Incomplete Boc Deprotection? start->check_deprotection troubleshoot_deprotection Troubleshoot Deprotection (Stronger Acid, Longer Time) check_deprotection->troubleshoot_deprotection Yes check_aggregation Protein Aggregation? check_deprotection->check_aggregation No end Improved Solubility troubleshoot_deprotection->end troubleshoot_aggregation Optimize PEGylation/ Formulation check_aggregation->troubleshoot_aggregation Yes check_peg_mw High PEG MW? check_aggregation->check_peg_mw No troubleshoot_aggregation->end consider_lower_mw Consider Lower MW PEG check_peg_mw->consider_lower_mw Yes check_peg_mw->end No consider_lower_mw->end

Caption: A decision tree for troubleshooting low solubility.

References

Preventing aggregation during PEGylation with Butoxycarbonyl-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Butoxycarbonyl-PEG5-sulfonic acid for protein PEGylation, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PEGylation?

This compound is a polyethylene (B3416737) glycol (PEG) linker that contains a t-butoxycarbonyl (Boc) protected amine at one end and a sulfonic acid group at the other, connected by a 5-unit PEG chain.[1][2] The sulfonic acid moiety can be activated to react with nucleophilic groups on a protein, such as primary amines on lysine (B10760008) residues or the N-terminus, to form a stable sulfonamide bond. The Boc protecting group can be removed under acidic conditions to reveal a primary amine for further conjugation if required.[3][4] The hydrophilic PEG chain enhances the water solubility of the modified protein.[3][5]

Q2: Why is protein aggregation a common issue during PEGylation?

Protein aggregation during PEGylation can be attributed to several factors:

  • Changes in Physicochemical Properties: The covalent attachment of PEG chains can alter the protein's surface charge, isoelectric point (pI), and hydrophobicity, potentially leading to reduced solubility and aggregation.[6][7]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability.[7][8] Performing the reaction under conditions where the protein is not optimally stable can expose hydrophobic regions, promoting intermolecular interactions and aggregation.[9]

  • High Protein Concentration: At high concentrations, the proximity of protein molecules increases the likelihood of aggregation.[7][10]

  • Intermolecular Cross-linking: Although this compound is a monofunctional reagent for protein conjugation (in its Boc-protected form), impurities or side reactions could potentially lead to cross-linking.

  • Localized Reagent Concentration: Adding the PEG reagent too quickly can create localized high concentrations, which may induce precipitation.[6]

Q3: How can I detect and quantify aggregation in my PEGylated protein sample?

A combination of analytical techniques is recommended for a comprehensive assessment of aggregation:[7]

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.Quantifies monomers, dimers, and higher-order soluble aggregates.[1][]
Dynamic Light Scattering (DLS) Measures the size distribution of particles based on their Brownian motion.Detects the presence of larger aggregates and provides an overall size distribution.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Separates proteins based on molecular weight under denaturing conditions.Can reveal high-molecular-weight covalent aggregates, especially under non-reducing conditions.
Visual Inspection & Turbidity Measurement Simple observation and measurement of light scattering.Provides a quick, qualitative assessment of insoluble aggregation (cloudiness).

Q4: Can the site of PEGylation influence aggregation?

Yes, the location of PEG attachment is critical.[9] PEGylating near a protein's active site or a region crucial for its tertiary structure can lead to conformational changes and subsequent aggregation. Conversely, PEGylating at a surface-exposed, flexible region may enhance stability.

Troubleshooting Guides

Problem 1: Immediate Precipitation Upon Adding Activated PEG Reagent
Possible Cause Troubleshooting Steps
Suboptimal Buffer Conditions Ensure the reaction buffer pH is optimal for your protein's stability. Conduct small-scale trials at different pH values (e.g., 6.5, 7.4, 8.0).[9]
High Protein Concentration Reduce the protein concentration. Reactions are often successful at 1-5 mg/mL.[12]
Rapid Addition of PEG Reagent Add the activated PEG reagent dropwise to the protein solution with gentle stirring to avoid localized high concentrations.[6]
Poor Solubility of Activated PEG If the activated PEG is dissolved in an organic co-solvent, ensure the final concentration in the reaction mixture is low (typically <10%).[6]
Problem 2: Gradual Formation of Soluble or Insoluble Aggregates During the Reaction
Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Perform the reaction at a lower temperature (e.g., 4°C) to enhance protein stability, even though this may require a longer reaction time.[9]
High PEG:Protein Molar Ratio A high excess of the PEG reagent can sometimes promote aggregation. Test a range of molar ratios (e.g., 5:1, 10:1, 20:1) to find the optimal balance between PEGylation efficiency and aggregation.[7][10]
Protein Instability Over Time Add stabilizing excipients to the reaction buffer.[9] See the table below for examples.

Table of Stabilizing Excipients

Excipient TypeExamplesRecommended Concentration RangeMechanism of Action
Sugars & Polyols Sucrose, Trehalose, Glycerol5-10% (w/v) for sugars, 5-20% (v/v) for glycerol[12]Increase protein stability through preferential exclusion.[9]
Amino Acids Arginine, Glycine50-100 mM[9][10]Suppress non-specific protein-protein interactions.[9]
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)[9][10]Reduce surface tension and prevent surface-induced aggregation.[9]

Experimental Protocols

Protocol 1: General Procedure for PEGylation with this compound

This protocol provides a general guideline. Optimal conditions will vary depending on the specific protein.

1. Reagent Preparation:

  • Dissolve the protein to be PEGylated in a suitable reaction buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
  • Prepare a stock solution of this compound in the reaction buffer.

2. Activation of Sulfonic Acid (Example with Thionyl Chloride):

  • This step should be performed by personnel experienced in handling hazardous reagents in a fume hood.
  • In a separate, dry reaction vessel under an inert atmosphere, dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane).
  • Cool the solution to 0°C and slowly add thionyl chloride (SOCl₂) to convert the sulfonic acid to a more reactive sulfonyl chloride.
  • After the reaction is complete, carefully remove the solvent and excess thionyl chloride under vacuum. The resulting activated PEG should be used immediately.

3. PEGylation Reaction:

  • Slowly add the activated Butoxycarbonyl-PEG5-sulfonyl chloride to the protein solution with gentle stirring. A starting molar ratio of 10:1 (PEG:protein) is recommended.
  • Incubate the reaction at 4°C or room temperature for 1 to 4 hours. Monitor the reaction progress by SDS-PAGE or SEC.

4. Quenching the Reaction:

  • Add a quenching buffer (e.g., 50 mM Tris or glycine) to react with any unreacted PEG-sulfonyl chloride.

5. Purification:

  • Purify the PEGylated protein from unreacted PEG and protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).[1][]

Protocol 2: Screening for Optimal Reaction Conditions

To minimize aggregation, it is crucial to screen various reaction parameters. This can be done in a 96-well plate format for high-throughput analysis.

1. Set up a Screening Matrix:

  • Prepare a series of small-scale reactions (50-100 µL).
  • Vary one parameter at a time while keeping others constant.
  • Protein Concentration: 0.5, 1, 2, 5 mg/mL.[7]
  • PEG:Protein Molar Ratio: 5:1, 10:1, 20:1.[7]
  • pH: 6.5, 7.0, 7.5, 8.0.[9]
  • Temperature: 4°C and 25°C (room temperature).[9]

2. Incubation and Analysis:

  • Incubate the reactions with gentle mixing.
  • Analyze each reaction for aggregation using turbidity measurements, followed by SDS-PAGE and/or SEC for the most promising conditions.[7]

Visualizations

experimental_workflow start Start: Protein & Butoxycarbonyl- PEG5-sulfonic acid reagent_prep Reagent Preparation (Protein in Buffer, PEG Stock) start->reagent_prep activation Activation of Sulfonic Acid (e.g., with Thionyl Chloride) reagent_prep->activation pegylation PEGylation Reaction (Mix Activated PEG with Protein) activation->pegylation quenching Quench Reaction (Add Tris or Glycine) pegylation->quenching purification Purification (SEC or IEX) quenching->purification analysis Analysis of PEGylated Protein (SDS-PAGE, SEC, DLS) purification->analysis end End: Purified PEGylated Protein analysis->end

Caption: Experimental workflow for protein PEGylation.

troubleshooting_workflow cluster_solutions Troubleshooting Steps start Aggregation Observed During PEGylation check_conditions Review Reaction Conditions (Protein Conc., Buffer, Temp.) start->check_conditions optimize_ratio Optimize PEG:Protein Molar Ratio check_conditions->optimize_ratio If conditions seem optimal add_excipients Incorporate Stabilizing Excipients optimize_ratio->add_excipients If aggregation continues slow_addition Slow Dropwise Addition of PEG Reagent add_excipients->slow_addition If aggregation continues success Aggregation Minimized slow_addition->success Success failure Aggregation Persists slow_addition->failure Still an issue

References

Technical Support Center: Optimizing Reaction Conditions for Boc-PEG5-Sulfonic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for Boc-PEG5-sulfonic acid coupling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of sulfonamides using PEGylated reagents.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am trying to couple Boc-PEG5-sulfonic acid with a primary amine using standard EDC/NHS chemistry, but the reaction is not working. Why?

A1: Standard carbodiimide (B86325) coupling chemistry, such as that using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), is designed for the activation of carboxylic acids to form amide bonds. Sulfonic acids are not reactive under these conditions. The coupling of a sulfonic acid with an amine to form a sulfonamide requires a different activation strategy. The recommended approach is a two-step process: first, the activation of the sulfonic acid, typically by converting it to a sulfonyl chloride, followed by the reaction of the activated intermediate with the amine.

Q2: How can I activate my Boc-PEG5-sulfonic acid for coupling with an amine?

A2: The most common method for activating a sulfonic acid is to convert it into a more reactive sulfonyl chloride.[1] This can be achieved using chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[1] It is crucial to perform this step under anhydrous conditions as sulfonyl chlorides are sensitive to moisture and can hydrolyze back to the unreactive sulfonic acid.[2]

Q3: My sulfonamide formation reaction is giving a low yield. What are the common causes and how can I troubleshoot this?

A3: Low yields in sulfonamide synthesis can stem from several factors. Here is a troubleshooting guide to help you identify and resolve the issue:

  • Reagent Quality:

    • Amine: Ensure your amine is pure and dry. Amines can absorb atmospheric CO₂ to form carbamates, which can interfere with the reaction.[2]

    • Activating Agent (e.g., SOCl₂): Use a fresh bottle of the chlorinating agent. These reagents are highly reactive and can degrade upon exposure to air and moisture.

    • Solvent: Always use anhydrous (dry) solvents. The presence of water will lead to the hydrolysis of the intermediate sulfonyl chloride.[2]

  • Reaction Conditions:

    • Stoichiometry: Carefully check the molar ratios of your reactants. For the second step (coupling of the sulfonyl chloride with the amine), a 1:1 ratio of the sulfonyl chloride to the amine is a good starting point, with a slight excess of a non-nucleophilic base (1.1-1.5 equivalents).[2]

    • Temperature: The activation step with SOCl₂ may require heating. The subsequent coupling with the amine is often performed at 0 °C and then allowed to warm to room temperature to control the reaction rate and minimize side reactions.[3]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of reagents and intermediates by atmospheric moisture.[2]

    • Choice of Base: A non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is essential to neutralize the HCl generated during the reaction. This prevents the protonation of the amine, which would render it non-nucleophilic.[3]

Q4: I am observing multiple products in my reaction mixture. What are the likely side reactions?

A4: The formation of multiple products can be due to several side reactions. Here are some common possibilities and how to mitigate them:

  • Hydrolysis of Sulfonyl Chloride: If there is moisture in the reaction, the intermediate sulfonyl chloride will hydrolyze back to the sulfonic acid. To prevent this, ensure all glassware is oven-dried and use anhydrous solvents.

  • Reaction with the Boc-Protecting Group: While the Boc (tert-butyloxycarbonyl) group is generally stable under the conditions for sulfonamide formation, harsh or prolonged heating could potentially lead to its cleavage. Monitor the reaction progress and avoid excessive heating.

  • Polymerization: If the amine is not protected and the molecule contains a reactive group, intermolecular reactions can lead to polymer formation.[4]

Q5: What is the best way to purify my Boc-PEG5-sulfonamide conjugate?

A5: The purification of PEGylated molecules can be challenging due to the potential for a mixture of products. Several chromatographic techniques are effective:

  • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the PEGylated conjugate from smaller molecules like unreacted amine and byproducts.[5][]

  • Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on differences in their charge. The shielding of charges on the protein surface by the PEG chain can be exploited for separation.[5][]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity and can be a useful complementary technique to IEX.[]

  • Recrystallization: Sulfonamides are often crystalline solids, making recrystallization a viable purification method if a suitable solvent system can be found.[3]

Quantitative Data Summary

ParameterRecommended ConditionRationale
Activation Step
Activating AgentThionyl Chloride (SOCl₂) or Phosphorus Pentachloride (PCl₅)Efficiently converts sulfonic acid to the reactive sulfonyl chloride.[1]
Molar Ratio (Activating Agent : Sulfonic Acid)1.1 - 2.0 equivalentsAn excess ensures complete conversion of the sulfonic acid.
SolventAnhydrous Dichloromethane (B109758) (DCM) or neat SOCl₂Prevents hydrolysis of the sulfonyl chloride intermediate.[2]
TemperatureRoom temperature to refluxMay require heating to drive the reaction to completion.
Reaction Time1 - 4 hoursMonitor by TLC or LC-MS for disappearance of starting material.
Coupling Step
Molar Ratio (Sulfonyl Chloride : Amine)1.0 : 1.0 - 1.2A slight excess of the amine can help drive the reaction to completion.
BasePyridine or Triethylamine (TEA)A non-nucleophilic base to scavenge HCl produced during the reaction.[3]
Molar Ratio (Base : Sulfonyl Chloride)1.1 - 1.5 equivalentsTo ensure complete neutralization of the acid byproduct.[2]
SolventAnhydrous Dichloromethane (DCM) or other aprotic solventsMaintains a dry environment to prevent hydrolysis.[3]
Temperature0 °C to room temperatureInitial cooling helps to control the reaction rate and minimize side reactions.[3]
Reaction Time2 - 24 hoursMonitor by TLC or LC-MS for product formation.

Detailed Experimental Protocol

Two-Step Protocol for Boc-PEG5-sulfonamide Synthesis

Step 1: Activation of Boc-PEG5-sulfonic acid to Boc-PEG5-sulfonyl chloride

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add Boc-PEG5-sulfonic acid (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the starting material.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by a suitable method (e.g., quenching a small aliquot and analyzing by LC-MS to confirm the absence of the starting sulfonic acid).

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude Boc-PEG5-sulfonyl chloride is typically used directly in the next step without further purification.

Step 2: Coupling of Boc-PEG5-sulfonyl chloride with a primary amine

  • In a separate flame-dried, round-bottom flask under an inert atmosphere, dissolve the primary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the amine solution to 0 °C in an ice bath.

  • Dissolve the crude Boc-PEG5-sulfonyl chloride from Step 1 in anhydrous DCM.

  • Add the solution of Boc-PEG5-sulfonyl chloride dropwise to the cooled amine solution over 15-30 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then slowly warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, quench the reaction by adding water.

  • Perform an aqueous workup by extracting the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product using an appropriate chromatographic method (e.g., size exclusion chromatography or column chromatography on silica (B1680970) gel).

Visual Guides

experimental_workflow cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling start Boc-PEG5-Sulfonic Acid activation Add SOCl₂ in anhydrous DCM start->activation reflux Reflux for 2-4h activation->reflux evaporation Evaporate solvent and excess SOCl₂ reflux->evaporation intermediate Boc-PEG5-Sulfonyl Chloride evaporation->intermediate coupling Add Boc-PEG5-Sulfonyl Chloride dropwise intermediate->coupling To Coupling Step amine_prep Primary Amine + TEA in anhydrous DCM at 0°C amine_prep->coupling reaction Stir at 0°C to RT for 12-24h workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., SEC) workup->purification final_product Boc-PEG5-Sulfonamide purification->final_product

Caption: Experimental workflow for the two-step synthesis of Boc-PEG5-sulfonamide.

troubleshooting_flowchart start Low Yield in Sulfonamide Synthesis check_reagents Check Reagent Quality (Amine, SOCl₂, Solvents, Base) start->check_reagents reagent_issue Use fresh, pure, and anhydrous reagents. check_reagents->reagent_issue Issue Found check_conditions Review Reaction Conditions (Stoichiometry, Temp., Atmosphere) check_reagents->check_conditions OK reagent_issue->check_conditions conditions_issue Optimize molar ratios, control temperature, and use an inert atmosphere. check_conditions->conditions_issue Issue Found check_base Is a non-nucleophilic base being used? check_conditions->check_base OK conditions_issue->check_base base_issue Use Pyridine or TEA to neutralize HCl. check_base->base_issue No success Improved Yield check_base->success Yes base_issue->success

Caption: Troubleshooting flowchart for low yield in sulfonamide synthesis.

References

Side reactions of Butoxycarbonyl-PEG5-sulfonic acid with amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Butoxycarbonyl-PEG5-sulfonic acid (Boc-PEG5-SO3H). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this reagent in their experiments, particularly concerning its interactions with amino acids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine, a five-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal sulfonic acid group. The PEG spacer enhances solubility and provides a flexible linkage.[1][2] The Boc group serves as a temporary protecting group for the amine, which can be deprotected under acidic conditions to reveal a primary amine for subsequent conjugation.[1][3] The sulfonic acid group is a strong acid, making the molecule highly water-soluble and negatively charged at neutral pH. It is often used in the development of bioconjugates, including antibody-drug conjugates (ADCs) and PROTACs.[1][4]

Q2: What are the potential side reactions of the sulfonic acid group with amino acid residues?

Under typical physiological and bioconjugation conditions (pH 6-8), the sulfonic acid group exists as a stable, deprotonated sulfonate. This group is generally unreactive towards nucleophilic amino acid side chains such as lysine, cysteine, or histidine. Therefore, direct side reactions originating from the sulfonic acid moiety are not expected.

Q3: Can the Boc protecting group cause side reactions with amino acids?

The Boc (tert-butyloxycarbonyl) group itself is stable to most nucleophiles and bases, meaning it will not directly react with amino acid side chains.[3] However, the acidic conditions required for its removal (e.g., trifluoroacetic acid, TFA) can potentially lead to side reactions with sensitive amino acids if not properly controlled. For instance, prolonged exposure to strong acids can lead to the degradation of certain residues.

Q4: Are there any known side reactions involving the PEG chain?

Polyethylene glycol (PEG) is generally considered a biocompatible and inert polymer. However, under conditions that generate reactive oxygen species (e.g., in the presence of metal ions and reducing agents), oxidative degradation of the PEG chain can occur.[5] This is a general consideration for all PEGylated molecules and not specific to Boc-PEG5-SO3H.

Q5: Can sulfonation of amino acids occur when using this reagent?

While the sulfonic acid group on Boc-PEG5-SO3H is unreactive, sulfonation of certain amino acid residues, particularly arginine, has been observed as a side reaction during solid-phase peptide synthesis when using specific protecting groups that can break down to form sulfonating agents.[6] However, this is related to the cleavage of protecting groups like Mtr or Pmc from arginine in the presence of scavengers and TFA, and not a direct reaction with a sulfonic acid-containing reagent itself.[6] With Boc-PEG5-SO3H, this is not a predicted side reaction under normal conjugation conditions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low conjugation efficiency after Boc deprotection Incomplete removal of the Boc group.Optimize deprotection conditions. Increase the reaction time or use a stronger acidic solution (e.g., higher concentration of TFA). Monitor the deprotection reaction by LC-MS to ensure complete removal of the Boc group before proceeding with conjugation.
Degradation of the deprotected amine.Once deprotected, the primary amine can be susceptible to degradation. Use the deprotected product immediately in the subsequent conjugation step. Ensure the pH of the reaction buffer is appropriate for amine stability.
Unexpected modification of the target protein/peptide Side reactions during Boc deprotection.Use scavengers in the deprotection cocktail to prevent side reactions with sensitive amino acids. For example, triisopropylsilane (B1312306) (TIS) and water are commonly used scavengers with TFA to quench reactive cations.
Non-specific binding.The highly polar nature of the sulfonic acid group can lead to non-specific electrostatic interactions with positively charged patches on a protein. Optimize buffer conditions (e.g., increase ionic strength) to minimize these interactions.
Poor solubility of the final conjugate Aggregation of the bioconjugate.While the PEG and sulfonic acid groups enhance solubility, extensive modification of a protein can still lead to aggregation. Characterize the extent of labeling and consider reducing the molar excess of the labeling reagent.

Experimental Protocols

Protocol 1: Boc Deprotection of Boc-PEG5-SO3H
  • Dissolve the Reagent: Dissolve Boc-PEG5-SO3H in a suitable organic solvent such as dichloromethane (B109758) (DCM) or a mixture of DCM and trifluoroacetic acid (TFA).

  • Prepare Deprotection Cocktail: Prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Initiate Deprotection: Add the deprotection cocktail to the dissolved Boc-PEG5-SO3H. A typical ratio is 10:1 (v/v) cocktail to reagent solution.

  • Incubate: Allow the reaction to proceed at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Remove Volatiles: Following complete deprotection, remove the TFA and other volatile components under a stream of nitrogen or by rotary evaporation.

  • Purification: The resulting deprotected H2N-PEG5-SO3H can be purified by precipitation with cold diethyl ether or by reversed-phase HPLC.

Protocol 2: Conjugation of Deprotected H2N-PEG5-SO3H to a Carboxylic Acid
  • Activate Carboxylic Acid: Activate the carboxylic acid-containing molecule (e.g., on a protein or other molecule) using a standard carbodiimide (B86325) coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS) in an appropriate buffer (e.g., MES buffer, pH 6.0).

  • Prepare Amine Component: Dissolve the deprotected and purified H2N-PEG5-SO3H in the reaction buffer.

  • Conjugation Reaction: Add the dissolved H2N-PEG5-SO3H to the activated carboxylic acid solution.

  • Incubate: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Purification: Purify the resulting conjugate using an appropriate method such as size exclusion chromatography, ion-exchange chromatography, or dialysis to remove unreacted reagents.

Visualizations

Boc_PEG_SO3H Boc-NH-(CH2CH2O)5-SO3H This compound Deprotection H2N-(CH2CH2O)5-SO3H Deprotected Linker Boc_PEG_SO3H->Deprotection TFA, Scavengers Conjugate R-CO-NH-(CH2CH2O)5-SO3H Final Conjugate Deprotection->Conjugate Amide Bond Formation Target R-COOH Target Molecule Activated_Target R-CO-NHS Activated Target Target->Activated_Target EDC, NHS Activated_Target->Conjugate

Caption: General workflow for the deprotection of Boc-PEG5-SO3H and its conjugation to a target molecule.

cluster_troubleshooting Troubleshooting Logic Start Experiment Start Issue Unexpected Result (e.g., low yield, side product) Start->Issue Check_Deprotection Verify Boc Deprotection (LC-MS) Issue->Check_Deprotection Is conjugation step failing? Check_Purity Assess Reagent Purity Issue->Check_Purity Are starting materials pure? Check_Conditions Evaluate Reaction Conditions (pH, temp, time) Issue->Check_Conditions Are conditions optimal? Optimize_Deprotection Optimize Deprotection (time, acid conc.) Check_Deprotection->Optimize_Deprotection Incomplete Optimize_Conjugation Optimize Conjugation (buffers, stoichiometry) Check_Conditions->Optimize_Conjugation Suboptimal Successful_Outcome Successful Conjugation Optimize_Deprotection->Successful_Outcome Optimize_Conjugation->Successful_Outcome

Caption: A troubleshooting workflow for experiments involving Boc-PEG5-SO3H.

References

Navigating the Purification of Boc-PEG5-Sulfonic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Boc-PEG5-sulfonic acid, its purification can present unique challenges due to its amphiphilic and zwitterionic nature. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the purification of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Boc-PEG5-sulfonic acid products?

A1: Common impurities can originate from the starting materials or arise during the synthesis and work-up procedures. These may include:

  • Unreacted starting materials: Such as the corresponding Boc-PEG5-alcohol or a halogenated precursor.

  • PEG diol: A common impurity in PEG reagents where both ends of the PEG chain are hydroxyl groups.

  • Products of Boc deprotection: If the reaction conditions are too acidic, the Boc protecting group can be prematurely removed.

  • Incomplete sulfonation byproducts: Molecules where the terminal alcohol has not been converted to sulfonic acid.

  • Residual catalysts and reagents: From the sulfonation reaction.

  • Higher or lower PEG oligomers: If the starting PEG material is not monodisperse.

  • Process-related impurities: Such as ethylene (B1197577) oxide and 1,4-dioxane, which can be present in PEG raw materials.

Q2: Why is my Boc-PEG5-sulfonic acid product difficult to separate from impurities using standard reversed-phase HPLC?

A2: The zwitterionic character of Boc-PEG5-sulfonic acid at neutral pH can lead to poor retention and peak shape on standard C18 columns. The negatively charged sulfonic acid group can cause ion exclusion from the stationary phase, while the hydrophobic Boc group and PEG chain provide some retention. This dual nature can result in broad peaks or co-elution with both polar and non-polar impurities.

Q3: Can I use precipitation to purify my product?

A3: Precipitation can be a useful initial purification step to remove highly non-polar or some large molecular weight impurities. By dissolving the crude product in a polar solvent like methanol (B129727) or water and then adding a non-polar solvent such as diethyl ether or hexane, the PEG derivative may precipitate. However, this method may not effectively remove impurities with similar solubility profiles, such as other PEG-containing species.

Q4: What is the role of pH in the purification of Boc-PEG5-sulfonic acid?

A4: pH is a critical parameter. At low pH (below the pKa of the sulfonic acid, ~1-2), the sulfonic acid group is protonated, reducing the molecule's negative charge and increasing its hydrophobicity. This can improve retention on reversed-phase columns. Conversely, at high pH, the sulfonic acid is deprotonated, making the molecule more polar. This property can be exploited for ion-exchange chromatography.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Using a suitable method (e.g., reversed-phase with an appropriate mobile phase modifier or mixed-mode) to assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure, including the presence of the Boc group, the PEG chain, and the sulfonic acid moiety (often confirmed by the absence of the terminal alcohol proton and a characteristic shift of the adjacent methylene (B1212753) group).

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of Boc-PEG5-sulfonic acid.

Problem Potential Cause Troubleshooting Steps
Broad or Tailing Peaks in Reversed-Phase HPLC Interaction of the sulfonic acid group with residual silanols on the silica-based column. Zwitterionic nature of the compound at the mobile phase pH.- Use a mobile phase with a low pH (e.g., 0.1% TFA or formic acid) to suppress the ionization of the sulfonic acid group. - Employ a column with end-capping or a polymer-based stationary phase. - Consider using an ion-pairing reagent in the mobile phase.
Product Co-elutes with a Major Impurity Impurity has a very similar polarity and molecular weight to the product (e.g., unreacted starting material or a closely related PEG oligomer).- Optimize the HPLC gradient to improve resolution. - Switch to a different purification technique like ion-exchange or mixed-mode chromatography. - If the impurity is the starting alcohol, consider a chemical scavenging step to remove it before chromatography.
Low Recovery After Purification Product is adsorbing to the chromatography column or is being lost during work-up steps. The product may be precipitating out of solution.- For HPLC, try different column chemistries or mobile phase additives. - For ion-exchange, ensure the elution buffer has the correct ionic strength and pH to displace the product. - During liquid-liquid extractions, be aware that the amphiphilic nature of the product can lead to its presence in both aqueous and organic layers. Perform a mass balance to track your product.
Presence of PEG Diol Impurity in Final Product The starting PEG material contained a significant amount of diol impurity.- Source high-purity, monodisperse PEG starting materials. - Reversed-phase HPLC can often separate the more hydrophilic diol from the desired product. Optimize the gradient for better separation.
Loss of Boc Group During Purification Exposure to strong acidic conditions.- Avoid prolonged exposure to very low pH mobile phases if possible. - If acidic conditions are necessary for chromatography, keep the purification time as short as possible and maintain low temperatures. - Use milder acids like formic acid instead of trifluoroacetic acid (TFA) if compatible with the separation.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Purification

This protocol is a starting point and may require optimization based on the specific impurity profile of your crude product.

  • System: Preparative High-Performance Liquid Chromatography (HPLC) system.

  • Column: C18 reversed-phase column (e.g., 10 µm particle size, dimensions appropriate for the sample load).

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Procedure:

    • Dissolve the crude Boc-PEG5-sulfonic acid in a minimal amount of Mobile Phase A.

    • Filter the sample through a 0.45 µm filter.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Run a linear gradient to increase the concentration of Mobile Phase B. A starting point could be 5% to 70% B over 30-40 minutes.

    • Monitor the elution profile using a UV detector (if the molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD).

    • Collect fractions corresponding to the main product peak.

    • Analyze the fractions for purity by analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Protocol 2: Ion-Exchange Chromatography (IEC)

This method is particularly useful for separating the desired product from neutral or less charged impurities.

  • System: Chromatography system (e.g., FPLC or low-pressure liquid chromatography).

  • Resin: Strong Anion Exchange (SAX) resin.

  • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the sulfonic acid is deprotonated (e.g., 20 mM Tris, pH 8.0).

  • Elution Buffer (Buffer B): Binding buffer with a high concentration of salt (e.g., 20 mM Tris, 1 M NaCl, pH 8.0).

  • Procedure:

    • Pack a column with the SAX resin and equilibrate with Binding Buffer.

    • Dissolve the crude product in the Binding Buffer and load it onto the column.

    • Wash the column with several column volumes of Binding Buffer to remove unbound impurities.

    • Elute the bound product using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 10-20 column volumes).

    • Collect fractions and analyze for the presence of the product.

    • Desalt the pure fractions using dialysis or a desalting column.

    • Lyophilize to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis start Crude Boc-PEG5-sulfonic acid precipitation Precipitation start->precipitation Initial Cleanup rp_hplc Reversed-Phase HPLC start->rp_hplc Direct Purification iec Ion-Exchange Chromatography start->iec mmc Mixed-Mode Chromatography start->mmc precipitation->rp_hplc purity_check Purity & Identity Check (HPLC, NMR, MS) rp_hplc->purity_check iec->purity_check mmc->purity_check final_product Pure Product purity_check->final_product Purity ≥ 95%

Caption: Purification workflow for Boc-PEG5-sulfonic acid.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Poor HPLC Separation cause1 Zwitterionic Nature start->cause1 cause2 Similar Impurity Polarity start->cause2 cause3 Column Interaction start->cause3 solution1a Adjust Mobile Phase pH cause1->solution1a solution1b Use Ion-Pairing Reagent cause1->solution1b solution2a Optimize Gradient cause2->solution2a solution2b Change Chromatography Mode (IEC/Mixed-Mode) cause2->solution2b solution3a Use End-Capped Column cause3->solution3a solution3b Use Polymer-Based Column cause3->solution3b

Caption: Troubleshooting logic for HPLC purification issues.

Technical Support Center: Improving the Stability of Boc-Protected PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-Protected PEG Linkers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of these critical reagents. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for Boc-protected PEG linkers?

A1: To ensure maximum stability and integrity, Boc-protected PEG linkers should be stored at -20°C in a dry, dark environment.[1][2] It is crucial to protect the compound from moisture and light by keeping it in a tightly sealed container.[1][2] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation, which can lead to hydrolysis of reactive groups.[2]

Q2: My Boc-protected PEG linker is a viscous liquid or semi-solid. How can I handle it accurately?

A2: The viscosity of PEG linkers, especially those with higher molecular weights, can make handling difficult. To reduce viscosity, you can gently warm the vial to room temperature before use. For accurate measurements, consider using a positive displacement pipette or weighing the required amount directly.[1] If you plan to use the entire contents, a suitable solvent can be added directly to the vial to create a stock solution.[1]

Q3: How stable is the Boc protecting group under different chemical conditions?

A3: The tert-butyloxycarbonyl (Boc) group is known for its stability under neutral and basic conditions, making it robust for various synthetic steps that do not involve acid.[2][3] However, it is designed to be acid-labile and is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA).[2][3] It is generally stable at physiological pH.[2] Thermal deprotection is possible but requires very high temperatures (around 180-190°C) and is not a standard laboratory method.[2]

Q4: What causes incomplete removal of the Boc group during deprotection?

A4: Incomplete Boc deprotection is a common issue that can stem from several factors:

  • Insufficient Acid Strength or Concentration: The reaction is an acidolysis; if the acid is too weak or its concentration is too low, the reaction will not proceed to completion.[4][5] A common starting point is 20-50% TFA in dichloromethane (B109758) (DCM).[1][4]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process and may require more time or gentle heating for some substrates.[4][5][6] Most reactions are run for 1-2 hours at room temperature.[6]

  • Steric Hindrance: The bulky nature of the PEG chain can physically block the acid from reaching the Boc-protected amine, slowing the reaction rate, especially for high molecular weight PEGs.[4][5][6]

  • Solvent Issues: The chosen solvent must fully dissolve both the PEG conjugate and the acid. DCM is a common and effective choice for TFA-mediated deprotection.[4][5][6]

Q5: I am observing unexpected side products after my deprotection reaction. What is the cause and how can I prevent them?

A5: The most common cause of side products is the highly reactive tert-butyl cation intermediate that is generated during the acidic cleavage of the Boc group.[5][6][7] This cation can alkylate electron-rich or nucleophilic sites on your molecule, such as tryptophan or methionine residues.[6] To prevent this, "scavengers" are added to the reaction mixture to trap the carbocation.[7] Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[6][7][8]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Incomplete Boc Deprotection Insufficient acid concentration.Gradually increase the acid concentration. For example, if 20% TFA in DCM is ineffective, try increasing it to 50%.[4][6]
Short reaction time.Monitor the reaction's progress using TLC, LC-MS, or NMR and extend the reaction time accordingly.[4][6]
Steric hindrance from a large PEG chain.Consider using a stronger acid system, such as 4M HCl in 1,4-dioxane.[4][6]
Poor solubility of the PEG linker.Ensure the chosen solvent provides good solubility for your specific compound. You may need to screen different solvents.[6]
Formation of Side Products Alkylation by tert-butyl cation.Add a scavenger to the reaction mixture. Triisopropylsilane (TIS) at 2.5-5% (v/v) is a common choice.[5][7]
Degradation of Other Functional Groups Presence of other acid-labile groups (e.g., esters).The acidic conditions used for Boc deprotection can cleave other sensitive groups. Using HCl in EtOAc may be a milder alternative to TFA, though it may require longer reaction times.[9] If possible, redesign the synthetic route using an orthogonal protecting group strategy (e.g., Fmoc, which is base-labile).[3]
Difficulty Removing Acid Post-Reaction Residual TFA interferes with subsequent steps.Remove the solvent and excess volatile acid (like TFA) by rotary evaporation. To remove trace amounts, co-evaporate with a solvent like toluene (B28343) (repeat 2-3 times).[3][4]

Quantitative Data Summary

The efficiency of Boc deprotection is highly dependent on the reaction conditions. The tables below summarize common parameters.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane1 - 4 hoursRoom Temp

Data compiled from multiple sources.[4][6][8]

Table 2: Common Scavengers for Preventing Side Reactions

ScavengerTypical ConcentrationUse Case
Triisopropylsilane (TIS)2.5 - 5% (v/v)General-purpose carbocation scavenger.[5][7]
Water2.5 - 5% (v/v)Acts as a carbocation scavenger.[6][8]
Thioanisole5% (v/v)Particularly effective for protecting methionine residues.[6][8]
1,2-Ethanedithiol (EDT)2.5% (v/v)Effective for protecting sulfur-containing residues like cysteine.[6][8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection of a PEG Linker using TFA

This protocol describes the standard procedure for removing a Boc protecting group from a terminal amine on a PEG linker.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as scavenger)

  • Toluene (for co-evaporation)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4][7]

  • Cooling: Cool the solution to 0°C using an ice bath.[4][7]

  • Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v).[4][7] If your substrate is sensitive to carbocation-mediated side reactions, add a scavenger such as TIS (2.5-5% v/v).[5][7]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring.[4][7]

  • Monitoring: Monitor the reaction progress by an appropriate analytical method (e.g., TLC, LC-MS) until the starting material is completely consumed (typically 1-2 hours).[3][4]

  • Workup (Acid Removal): a. Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the bulk of the DCM and excess TFA.[3][4] b. Add toluene to the residue and concentrate again. Repeat this co-evaporation step two more times to ensure the complete removal of residual TFA.[3][5]

  • Final Product: The resulting product is the deprotected amine as its TFA salt, which can often be used directly in the next step or neutralized if the free amine is required.[3][7]

Visualizations

Boc_Deprotection_Mechanism cluster_main Acid-Catalyzed Boc Deprotection Mechanism Start Boc-Protected Amine Protonation 1. Protonation (TFA) Start->Protonation + H⁺ Intermediate1 Protonated Intermediate Protonation->Intermediate1 Cleavage 2. C-O Bond Cleavage Intermediate1->Cleavage Carbocation tert-Butyl Carbocation Cleavage->Carbocation CarbamicAcid Carbamic Acid Intermediate Cleavage->CarbamicAcid Scavenger Quenched by Scavenger (e.g., TIS) Carbocation->Scavenger Decarboxylation 3. Decarboxylation CarbamicAcid->Decarboxylation - CO₂ End Deprotected Amine (TFA Salt) + CO₂ Decarboxylation->End

Mechanism of acid-catalyzed Boc deprotection.

Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow: Incomplete Deprotection Start Start: Incomplete Boc Deprotection CheckTime Is reaction time sufficient (1-2h)? Start->CheckTime IncreaseTime Action: Extend reaction time CheckTime->IncreaseTime No CheckAcid Is acid concentration adequate (e.g., 50% TFA)? CheckTime->CheckAcid Yes IncreaseTime->CheckAcid IncreaseAcid Action: Increase acid concentration CheckAcid->IncreaseAcid No CheckSolvent Is linker fully soluble? CheckAcid->CheckSolvent Yes IncreaseAcid->CheckSolvent ChangeSolvent Action: Optimize solvent system CheckSolvent->ChangeSolvent No StrongerAcid Consider stronger acid (e.g., 4M HCl in Dioxane) CheckSolvent->StrongerAcid Yes ChangeSolvent->StrongerAcid Success Success: Deprotection Complete StrongerAcid->Success

A logical workflow for troubleshooting incomplete deprotection.

Experimental_Workflow cluster_exp Experimental Workflow for Boc Deprotection Step1 1. Dissolve Boc-PEG Linker in anhydrous DCM Step2 2. Cool solution to 0°C in an ice bath Step1->Step2 Step3 3. Slowly add TFA (20-50%) and optional scavenger (TIS) Step2->Step3 Step4 4. Stir at 0°C for 30 min, then warm to room temp Step3->Step4 Step5 5. Monitor reaction by TLC or LC-MS (1-2h) Step4->Step5 Step6 6. Concentrate under reduced pressure Step5->Step6 Step7 7. Co-evaporate with Toluene (x3) Step6->Step7 Step8 8. Isolate product (TFA Salt) Step7->Step8

A step-by-step workflow for the Boc deprotection protocol.

References

Technical Support Center: Overcoming Steric Hindrance in Boc-PEG5-Sulfonic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical solutions for challenges encountered during reactions with Boc-PEG5-sulfonic acid, with a specific focus on overcoming steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of steric hindrance in reactions involving Boc-PEG5-sulfonic acid?

A1: Steric hindrance in reactions with Boc-PEG5-sulfonic acid arises from two main structural features:

  • The tert-Butoxycarbonyl (Boc) Protecting Group: The Boc group is inherently bulky and can shield the reactive sulfonic acid moiety, impeding the approach of nucleophiles.

  • The Polyethylene Glycol (PEG) Chain: The PEG5 chain, while enhancing solubility, is a flexible polymer that can fold back or "shield" the reactive sulfonic acid group, creating a crowded environment that hinders reactant approach.[1]

Q2: What are the common signs that steric hindrance is negatively impacting my reaction?

A2: Common indicators of steric hindrance include:

  • Low or no product yield: Despite using an excess of reagents, the desired product is formed in significantly lower amounts than expected.

  • Slow or stalled reactions: The reaction proceeds very slowly or fails to reach completion, even after extended reaction times.

  • Requirement for harsh reaction conditions: The reaction only proceeds under high temperatures or with highly reactive reagents, which can lead to side products.

  • Formation of side products: Due to the hindered nature of the target site, reactions may occur at less hindered, unintended sites on your molecule.

Q3: How does the choice of solvent affect steric hindrance in these reactions?

A3: The solvent plays a crucial role in modulating steric effects. Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) are generally preferred as they can help to extend the conformation of the PEG chain, making the sulfonic acid group more accessible.[1] In contrast, non-polar solvents may cause the PEG chain to adopt a more compact, coiled conformation, exacerbating steric hindrance.

Q4: When should I consider removing the Boc protecting group to overcome steric hindrance?

A4: If steric hindrance from the Boc group is suspected to be the primary issue, particularly in reactions where the nucleophile is also bulky, deprotection prior to the sulfonic acid reaction may be a viable strategy. The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). However, this exposes a free amine which may need to be protected with an orthogonal protecting group if it is not the intended reaction site.

Troubleshooting Guides

Issue 1: Low Yield in Sulfonamide Formation with a Sterically Hindered Amine

Symptoms:

  • Incomplete consumption of Boc-PEG5-sulfonic acid and/or the amine starting material.

  • Low yield of the desired Boc-PEG5-sulfonamide product.

  • Formation of unreacted starting materials as the primary components in the final reaction mixture.

Troubleshooting & Optimization:

StrategyRecommendationExpected Outcome
Choice of Coupling Agent For sterically hindered amines, standard coupling conditions may be insufficient. More potent activating agents are often required.Increased reaction yield.
Reaction Temperature Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.Improved reaction rate and yield.
Microwave Irradiation Microwave-assisted synthesis can significantly reduce reaction times and improve yields for sterically hindered reactions.[2][3][4][5]Rapid and efficient formation of the desired sulfonamide.
Solvent Selection Use a high-boiling, polar aprotic solvent like DMF or DMSO to ensure full dissolution of reactants and promote a more open PEG conformation.Enhanced reaction kinetics and yield.

Illustrative Data: Comparison of Coupling Agents for a Sterically Hindered Sulfonamide Synthesis

Coupling AgentBaseSolventTemperatureTimeIllustrative Yield (%)
None (Direct reaction)PyridineDCMRoom Temp24h< 5
EDC/DMAPDIPEADMFRoom Temp24h30-40
HATUDIPEADMFRoom Temp12h60-70
PyBOPDIPEADMFRoom Temp12h65-75
T3P®PyridineMeCN60 °C6h> 80

Note: Yields are illustrative and can vary depending on the specific sterically hindered amine used.

Issue 2: Low Yield in Sulfonate Ester Formation with a Sterically Hindered Alcohol

Symptoms:

  • Poor conversion of the starting alcohol.

  • Low isolated yield of the Boc-PEG5-sulfonate ester.

  • Recovery of unreacted Boc-PEG5-sulfonic acid.

Troubleshooting & Optimization:

StrategyRecommendationExpected Outcome
Catalyst Addition The use of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can significantly accelerate the sulfonylation of sterically hindered alcohols.[6][7][8][9][10]Increased reaction rate and higher yield.
Activation of Sulfonic Acid Convert the sulfonic acid to a more reactive sulfonyl chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the alcohol.Improved reactivity and higher conversion.
Reaction Temperature For particularly hindered alcohols, increasing the reaction temperature may be necessary.Overcoming the activation energy barrier.
Choice of Base A non-nucleophilic, sterically hindered base such as 2,6-lutidine or proton sponge can be effective in scavenging the acid byproduct without competing with the alcohol nucleophile.Minimized side reactions and improved yield.

Illustrative Data: Effect of DMAP on Sulfonate Ester Formation with a Hindered Alcohol

CatalystBaseSolventTemperatureTimeIllustrative Yield (%)
NonePyridineDCMRoom Temp24h10-20
DMAP (10 mol%)PyridineDCMRoom Temp12h70-80
DMAP (1.2 eq)NoneDCMRoom Temp8h> 90

Note: Yields are illustrative and can vary depending on the specific sterically hindered alcohol used.

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Formation from Boc-PEG5-Sulfonic Acid with a Sterically Hindered Amine using HATU
  • Reactant Preparation: In a dry, nitrogen-flushed flask, dissolve the sterically hindered amine (1.0 eq) and Boc-PEG5-sulfonic acid (1.1 eq) in anhydrous DMF.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

  • Coupling Agent Addition: Add HATU (1.2 eq) to the stirred solution.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. For very hindered systems, heating to 40-50 °C may be required.

  • Work-up and Purification: Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with 5% aqueous LiCl solution, followed by saturated aqueous NaHCO3 and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Sulfonate Ester Formation from Boc-PEG5-Sulfonic Acid with a Sterically Hindered Alcohol using DMAP
  • Reactant Preparation: In a dry, nitrogen-flushed flask, dissolve the sterically hindered alcohol (1.0 eq), Boc-PEG5-sulfonic acid (1.2 eq), and DMAP (1.2 eq) in anhydrous dichloromethane (DCM).

  • Coupling Agent Addition: Cool the solution to 0 °C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (1.5 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

Steric_Hindrance cluster_reactants Reactants Boc_PEG5_SO3H Boc-PEG5-SO3H Reaction_Site Sulfonic Acid Reactive Center Boc_PEG5_SO3H->Reaction_Site Nucleophile Nucleophile (e.g., Amine, Alcohol) Nucleophile->Reaction_Site Attack Boc_Group Bulky Boc Group Boc_Group->Reaction_Site Shielding PEG_Chain Flexible PEG5 Chain PEG_Chain->Reaction_Site Shielding Product Desired Product (e.g., Sulfonamide, Sulfonate Ester) Reaction_Site->Product Successful Reaction

Caption: Factors contributing to steric hindrance in Boc-PEG5-sulfonic acid reactions.

Troubleshooting_Workflow Start Low Reaction Yield Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Increase_Temp Increase Temperature Optimize_Conditions->Increase_Temp Change_Solvent Change Solvent (e.g., to DMF, DMSO) Optimize_Conditions->Change_Solvent Use_Catalyst Add Catalyst (e.g., DMAP for esters) Optimize_Conditions->Use_Catalyst Potent_Coupling Use More Potent Coupling Agent (e.g., HATU for amides) Optimize_Conditions->Potent_Coupling Microwave Consider Microwave Irradiation Optimize_Conditions->Microwave Success Improved Yield Increase_Temp->Success Change_Solvent->Success Use_Catalyst->Success Potent_Coupling->Success Microwave->Success

Caption: Logical workflow for troubleshooting low yields in sterically hindered reactions.

References

Technical Support Center: Mass Spectrometry of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the mass spectrum of my PEGylated protein so complex?

The complexity primarily arises from two factors:

  • Polydispersity of Polyethylene (B3416737) Glycol (PEG) : PEG is a polymer, and its synthesis results in a distribution of different chain lengths, leading to a heterogeneous mixture of molecules with varying molecular weights.[1][2][3][4] This inherent heterogeneity, known as polydispersity, means your "single" PEGylated protein is actually a mixture of species with different numbers of ethylene (B1197577) glycol units, each differing by approximately 44 Da.[5]

  • Multiple Charge States : During electrospray ionization (ESI), large molecules like PEGylated proteins can acquire multiple charges.[1][4] The combination of the PEG's molecular weight distribution and the multiple charge states leads to overlapping isotopic clusters, resulting in a congested and difficult-to-interpret mass spectrum.[1][6]

Q2: I am not getting any signal for my PEGylated protein in my LC-MS analysis. What could be the reason?

A lack of signal is a common issue and can often be attributed to poor ionization or ion suppression. Without certain additives, PEGylated molecules may not ionize efficiently.[1] Additionally, PEG itself can act as an ion-suppressing agent in the ESI source, which can reduce the signal intensity of your analyte, especially if they co-elute.[7][8] This is a significant concern in pharmacokinetic studies where PEG is used as an excipient in dosing vehicles.[7]

Q3: What is ion suppression and how is it caused by PEG?

Ion suppression is a phenomenon in ESI-MS where the ionization of the target analyte is reduced due to the presence of other co-eluting compounds.[7][8] PEG molecules, being highly polar and present in high concentrations, can preferentially occupy the surface of the ESI droplets, hindering the ionization of the analyte of interest and leading to a decreased signal.[7][8][9] This can lead to inaccurate quantification and pharmacokinetic parameters.[7][8][10]

Q4: How can I determine the PEGylation site on my protein?

Determining the specific amino acid residue where the PEG moiety is attached is crucial for characterization.[2][3][6] Tandem mass spectrometry (MS/MS) techniques are employed for this purpose. A common strategy involves a combination of in-source fragmentation and collision-induced dissociation (CID).[3][11][12] In-source fragmentation is used to generate smaller peptide fragments with a portion of the PEG chain still attached. These fragments are then subjected to CID-MS/MS to sequence the peptide and identify the modified residue.[11][12]

Troubleshooting Guide

Problem 1: My mass spectrum is too complex to interpret due to multiple charge states.

  • Solution: Use Post-Column Addition of Amines.

    The addition of a charge-reducing agent post-column, before the eluent enters the mass spectrometer, can simplify the spectrum.[1][3][5] Tertiary amines like triethylamine (B128534) (TEA) or diethylmethylamine (DEMA) are effective for this purpose.[5][6][13] These amines associate with the PEG chain, reducing its overall charge and shifting the charge state distribution to a higher m/z range with fewer charge states, making the spectrum easier to deconvolute.[1][5][13]

    Experimental Protocol: Post-Column Amine Addition

    • Reagent Preparation : Prepare a solution of 0.2-1% triethylamine (TEA) in a 50:50 mixture of water and acetonitrile.[1]

    • Instrumentation Setup : Use a T-mixer to introduce the amine solution into the LC flow stream after the analytical column and before the ESI source.

    • Flow Rate : The flow rate of the amine solution is typically set at a fraction of the analytical flow rate, for example, 0.200 µL/min for an analytical flow of 0.300 µL/min.[1]

    • Optimization : The concentration of the amine can be optimized to achieve the best charge state reduction and signal intensity.[1][5]

    Quantitative Data: Effect of TEA Concentration on Charge State Distribution

TEA ConcentrationObserved Charge State Range (PEG-GCSF, 20 kDa PEG)Observed Charge State Range (PEG-IFN, 40 kDa PEG)
0%No ionized molecules observedNo ionized molecules observed
0.2%+7 to +12+7 to +10
0.5%+7 to +12+7 to +10
1%+7 to +12+7 to +10
Data summarized from a study on PEGylated GCSF and IFN.[1]

Problem 2: I am experiencing significant ion suppression and poor signal intensity.

  • Solution 1: Optimize Chromatographic Separation.

    If PEG is co-eluting with your analyte, modifying the LC gradient can help separate them, reducing the ion suppression effect.[7][8]

  • Solution 2: Implement a Robust Sample Preparation Strategy.

    Solid-phase extraction (SPE) can be used to remove PEG from the sample before analysis.[14] Mixed-mode cation-exchange (MCX) SPE has been shown to be effective in removing PEG 400 from plasma samples, thereby eliminating ion suppression.[14]

    Experimental Protocol: Oasis MCX SPE for PEG Removal

    • Conditioning : Condition the Oasis MCX 96-well plate with 1 mL of methanol (B129727) followed by 1 mL of water.

    • Loading : Load 200 µL of the plasma sample onto the plate.

    • Washing : Wash the plate with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

    • Elution : Elute the analytes with 2 x 100 µL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

    • Evaporation and Reconstitution : Evaporate the eluate to dryness and reconstitute in an appropriate mobile phase.

    Quantitative Data: Impact of MCX SPE on Ion Suppression

AnalyteMatrix Factor (with PEG, no SPE)Matrix Factor (with PEG removed by MCX SPE)
Acebutolol0.450.93
Metoprolol0.771.04
A matrix factor closer to 1 indicates less ion suppression. Data from a study on the removal of PEG 400 from plasma.[14]

Problem 3: I am struggling to get good fragmentation data for my PEGylated peptide to identify the PEGylation site.

  • Solution: Utilize In-Source Fragmentation Combined with MS/MS.

    The large, flexible PEG chain can make fragmentation of the peptide backbone challenging. A useful technique is to first induce fragmentation of the PEG chain in the ion source (in-source fragmentation) to generate ions with smaller PEG remnants attached to the peptide.[3][11][12] These smaller, modified peptides are then more amenable to conventional CID-MS/MS for sequencing.

    Conceptual Workflow: PEGylation Site Identification

    PEG_Fragmentation_Workflow cluster_sample Sample Introduction cluster_ms1 In-Source Fragmentation cluster_ms2 Tandem MS (MS/MS) cluster_analysis Data Analysis PEG_Protein PEGylated Protein InSourceFrag Generate Peptide Ions with Small PEG Fragments PEG_Protein->InSourceFrag ESI CID Collision-Induced Dissociation (CID) InSourceFrag->CID Isolate Fragment SiteID Identify PEGylation Site CID->SiteID Sequence Peptide

    In-source fragmentation and MS/MS workflow for PEGylation site analysis.

Problem 4: I suspect my samples are contaminated with PEG.

  • Solution: Identify and Eliminate Sources of PEG Contamination.

    PEG is a common contaminant in laboratories and can be introduced at various stages of sample preparation and analysis.[15][16][17][18]

    Common Sources of PEG Contamination:

    • Detergents : Non-ionic detergents like Triton X-100 and NP-40 are PEG-based and should be avoided.[16][18]

    • Plastics : PEG can leach from plastic containers, pipette tips, and centrifuge tubes, especially when in contact with organic solvents.[15][16][17] Use glass or polypropylene (B1209903) labware whenever possible.

    • Personal Care Products : Hand creams and lotions can contain PEG. Always wear gloves when handling samples.[16][18]

    • Cross-Contamination : Ensure dedicated glassware and gel staining dishes for mass spectrometry experiments to avoid cross-contamination.[16]

    Troubleshooting Logic for PEG Contamination

    PEG_Contamination_Troubleshooting Start Suspect PEG Contamination (Repeating 44 Da peaks) CheckSolvents Analyze Solvents and Buffers Alone Start->CheckSolvents CheckBlanks Run System and Method Blanks Start->CheckBlanks ReviewProtocol Review Sample Prep Protocol Start->ReviewProtocol SourceIdentified Source Identified CheckSolvents->SourceIdentified Contamination Found CheckBlanks->SourceIdentified Contamination Found ReviewProtocol->SourceIdentified Potential Source Found (e.g., detergent, plastics) EliminateSource Eliminate Source and Re-run SourceIdentified->EliminateSource

    A logical approach to identifying the source of PEG contamination.

References

Validation & Comparative

A Comparative Guide to PEGylation Reagents: A Focus on Butoxycarbonyl-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced drug development and bioconjugation, the strategic selection of a PEGylation reagent is a critical determinant of the therapeutic efficacy and pharmacokinetic profile of a biomolecule. This guide provides a comprehensive comparison of Butoxycarbonyl-PEG5-sulfonic acid with other prevalent PEGylation reagents, offering researchers, scientists, and drug development professionals a detailed analysis supported by experimental data to inform their strategic decisions.

Introduction to this compound

This compound is a heterobifunctional PEGylation reagent primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[][2] PROTACs are innovative therapeutic modalities that co-opt the body's natural protein degradation machinery to eliminate disease-causing proteins.[3][4] The structure of this compound comprises three key components:

  • A Butoxycarbonyl (Boc) protecting group: This group masks a primary amine, preventing it from reacting prematurely during synthesis. The Boc group is stable under many conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the reactive amine for subsequent conjugation.[5][6]

  • A five-unit polyethylene (B3416737) glycol (PEG5) spacer: This hydrophilic chain enhances the aqueous solubility of the PROTAC molecule, a crucial property for biological applications.[2][7] The length of the PEG linker is a critical parameter that influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately affecting the efficiency of protein degradation.[][3]

  • A sulfonic acid (-SO3H) terminal group: This functional group provides a reactive handle for conjugation. Sulfonic acids are strong acids and their derivatives, sulfonate esters, can be formed with alcohols.[7][8] However, the direct conjugation of sulfonic acids to biomolecules is less common than other chemistries. More frequently, the sulfonic acid is converted to a more reactive intermediate, such as a sulfonyl chloride, to react with amines or other nucleophiles.[9]

Comparison with Other PEGylation Reagents

The choice of a PEGylation reagent is dictated by the available functional groups on the target molecule, the desired stability of the resulting linkage, and the intended application. Below is a comparative analysis of this compound and other common classes of PEGylation reagents.

Reactivity and Linkage Stability

The reactivity of the terminal group on the PEG linker determines which functional groups on a biomolecule it can target. The stability of the resulting covalent bond is crucial for the in vivo performance of the conjugate.

Reagent ClassTarget Functional GroupResulting LinkageLinkage StabilityKey AdvantagesKey Disadvantages
Boc-PEG-Sulfonic Acid Amines (after activation), AlcoholsSulfonamide, Sulfonate EsterSulfonamide: Generally stable. Sulfonate Ester: Stability varies, can be labile.[10][11]Hydrophilic linker, Boc protection allows for controlled synthesis.Direct conjugation of sulfonic acid is challenging; may require activation. Stability of sulfonate esters can be a concern.[10]
PEG-NHS Ester Primary Amines (e.g., Lysine (B10760008), N-terminus)AmideHighly StableHigh reactivity with amines, well-established chemistry.Susceptible to hydrolysis in aqueous solutions, especially at higher pH.
PEG-Maleimide Thiols (e.g., Cysteine)ThioetherHighly StableHighly specific for thiols, resulting in site-specific conjugation.Maleimide group can hydrolyze at pH > 7.5; potential for off-target reactions with other nucleophiles.
PEG-Aldehyde Primary Amines (N-terminus)Secondary AmineStableCan be selective for the N-terminus at controlled pH.Requires a reducing agent (e.g., sodium cyanoborohydride).
PEG-Carboxylic Acid Primary AminesAmideHighly StableStable starting material.Requires activation with coupling agents like EDC and NHS.

Quantitative Data Presentation

The impact of PEGylation on the biological activity and pharmacokinetic profile of a therapeutic protein is a critical consideration. The following tables summarize quantitative data from various studies.

Table 1: Impact of PEGylation on Protein Bioactivity

PEGylation can sometimes lead to a decrease in the in vitro bioactivity of a protein due to steric hindrance. However, this is often compensated for by a significantly improved in vivo efficacy due to an extended half-life.

ProteinPEG MoietyIn Vitro Bioactivity (Relative to Native Protein)Key Findings
Interferon-α2a40 kDa branched PEG~7%Significant reduction in in vitro antiviral activity, but improved pharmacokinetic profile allows for less frequent dosing.
G-CSF20 kDa linear PEG~50%Reduced in vitro activity is offset by a greatly extended in vivo half-life.
Fab' fragment40 kDa branched PEG~100%Site-specific PEGylation away from the binding site can preserve full activity.
Table 2: Impact of PEGylation on Protein Pharmacokinetics

A primary goal of PEGylation is to increase the circulating half-life of a therapeutic protein.

ProteinPEG MoietyHalf-life (Native)Half-life (PEGylated)Fold Increase
Interferon-α2a40 kDa branched PEG~5 hours~80 hours~16
G-CSF20 kDa linear PEG~3.5 hours~42 hours~12
Adenosine Deaminase5 kDa linear PEG<30 minutes~48-72 hours>96
Table 3: Impact of Linker Composition on PROTAC Efficacy

For PROTACs, the linker plays a crucial role in determining the degradation efficiency, which is quantified by the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
BRD4PEG4<1>90
BRD4Alkyl4~10~80
ERαPEG16~10>95
ERαPEG>20>100<50

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism

Caption: The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the target protein by the proteasome.

General PEGylation Experimental Workflow

PEGylation_Workflow

Caption: A typical experimental workflow for the PEGylation of a protein, from reagent selection to the characterization of the final conjugate.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PEGylated molecules.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.[5]

Materials:

  • This compound

  • Anhydrous dichloromethane (B109758) (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM (to a concentration of approximately 0.1 M) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (10-20 equivalents, often as a 20-50% solution in DCM) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected PEG linker can often be used in the next step without further purification.

Protocol 2: General Procedure for Protein PEGylation using an NHS Ester

This is a common method for attaching PEG to primary amines (e.g., lysine residues) on proteins.

Materials:

  • Protein solution in an amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)

  • mPEG-NHS ester (activated PEG)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Prepare the protein solution to a known concentration (e.g., 1-10 mg/mL) in the reaction buffer.

  • Dissolve the mPEG-NHS ester in the same buffer or a compatible organic solvent (like DMSO) immediately before use.

  • Add the activated PEG solution to the protein solution at a specific molar ratio (e.g., 1:5 protein:PEG).

  • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM to consume any unreacted mPEG-NHS ester.

  • Purify the PEGylated conjugate from unreacted PEG and protein using a suitable chromatography technique.

  • Characterize the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of PEGylation and purity.

Protocol 3: Characterization of PEGylated Proteins by SDS-PAGE

This method is used to confirm the covalent attachment of PEG to the protein and to assess the degree and heterogeneity of PEGylation.

Materials:

  • Non-PEGylated protein (control)

  • PEGylated protein sample

  • SDS-PAGE loading buffer

  • Polyacrylamide gel

  • Electrophoresis apparatus

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare samples of the non-PEGylated and PEGylated protein at the same concentration in SDS-PAGE loading buffer.

  • Heat the samples at 95°C for 5 minutes.

  • Load the samples onto a polyacrylamide gel.

  • Run the gel according to standard procedures.

  • Stain the gel to visualize the protein bands.

  • Expected Outcome: The PEGylated protein will migrate slower than the non-PEGylated protein, appearing as a smear or a series of discrete bands of higher molecular weight, corresponding to different degrees of PEGylation.

Conclusion

The selection of a PEGylation reagent is a critical decision in the development of biotherapeutics and complex molecules like PROTACs. This compound offers a valuable tool for PROTAC synthesis, providing a hydrophilic spacer with a protected amine for controlled, sequential conjugation. While its sulfonic acid terminus presents a less conventional route for bioconjugation compared to well-established chemistries like NHS esters and maleimides, its application in the modular synthesis of PROTACs highlights the expanding toolbox available to researchers.

A thorough understanding of the reactivity, stability, and impact on biological function of different PEGylation reagents is paramount. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for the rational design and optimization of PEGylated molecules, ultimately contributing to the development of more effective and safer therapeutics.

References

Comparative Analysis of Amine-Reactive PEG5-Sulfonic Acid Reagents: A Guide for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation and drug delivery, polyethylene (B3416737) glycol (PEG) linkers are indispensable for improving the solubility, stability, and pharmacokinetic profiles of therapeutic molecules. The choice of reactive group on the PEG linker is critical and dictates its application, reaction efficiency, and stability. This guide provides a detailed comparison between two distinct amine-reactive PEG5-sulfonic acid derivatives: the intermediate Butoxycarbonyl-PEG5-sulfonic acid and the activated N-hydroxysuccinimide-PEG5-sulfonic acid. This analysis, supported by experimental data and protocols, is intended to assist researchers in selecting the appropriate reagent for their specific application.

Introduction to the Reagents

This compound (Boc-PEG5-SO3H) is a protected form of an amine-terminated PEG linker. The butoxycarbonyl (Boc) group serves as a temporary protecting group for a primary or secondary amine. This reagent is not directly reactive with target molecules but is a stable intermediate used in multi-step synthesis. The Boc group must be chemically removed (deprotected) to reveal the free amine, which can then be activated for conjugation.

N-hydroxysuccinimide-PEG5-sulfonic acid (NHS-PEG5-SO3H) is an activated PEG linker designed for direct and efficient coupling with primary amines on biomolecules such as proteins, peptides, or antibodies. The N-hydroxysuccinimide (NHS) ester is a highly reactive group that forms a stable, covalent amide bond with amine-containing targets under physiological or slightly basic pH conditions. The sulfonic acid group is highly water-soluble and remains as a stable, negatively charged functional group on the final conjugate.

Comparative Performance and Physicochemical Properties

The primary distinction between these two reagents lies in their chemical reactivity and intended use. Boc-PEG5-SO3H is a stable synthetic intermediate, while NHS-PEG5-SO3H is a moisture-sensitive, activated reagent for direct conjugation. Their performance characteristics are therefore compared in the context of their respective roles in a synthetic workflow.

PropertyThis compoundNHS-PEG5-sulfonic acid
Primary Function Synthetic intermediate with a protected amineActivated reagent for direct amine conjugation
Reactive Group Boc-protected amine (unreactive)N-hydroxysuccinimide (NHS) ester
Target Functional Group N/A (requires deprotection first)Primary amines (-NH2)
Reaction Product Free amine (-NH2) after deprotectionStable amide bond (-CO-NH-)
Chemical Stability High; stable to a wide range of conditionsLow; moisture-sensitive, prone to hydrolysis
Storage Conditions Standard laboratory conditionsDesiccated at low temperature (-20°C to 4°C)
Aqueous Half-life (NHS ester) N/AMinutes to hours, highly pH-dependent
Optimal Reaction pH N/A (Deprotection is in acidic conditions)7.0 - 8.5

Experimental Workflows and Methodologies

The application of these two reagents involves fundamentally different experimental procedures. The workflow for Boc-PEG5-SO3H involves a deprotection step, whereas the workflow for NHS-PEG5-SO3H involves a direct conjugation reaction.

This process is a prerequisite for any subsequent conjugation. The Boc group is efficiently removed under acidic conditions to yield the free amine.

cluster_0 Deprotection Workflow Boc_PEG Boc-NH-PEG5-SO3H in Organic Solvent (e.g., DCM) Acid Add Acid (e.g., Trifluoroacetic Acid) Boc_PEG->Acid Step 1 React Incubate at Room Temperature (30 min - 2h) Acid->React Step 2 Evap Evaporate Solvent and Acid React->Evap Step 3 Amine_PEG Free Amine Product (H2N-PEG5-SO3H) Evap->Amine_PEG Step 4

Caption: Workflow for the acidic deprotection of Boc-PEG5-SO3H.

Protocol for Boc Deprotection:

  • Dissolution: Dissolve the Boc-NH-PEG5-SO3H reagent in a suitable organic solvent, such as dichloromethane (B109758) (DCM) or dioxane.

  • Acidification: Add an excess of a strong acid. A common choice is trifluoroacetic acid (TFA), typically used at a concentration of 20-50% (v/v) in DCM.

  • Incubation: Allow the reaction to proceed at room temperature for 30 minutes to 2 hours. The progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Remove the acid and solvent under reduced pressure (e.g., using a rotary evaporator). The resulting amine salt can be used directly or neutralized.

This workflow describes the direct coupling of the activated PEG linker to a target protein.

cluster_1 Conjugation Workflow Protein Protein with accessible Lysines in Reaction Buffer (pH 7.0-8.5) Mix Add NHS-PEG to Protein Solution (Molar excess of PEG) Protein->Mix Step 1 NHS_PEG Dissolve NHS-PEG5-SO3H in Anhydrous Solvent (e.g., DMSO) NHS_PEG->Mix Step 2 Incubate Incubate at Room Temperature (1 - 4 hours) Mix->Incubate Step 3 Quench Quench Reaction (e.g., Tris or Glycine) Incubate->Quench Step 4 Purify Purify Conjugate (e.g., SEC or Dialysis) Quench->Purify Step 5

Caption: Workflow for protein conjugation using NHS-PEG5-SO3H.

Protocol for NHS Ester Conjugation:

  • Buffer Preparation: Prepare a non-amine-containing buffer at the desired pH, such as phosphate-buffered saline (PBS) at pH 7.4.

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG5-SO3H in an anhydrous solvent like dimethyl sulfoxide (B87167) (DMSO) to a known concentration.

  • Conjugation: Add a calculated molar excess (e.g., 5- to 20-fold) of the dissolved NHS-PEG reagent to the protein solution.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine, to quench any unreacted NHS ester.

  • Purification: Remove excess PEG reagent and byproducts to isolate the purified PEGylated protein conjugate using methods like size-exclusion chromatography (SEC) or dialysis.

Key Differences in Application

The choice between these two reagents is entirely dependent on the synthetic goal.

  • Choose this compound when:

    • You are performing a multi-step synthesis where the amine needs to be revealed at a specific point.

    • You need to perform a reaction on the sulfonic acid end of the molecule without affecting the amine.

    • You are building complex constructs, for example, in solid-phase peptide synthesis where the PEG linker is incorporated into a growing chain.

  • Choose NHS-PEG5-sulfonic acid when:

    • Your goal is the direct and final modification of a protein, antibody, or other amine-containing biomolecule.

    • You require a one-step, efficient conjugation process to improve a molecule's properties.

    • You are developing antibody-drug conjugates (ADCs) or PEGylated protein therapeutics.

Conclusion

This compound and NHS-PEG5-sulfonic acid are not direct competitors but rather represent two different stages in the utility of PEG linkers. Boc-PEG5-SO3H is a stable, protected precursor that offers synthetic flexibility for multi-step chemical constructions. In contrast, NHS-PEG5-SO3H is a highly reactive, ready-to-use reagent for the direct and efficient PEGylation of biomolecules. Understanding their distinct chemical properties, stability, and procedural workflows is paramount for researchers and drug developers to successfully achieve their desired molecular construct.

A Comparative Guide to Boc Protecting Groups in PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of bioconjugation and drug development, the precise construction of complex molecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is essential. Polyethylene glycol (PEG) linkers are frequently used to improve the solubility and pharmacokinetic properties of these therapeutics. The strategic use of protecting groups for the amine functionalities on these linkers is a critical factor for a successful synthesis. This guide provides an objective comparison of the tert-butyloxycarbonyl (Boc) protecting group with other common alternatives, primarily the 9-fluorenylmethyloxycarbonyl (Fmoc) and Carboxybenzyl (Cbz) groups, supported by experimental data and detailed protocols.

Core Principles: The Orthogonality of Amine Protecting Groups

The primary advantage of using different protecting groups lies in their orthogonal nature, meaning one can be removed under specific conditions without affecting the others.[1][2] This allows for the sequential and site-specific modification of complex molecules. The fundamental difference between the most common amine protecting groups is their cleavage condition:

  • Boc (tert-butyloxycarbonyl): This group is labile to acid and is typically removed using strong acids like trifluoroacetic acid (TFA).[1][3] It remains stable under basic and nucleophilic conditions.[1]

  • Fmoc (9-fluorenylmethyloxycarbonyl): In contrast to Boc, the Fmoc group is labile to basic conditions, commonly cleaved with a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[1][4] It is stable in acidic environments.[4]

  • Cbz (Carboxybenzyl): This group is unique in that it is typically removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst).[5]

This orthogonality is the cornerstone of modern multi-step synthesis, enabling the creation of intricate molecular architectures where different parts of a molecule, such as a PEG linker, can be deprotected and modified in a controlled sequence.[2][3]

Key Advantages of Using a Boc Protecting Group

The selection of a Boc protecting group for a PEG linker offers several distinct advantages:

  • Stability in Basic and Nucleophilic Conditions: Boc-protected amines are highly stable to bases and nucleophiles, which is a significant advantage when subsequent reaction steps involve basic reagents or conditions that would prematurely cleave an Fmoc group.[3][4]

  • Orthogonality with Fmoc and Cbz: The acid-labile nature of Boc allows it to be used in orthogonal strategies with the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group.[3][6] This flexibility is crucial for synthesizing complex bioconjugates that may require multiple, selective deprotection steps.

  • Reduced Aggregation in Peptide Synthesis: In the context of solid-phase peptide synthesis (SPPS), which shares many principles with PEG linker functionalization, the acidic conditions used for Boc deprotection result in the protonation of the newly exposed amine. This positive charge can help to reduce intermolecular aggregation, particularly with hydrophobic sequences.[3]

  • Robust and Well-Established Chemistry: The chemistry of Boc protection and deprotection is well-understood and has been refined over decades, making it a reliable and predictable tool in a researcher's arsenal.[]

Quantitative Comparison of Protecting Groups

While direct side-by-side data on identical PEG linkers is not always available, performance can be inferred from extensive data in solid-phase peptide synthesis and bioconjugation studies.[1]

FeatureBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Deprotection Reagent Strong Acid (e.g., 20-50% TFA in DCM)[4]Base (e.g., 20% Piperidine in DMF)[1][4]Catalytic Hydrogenolysis (H₂, Pd/C)
Reaction Time 30 minutes to 2 hours[1]5 to 30 minutes[1]1 to 16 hours
Reaction Conditions Anhydrous, often at 0°C to room temp.Anhydrous, room temperatureRoom temperature, atmospheric or higher pressure
Compatibility Not suitable for acid-sensitive molecules.[1]Not suitable for base-sensitive molecules.Incompatible with reducible groups (e.g., alkynes, alkenes, some sulfur-containing residues).
Common Side Reactions t-butylation of sensitive residues (e.g., Trp, Met); requires scavengers.[1][4]Diketopiperazine formation; aspartimide formation; piperidine adducts.[1][4]Catalyst poisoning by sulfur-containing compounds.
Primary Advantage Stability to base/nucleophiles; orthogonal to Fmoc/Cbz.Mild deprotection; fast reaction; orthogonal to Boc/Cbz.[]Orthogonal to both acid- and base-labile groups.[5]

Experimental Protocols

Protocol 1: Boc Protection of an Amine-Terminated PEG Linker

This protocol describes a general procedure for the protection of a primary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) (Boc₂O).

Materials:

  • Amine-terminated PEG linker (e.g., NH₂-PEG-COOH)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Deionized water

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the amine-terminated PEG linker in the chosen anhydrous solvent.

  • Add 1.0-1.2 equivalents of a non-nucleophilic base such as TEA or DIPEA.

  • Add 1.1-1.5 equivalents of Boc₂O to the solution.[5]

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[5]

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water and brine, then dry it over anhydrous sodium sulfate.[2]

  • Filter and concentrate the solution under reduced pressure to yield the Boc-protected PEG linker. Purify further by column chromatography if necessary.

Protocol 2: Boc Deprotection from a PEG Linker

This protocol outlines a standard method for removing a Boc protecting group from a PEG linker using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected PEG linker (e.g., Boc-NH-PEG-COOH)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Scavenger (optional, e.g., Triisopropylsilane (TIS))[4]

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether (for precipitation, optional)

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM (e.g., at a concentration of 0.1-0.2 M).[4]

  • Cool the solution to 0°C using an ice bath.

  • Slowly add the deprotection solution, typically 20-50% TFA in DCM (v/v). If the molecule contains sensitive residues like tryptophan or methionine, include a scavenger such as TIS (1-5%) to prevent side reactions.[4]

  • Stir the reaction mixture at room temperature for 1-2 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS to confirm the complete removal of the Boc group.[4]

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[8]

  • To remove residual TFA, co-evaporate the residue with toluene (B28343) (3 times).[4][8] The resulting amine-TFA salt can often be used directly in the next step.

  • For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.[4][8]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected PEG-amine.[4][8]

Visualizing Workflows and Relationships

Diagrams are essential for illustrating the logical flow of synthetic procedures and the strategic relationships between different chemical moieties.

Boc_Workflow AminePEG Amine-Terminated PEG (H₂N-PEG-X) Reagents_P Boc₂O, Base DCM or THF AminePEG->Reagents_P BocPEG Boc-Protected PEG (Boc-HN-PEG-X) Reagents_P->BocPEG BocPEG_D Boc-Protected PEG (Boc-HN-PEG-X) BocPEG->BocPEG_D Reagents_D TFA / DCM (Optional Scavenger) BocPEG_D->Reagents_D FreeAmine Deprotected Amine (H₃N⁺-PEG-X • TFA⁻) Reagents_D->FreeAmine

Caption: Workflow for Boc protection and subsequent deprotection of a PEG linker.

Orthogonal_Strategy Start Multi-functional Molecule with Boc-, Fmoc-, and Cbz-protected amines Deprotection_Boc Treat with Acid (e.g., TFA) Start->Deprotection_Boc Deprotection_Fmoc Treat with Base (e.g., Piperidine) Start->Deprotection_Fmoc Deprotection_Cbz Treat with H₂/Pd-C (Hydrogenolysis) Start->Deprotection_Cbz Result_Boc Selective Boc Removal (Fmoc and Cbz intact) Deprotection_Boc->Result_Boc Result_Fmoc Selective Fmoc Removal (Boc and Cbz intact) Deprotection_Fmoc->Result_Fmoc Result_Cbz Selective Cbz Removal (Boc and Fmoc intact) Deprotection_Cbz->Result_Cbz

Caption: Orthogonal deprotection strategy using Boc, Fmoc, and Cbz groups.

Decision_Tree Start Start: Choose an Amine Protecting Group for PEG Linker Q1 Are there acid-sensitive groups in the molecule? Start->Q1 Q2 Are there base-sensitive groups in the molecule? Q1->Q2 No Use_Fmoc Use Fmoc Q1->Use_Fmoc Yes Q3 Are there reducible groups (alkenes, alkynes)? Q2->Q3 No Use_Boc Use Boc Q2->Use_Boc Yes Use_Cbz Consider Cbz Q3->Use_Cbz No Consider_Orthogonal Consider Orthogonal Strategy (e.g., Boc for one amine, Fmoc for another) Q3->Consider_Orthogonal Yes

Caption: Decision workflow for selecting an amine protecting group.

References

Characterization of Butoxycarbonyl-PEG5-sulfonic acid Purity by HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing PROTACs and other advanced therapeutics, the purity of linker molecules such as Butoxycarbonyl-PEG5-sulfonic acid is of paramount importance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment, supported by representative experimental data and detailed protocols.

Comparison of Analytical Techniques for Purity Assessment

The choice of analytical technique for the purity assessment of this compound depends on the specific information required, such as the types of impurities to be detected, the need for quantitative versus qualitative data, and the desired level of resolution. While HPLC is a powerful tool for separating and quantifying impurities, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information.[1][2]

Table 1: Comparison of Analytical Techniques for Purity Determination of this compound

Analytical TechniquePrinciple of Separation/DetectionInformation ProvidedAdvantagesLimitations
HPLC with ELSD/CAD Separation based on hydrophobicity; detection by light scattering or charged aerosol detection.Quantitative purity, detection of oligomeric impurities (n-1, n+1, etc.), and other non-volatile impurities.[1]High resolution for oligomer separation, high sensitivity for non-UV absorbing compounds, and compatibility with gradient elution.[1]May not detect volatile impurities.[1]
¹H NMR Spectroscopy Nuclear magnetic resonance of protons.Structural confirmation, end-group analysis, and quantification of impurities with distinct proton signals.[1][2]Provides detailed structural information and can be a primary quantitative method (qNMR).[3]Lower sensitivity to trace impurities compared to HPLC; potential for signal overlap.[3]
Mass Spectrometry (LC-MS) Mass-to-charge ratio of ionized molecules.Molecular weight verification and identification of impurities with different masses.[4]High sensitivity and mass accuracy, enabling the identification of unexpected impurities.[1]Can be less quantitative than HPLC; ionization efficiency can vary between different components.[1]

Experimental Protocols

A detailed and robust experimental protocol is crucial for obtaining accurate and reproducible purity data. Below is a standard RP-HPLC method for the analysis of this compound.

Reversed-Phase HPLC (RP-HPLC) with ELSD/CAD Detection

This protocol is designed to separate this compound from potential impurities, such as starting materials, reagents, and oligomers of different PEG chain lengths.

1. Instrumentation and Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • This compound sample.

  • High-purity water and acetonitrile.

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 10 µL

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

4. Detector Settings:

  • For ELSD:

    • Nebulizer Temperature: 30-50 °C

    • Evaporator Temperature: 50-70 °C

    • Gas Flow Rate (Nitrogen): 1.5-2.0 L/min

  • For CAD:

    • Follow manufacturer's recommendations.

5. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100. High-quality material is typically expected to have a purity of ≥95%.[5]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the purity analysis of this compound.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect Detection (ELSD/CAD) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Caption: Experimental Workflow for HPLC Purity Analysis.

G cluster_options cluster_methods start Analytical Goal? quant Quantitative Purity start->quant Quantification struct Structural Confirmation start->struct Structure mw Molecular Weight Verification start->mw Molecular Weight hplc HPLC with ELSD/CAD quant->hplc nmr NMR Spectroscopy struct->nmr ms Mass Spectrometry mw->ms

Caption: Logic Diagram for Analytical Method Selection.

References

A Comparative Guide to the Structural Analysis of Butoxycarbonyl-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of nuclear magnetic resonance (NMR) spectroscopy and other key analytical techniques for the structural characterization of Butoxycarbonyl-PEG5-sulfonic acid. This compound is a heterobifunctional linker molecule widely used in bioconjugation and drug delivery systems. Accurate structural confirmation is critical for its application in the synthesis of complex biomolecules and targeted therapeutics. This document outlines the expected NMR data, compares it with alternative methods, and provides detailed experimental protocols to aid researchers in selecting the most appropriate analytical strategy.

Structural Overview of this compound

This compound consists of three key structural components: a tert-butoxycarbonyl (Boc) protecting group, a polyethylene (B3416737) glycol (PEG) spacer with five repeating ethylene (B1197577) glycol units, and a terminal sulfonic acid group. The Boc group provides a protecting functionality for an amine, which can be deprotected under acidic conditions for subsequent conjugation. The hydrophilic PEG chain enhances solubility in aqueous media, and the sulfonic acid group offers a reactive handle for various conjugation chemistries.

NMR Spectroscopic Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of this compound at the atomic level. Both ¹H and ¹³C NMR are essential for confirming the identity, purity, and structural integrity of the molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the Boc group, the PEG backbone, and the ethyl sulfonic acid moiety.

Assignment Chemical Shift (δ, ppm) Multiplicity Integration
Boc (-C(CH₃)₃) ~1.44Singlet9H
PEG Backbone (-O-CH₂-CH₂-O-) ~3.64Multiplet20H
-CH₂-N-Boc ~3.2-3.4Multiplet2H
-CH₂-SO₃H ~3.0-3.2Triplet2H
-O-CH₂-CH₂-SO₃H ~3.7-3.9Triplet2H
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Assignment Chemical Shift (δ, ppm)
Boc (-C(CH₃)₃) ~28.5
Boc (-C(CH₃)₃) ~79.5
Boc (-C=O) ~156.0
PEG Backbone (-O-CH₂-CH₂-O-) ~70.5
-CH₂-N-Boc ~40.0
-CH₂-SO₃H ~51.0
-O-CH₂-CH₂-SO₃H ~68.0

Comparison with Alternative Analytical Methods

While NMR provides comprehensive structural detail, other techniques offer complementary information and can be advantageous in specific contexts.

Technique Information Provided Advantages Limitations
NMR Spectroscopy Detailed atomic-level structural confirmation, purity assessment.Non-destructive, highly specific for structure elucidation.Lower sensitivity compared to MS, can be complex for large polymers.
Mass Spectrometry (MALDI-TOF) Molecular weight confirmation and distribution.High sensitivity and accuracy for molecular weight.[1][2]Provides limited structural information, fragmentation can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (e.g., C=O, S=O, C-O-C).Fast, simple, and provides a molecular "fingerprint".Does not provide detailed structural connectivity.
High-Performance Liquid Chromatography (HPLC) Purity assessment, separation of isomers and impurities.[][4]High sensitivity and resolving power for complex mixtures.[]Requires reference standards for quantification, does not provide direct structural information.[5]

Experimental Protocols

NMR Spectroscopy

Objective: To obtain detailed structural information and confirm the identity of this compound.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64.

  • Spectral Width: 0-12 ppm.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Spectral Width: 0-200 ppm.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Mass Spectrometry (MALDI-TOF)

Objective: To determine the molecular weight and assess the polydispersity of the PEG chain.

Instrumentation: MALDI-TOF mass spectrometer.

Sample Preparation:

  • Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid in a suitable solvent).[2]

  • Prepare a cationizing agent solution (e.g., sodium trifluoroacetate).[2]

  • Mix the sample solution, matrix solution, and cationizing agent.

  • Spot the mixture onto the MALDI target plate and allow it to dry.

Data Acquisition:

  • Acquire the mass spectrum in positive ion mode.

  • The spectrum will show a distribution of peaks corresponding to the different chain lengths of the PEG, with a mass difference of 44 Da between adjacent peaks.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of this compound and detect any impurities.

Instrumentation: HPLC system with a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index (RI) detector, as PEG lacks a strong UV chromophore).[6][7]

Chromatographic Conditions:

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile) is commonly employed.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detector: ELSD or RI.

Data Analysis:

  • The purity of the sample is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Workflow for Structural Analysis

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_interpretation Structural Confirmation Sample Butoxycarbonyl-PEG5- sulfonic acid Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H NMR Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR Spectrum Transfer->Acquire_13C Process Fourier Transform, Phase & Baseline Correction Acquire_1H->Process Acquire_13C->Process Reference Reference Spectra Process->Reference Integrate Integrate ¹H Signals Reference->Integrate Assign Assign Peaks Integrate->Assign Confirm Confirm Structure & Purity Assign->Confirm

Caption: Workflow for NMR analysis of this compound.

References

The Efficacy of Boc-PEG5-Sulfonic Acid in Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant in the efficacy and safety of targeted drug delivery systems. Among the diverse array of available linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become a cornerstone in the development of sophisticated bioconjugates such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This guide provides a comprehensive comparison of Boc-PEG5-sulfonic acid, a heterobifunctional linker, against other common alternatives, supported by experimental data to inform rational drug design.

Boc-PEG5-sulfonic acid features a tert-butyloxycarbonyl (Boc) protected amine, a five-unit PEG chain, and a terminal sulfonic acid group. This architecture offers a unique combination of properties: the Boc group allows for controlled, stepwise conjugation, the PEG spacer enhances hydrophilicity and improves pharmacokinetic profiles, and the terminal sulfonic acid group provides a highly acidic and hydrophilic anchor for conjugation.

I. The Role of PEG Linkers in Drug Delivery

PEG linkers are prized for their ability to improve the therapeutic index of drug conjugates. Their inherent hydrophilicity can mitigate the aggregation often associated with hydrophobic drug payloads, allowing for higher drug-to-antibody ratios (DARs) without compromising the stability of the conjugate. Furthermore, the PEG chain can shield the drug conjugate from enzymatic degradation and recognition by the immune system, leading to a longer circulation half-life and increased exposure at the target site.[1][2] The length of the PEG chain is a critical parameter, with longer chains generally leading to slower clearance, though an optimal length often needs to be determined for each specific application.[3]

II. Comparative Analysis of Linker Performance

While direct experimental data for Boc-PEG5-sulfonic acid is limited in publicly available literature, we can infer its performance based on studies of similar linkers. The following tables summarize quantitative data from studies comparing different PEG linker lengths and the impact of hydrophilic linkers on key performance metrics of drug conjugates.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics and Efficacy
LinkerDrug-to-Antibody Ratio (DAR)Plasma Half-life (t½)In Vitro Cytotoxicity (IC50)In Vivo Antitumor EfficacyReference
Non-PEGylated ~4ShortHigh PotencyModerate[4]
Short-chain PEG (e.g., PEG4, PEG8) ~4-8ModerateHigh to Moderate PotencyImproved[3]
Long-chain PEG (e.g., PEG12, PEG24) ~8LongModerate PotencySignificantly Improved[5]

This table synthesizes data from multiple sources to illustrate general trends. Actual values are dependent on the specific antibody, payload, and tumor model.

Table 2: Influence of Hydrophilic Linkers on ADC Properties
Linker TypeKey FeatureImpact on SolubilityImpact on AggregationPotential for Higher DARReference
Conventional Hydrophobic Linkers e.g., SMCCLowerProne to aggregationLimited[1]
PEGylated Linkers Hydrophilic PEG chainIncreasedReducedEnabled[1][2]
Sulfonate-containing Linkers Negatively charged sulfonate groupSignificantly IncreasedSignificantly ReducedEnabled[]

III. The Advantage of the Sulfonic Acid Group

The terminal functional group of a linker plays a significant role in the overall properties of the drug conjugate. While carboxylic acid is a common choice, sulfonic acid offers distinct advantages. The sulfonic acid group (-SO₃H) is more acidic and hydrophilic than a carboxylic acid group (-COOH).[7] This increased hydrophilicity can be particularly beneficial for highly hydrophobic drug payloads, further reducing the potential for aggregation and improving the solubility and stability of the final conjugate.[1][3] Some studies suggest that hydrophilic linkers incorporating sulfonate groups can lead to a wider therapeutic window for ADCs.[]

IV. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful design and evaluation of drug delivery systems.

Protocol 1: Boc Deprotection of a Boc-PEG-Sulfonic Acid Linker

Objective: To remove the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-protected PEG-sulfonic acid conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Boc-protected PEG-sulfonic acid conjugate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution. A typical concentration is 20-50% (v/v) TFA in DCM.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by an appropriate analytical method, such as LC-MS, to confirm the disappearance of the starting material.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The deprotected product can be used directly in the next step or purified if necessary.

Protocol 2: Conjugation of a Deprotected PEG-Sulfonic Acid Linker to a Carboxylic Acid-Containing Molecule

Objective: To form a stable amide bond between the deprotected amine of the linker and a carboxylic acid-containing payload or targeting moiety.

Materials:

  • Deprotected H₂N-PEG-sulfonic acid linker

  • Carboxylic acid-containing molecule

  • Peptide coupling agent (e.g., HATU, HBTU)

  • Non-nucleophilic base (e.g., DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Magnetic stirrer and stir bar

  • Reaction vessel

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF under an inert atmosphere.

  • Add the coupling agent (e.g., 1.2 equivalents of HATU) and the base (e.g., 2-3 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected H₂N-PEG-sulfonic acid linker (typically 1.0-1.2 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be quenched with water, and the product purified by an appropriate method, such as preparative HPLC.

V. Visualizing Experimental Workflows and Logical Relationships

To better illustrate the processes involved in utilizing Boc-PEG5-sulfonic acid in drug delivery systems, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Conjugate Synthesis cluster_evaluation Conjugate Evaluation Boc_Linker Boc-PEG5-SO3H Deprotection Boc Deprotection (TFA/DCM) Boc_Linker->Deprotection Activated_Linker H2N-PEG5-SO3H Deprotection->Activated_Linker Conjugation Amide Bond Formation Activated_Linker->Conjugation Payload Drug Payload (with COOH) Activation Carboxylic Acid Activation (HATU) Payload->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation Final_Conjugate Drug-PEG5-SO3H Conjugate Conjugation->Final_Conjugate In_Vitro In Vitro Studies (Cytotoxicity, Stability) Final_Conjugate->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK) Final_Conjugate->In_Vivo Data_Analysis Data Analysis In_Vitro->Data_Analysis In_Vivo->Data_Analysis

A typical experimental workflow for the synthesis and evaluation of a drug conjugate.

logical_relationship cluster_properties Inherent Properties cluster_advantages Advantages in Drug Delivery cluster_outcomes Therapeutic Outcomes Boc_PEG5_SO3H Boc-PEG5-Sulfonic Acid Linker Boc_Group Boc Protecting Group Boc_PEG5_SO3H->Boc_Group PEG5_Chain PEG5 Spacer Boc_PEG5_SO3H->PEG5_Chain Sulfonic_Acid Sulfonic Acid Terminus Boc_PEG5_SO3H->Sulfonic_Acid Controlled_Conj Controlled Conjugation Boc_Group->Controlled_Conj Improved_PK Improved Pharmacokinetics PEG5_Chain->Improved_PK Enhanced_Sol Enhanced Solubility & Stability Sulfonic_Acid->Enhanced_Sol Increased_Efficacy Increased Efficacy Controlled_Conj->Increased_Efficacy Improved_PK->Increased_Efficacy Reduced_Toxicity Reduced Off-Target Toxicity Improved_PK->Reduced_Toxicity Enhanced_Sol->Increased_Efficacy Wider_Window Wider Therapeutic Window Enhanced_Sol->Wider_Window Increased_Efficacy->Wider_Window Reduced_Toxicity->Wider_Window

References

In-Vitro Stability Assays for Boc-PEGylated Molecules: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of essential in-vitro stability assays for molecules functionalized with a tert-butyloxycarbonyl (Boc) protecting group and polyethylene (B3416737) glycol (PEG). Understanding the stability of these conjugates is critical in drug development, as it influences their pharmacokinetic profiles, efficacy, and potential degradation pathways. The primary stability concerns for Boc-PEGylated molecules are the acid-lability of the Boc group and the potential enzymatic or hydrolytic cleavage of the PEG linker or the attached therapeutic agent.

Introduction to Stability Concerns

Boc-PEGylated molecules incorporate two key components whose stability must be assessed:

  • Boc (tert-Butyloxycarbonyl) Group: This amine-protecting group is notoriously sensitive to acidic conditions.[1][2] Cleavage is typically rapid in the presence of strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which protonate the carbamate (B1207046) and lead to the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[3][4] While generally stable to most bases and nucleophiles, its stability in physiologically relevant acidic microenvironments (e.g., endosomes, pH ~5.0-6.0) is a critical parameter to evaluate.[5][6]

  • PEG (Polyethylene Glycol) Chain: PEGylation is a widely used strategy to improve the solubility, stability, and circulation half-life of therapeutics.[7][] The ether backbone of PEG is highly stable. However, the stability of the entire conjugate often depends on the linker used to attach PEG to the molecule of interest. Linkers containing ester bonds, for example, are susceptible to hydrolysis by plasma esterases.[9][10]

Therefore, in-vitro stability assays for these molecules must comparatively evaluate their integrity under conditions mimicking different physiological environments. The two most fundamental assays are pH Liability Assays and Plasma Stability Assays .

Comparative Analysis of Key In-Vitro Stability Assays

The selection of an appropriate stability assay depends on the anticipated biological environment and the chemical nature of the conjugate. Below is a comparison of the two primary assays.

Assay Comparison
Parameter pH Liability Assay Plasma Stability Assay
Primary Objective To determine the rate of hydrolytic degradation as a function of pH. Crucial for assessing the stability of the acid-labile Boc group.To determine stability in the presence of plasma enzymes (e.g., proteases, esterases) and general plasma components.[9]
Simulated Environment Systemic circulation (pH 7.4), early endosome (pH 6.0), late endosome/lysosome (pH 5.0), and stomach (pH < 2.0).Bloodstream, assessing susceptibility to enzymatic degradation.
Key Degradation Pathway Acid-catalyzed hydrolysis of the Boc-carbamate. Hydrolysis of other labile bonds (e.g., esters) in the linker or drug.Enzyme-mediated hydrolysis of ester or amide bonds.[9] General degradation.
Typical Endpoint Half-life (t½) of the intact molecule at each pH value.Half-life (t½) of the intact molecule in plasma. Identification of metabolites.
Primary Analytical Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or Mass Spectrometry (MS) detection.[11][12]Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for high sensitivity and metabolite identification.[9]
Illustrative Stability Data

The following table presents hypothetical data for a Boc-PEGylated small molecule drug (Molecule X) to illustrate typical results from these assays.

Assay Condition Half-life (t½) of Molecule X Primary Degradation Product
pH 7.4 Buffer (37°C) > 72 hoursNegligible degradation
pH 5.0 Buffer (37°C) 8.5 hoursAmine-PEG-Drug (Boc cleavage)
pH 2.0 Buffer (37°C) < 10 minutesAmine-PEG-Drug (Boc cleavage)
Human Plasma (37°C) 24 hoursAmine-PEG-Drug + Drug-linker fragment

Data are for illustrative purposes only.

Experimental Protocols

Detailed and reproducible protocols are essential for accurate stability assessment.

Protocol 1: pH Liability Assay

This protocol assesses the chemical stability of the Boc-PEGylated molecule across a range of pH values.

  • Preparation of Buffers: Prepare a series of buffers at desired pH values (e.g., pH 2.0, 5.0, 6.0, 7.4) using appropriate buffer systems (e.g., citrate-phosphate for acidic pH, phosphate-buffered saline for neutral pH).

  • Compound Preparation: Prepare a stock solution of the Boc-PEGylated molecule in a suitable organic solvent (e.g., DMSO, acetonitrile) at a high concentration (e.g., 10 mM).

  • Incubation: Dilute the stock solution into each pre-warmed (37°C) pH buffer to a final concentration of 10-50 µM. Ensure the final concentration of the organic solvent is low (<1%) to avoid solubility issues.

  • Time-Point Sampling: At designated time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each incubation mixture.

  • Reaction Quenching: Immediately quench the degradation by adding the aliquot to a solution that neutralizes the pH and stops the reaction. A common method is to mix the sample with an equal volume of ice-cold acetonitrile (B52724) containing a suitable internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate any salts or proteins. Analyze the supernatant using RP-HPLC with UV or LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time. Calculate the half-life (t½) for each pH condition using a first-order decay model: t½ = 0.693 / k, where k is the elimination rate constant.

Protocol 2: Plasma Stability Assay

This protocol evaluates the stability of the molecule in the presence of plasma enzymes.[9]

  • Plasma Preparation: Obtain frozen pooled plasma (e.g., human, mouse, rat) and thaw it in a water bath at 37°C immediately before use.

  • Compound Preparation: Prepare a 10 mM stock solution of the Boc-PEGylated molecule in DMSO.

  • Incubation: Pre-warm the plasma to 37°C. Add the stock solution to the plasma to achieve a final concentration (typically 1-10 µM). Gently mix.

  • Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-compound mixture.[9]

  • Protein Precipitation & Quenching: Immediately terminate the enzymatic reactions by adding the aliquot to 3-4 volumes of ice-cold acetonitrile or methanol (B129727) containing an internal standard.[13] Vortex vigorously to ensure complete protein precipitation.

  • Sample Processing: Centrifuge the samples at high speed (e.g., >14,000 rpm) for 10-20 minutes at 4°C to pellet the precipitated proteins.[13]

  • Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS. This method is preferred for its ability to distinguish the parent compound from its metabolites in a complex matrix.[9]

  • Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point. Calculate the percentage remaining and determine the half-life (t½) as described in the pH liability protocol.

Visualizing Workflows and Degradation Pathways

Diagrams created using Graphviz (DOT language) help clarify complex processes and relationships.

General Workflow for In-Vitro Stability Testing

This diagram outlines the universal steps involved in conducting either a pH liability or plasma stability assay.

G prep Prepare Stock Solution (Boc-PEG-Molecule in DMSO) incubate Incubate at 37°C (in pH Buffer or Plasma) prep->incubate Dilute sample Sample at Time Points (t = 0, t1, t2...) incubate->sample quench Quench Reaction (e.g., Acetonitrile + Internal Std) sample->quench process Process Sample (Centrifuge to remove debris/protein) quench->process analyze Analyze by LC-MS/MS process->analyze data Calculate Half-Life (t½) analyze->data

General workflow for conducting in-vitro stability assays.
Degradation Pathways of a Boc-PEGylated Molecule

This diagram illustrates the primary factors influencing the stability of a Boc-PEGylated conjugate and its potential degradation products.

G parent Intact Molecule (Boc-NH-Linker-PEG-Drug) prod1 Product 1: Boc Cleavage (H₂N-Linker-PEG-Drug + CO₂ + isobutylene) parent->prod1 Hydrolysis prod2 Product 2: Linker Cleavage (Boc-NH-Linker + HO-PEG-Drug) parent->prod2 Hydrolysis acid Acidic pH (e.g., pH < 6.0) acid->parent Causes enzymes Plasma Enzymes (Esterases, Proteases) enzymes->parent Causes

Factors and products of Boc-PEGylated molecule degradation.

Conclusion

A comprehensive in-vitro stability assessment for Boc-PEGylated molecules requires a multi-faceted approach. The pH liability assay is indispensable for characterizing the stability of the acid-sensitive Boc protecting group, providing crucial data for predicting behavior in acidic cellular compartments. Complementing this, the plasma stability assay reveals susceptibility to enzymatic degradation in systemic circulation. Together, these assays provide a robust dataset that enables researchers to compare different linker technologies, optimize molecular design, and select drug candidates with favorable stability profiles for further development. The use of high-resolution analytical techniques like LC-MS/MS is paramount for obtaining accurate quantification and identifying degradation products, ultimately leading to a more complete understanding of the molecule's behavior.

References

A Comparative Analysis of Different Length PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant in the design of effective bioconjugates, particularly for antibody-drug conjugates (ADCs). Among the various types of linkers, polyethylene (B3416737) glycol (PEG) linkers are widely utilized due to their favorable physicochemical properties, such as high water solubility, biocompatibility, and non-immunogenicity.[1] The length of the PEG linker is a crucial parameter that can profoundly influence the stability, pharmacokinetics (PK), and overall therapeutic efficacy of the conjugate.[1] This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to aid researchers in selecting an optimal linker for their specific drug delivery application.

The Influence of PEG Linker Length on Bioconjugate Performance

The length of a PEG linker modulates several key attributes of a drug conjugate. A delicate balance must be achieved between linker stability in systemic circulation and efficient payload release at the target site.[1] Shorter linkers may enhance stability by positioning the payload within the steric shield of the antibody, while longer linkers can improve solubility, especially for hydrophobic payloads, and potentially reduce aggregation.[1][2]

The incorporation of hydrophilic PEG linkers can mitigate the hydrophobicity of a cytotoxic payload, which in turn can reduce the propensity for aggregation and improve the solubility of the bioconjugate.[3] This is particularly crucial for ADCs with a high drug-to-antibody ratio (DAR). The configuration of the PEG moiety, such as a pendant versus a linear arrangement, can also impact stability and pharmacokinetics.

The length of the PEG linker significantly impacts the pharmacokinetic profile of a bioconjugate. Longer PEG chains are generally associated with a longer plasma half-life and reduced clearance.[4] However, the choice of PEG linker length is not a one-size-fits-all solution; it represents a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[5] While longer linkers generally improve in vivo performance, they can sometimes hinder the ADC's in vitro potency.[1][5]

Data Presentation: A Comparative Analysis

The following tables summarize quantitative data from various studies comparing key performance metrics of bioconjugates with varying PEG linker lengths. It is important to note that this data is compiled from different experimental systems, and direct comparisons should be made with this in mind.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity of ADCs
Linker LengthADC Construct (Illustrative)Cell LineIC50 (nM)Reference
No PEGZHER2-SMCC-MMAENCI-N87~1.5[6]
PEG8anti-Trop2-PEG8-MMAEMDA-MB-231~0.5[7]
PEG12anti-Trop2-PEG12-MMAEMDA-MB-231~0.6[7]
PEG24anti-Trop2-PEG24-MMAEMDA-MB-231~0.8[7]
4 kDaZHER2-PEG4K-MMAENCI-N87~6.75[6][7]
10 kDaZHER2-PEG10K-MMAENCI-N87~33.75[6][7]
Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK) of ADCs
Linker LengthADC Construct (Illustrative)Animal ModelHalf-life (t1/2)ClearanceReference
No PEGZHER2-SMCC-MMAEMouse19.6 min-[6]
PEG3Non-binding IgG-MMAE (DAR8)Rat-~0.56 mL/hr/kg[8]
PEG6Non-binding IgG-MMAE (DAR8)Rat-0.47 mL/hr/kg[8]
PEG12Non-binding IgG-MMAE (DAR8)Rat-0.29 mL/hr/kg[8]
4 kDaZHER2-PEG4K-MMAEMouse49.2 min-[6]
10 kDaZHER2-PEG10K-MMAEMouse219.0 min-[6]
Table 3: Influence of PEG Linker Length on In Vivo Efficacy of ADCs
Linker LengthADC Construct (Illustrative)Tumor ModelTumor Growth Inhibition (TGI %)Key ObservationReference
No PEGAnti-FRα ADCMurine FRα Model~11%Limited efficacy, likely due to poor PK.[8]
PEG2/PEG4Anti-FRα ADCMurine FRα Model~35-45%Improved efficacy with short PEG chains.[8]
PEG8/PEG12/PEG24Anti-FRα ADCMurine FRα Model~75-85%Significantly enhanced efficacy with longer PEG chains.[8]

Mandatory Visualization

General Structure of an Antibody-Drug Conjugate (ADC) with a PEG Linker cluster_Antibody Monoclonal Antibody cluster_Linker Linker cluster_Payload Payload Antibody Targeting Moiety PEG_Linker PEG Spacer Antibody->PEG_Linker Conjugation Site Cleavable_Site Cleavable Site PEG_Linker->Cleavable_Site Payload Cytotoxic Drug Cleavable_Site->Payload

Caption: General structure of an Antibody-Drug Conjugate with a PEGylated linker.

Experimental Workflow for Comparing Different Length PEG Linkers in ADCs cluster_Synthesis ADC Synthesis & Characterization cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation cluster_Analysis Data Analysis & Selection A1 Synthesize ADCs with Varying PEG Linker Lengths A2 Characterize DAR and Aggregation (HIC, SEC) A1->A2 B1 In Vitro Cytotoxicity Assay (e.g., MTT Assay) A2->B1 B2 Determine IC50 Values B1->B2 C1 Pharmacokinetic (PK) Study in Rodent Model B2->C1 C2 In Vivo Efficacy Study (Xenograft Model) B2->C2 C3 Measure Tumor Growth Inhibition (TGI) C1->C3 C2->C3 D1 Compare Therapeutic Index of Different Linkers C3->D1 D2 Select Optimal PEG Linker D1->D2

Caption: Experimental workflow for comparing different length PEG linkers in ADCs.

Relationship Between PEG Linker Length and Bioconjugate Properties cluster_Properties Bioconjugate Properties center PEG Linker Length Solubility Solubility center->Solubility Increases with length Stability Stability center->Stability Can increase or decrease Pharmacokinetics Pharmacokinetics center->Pharmacokinetics Longer length generally improves half-life Efficacy Efficacy center->Efficacy Optimal length is context-dependent Immunogenicity Immunogenicity center->Immunogenicity Longer chains may increase immunogenicity

Caption: Logical relationship between PEG linker length and bioconjugate properties.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of ADCs with different PEG linker lengths.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of an ADC in killing cancer cells that express the target antigen.

Materials:

  • Target cancer cells

  • 96-well plates

  • Cell culture medium

  • ADCs with different PEG linkers

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., SDS-HCl)[9]

Procedure:

  • Cell Seeding: Seed target antigen-positive cells in a 96-well plate at a density of 1,000-10,000 cells/well and allow them to adhere overnight.[5][9]

  • ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linkers. Treat the cells with the ADCs and incubate for a specific duration (e.g., 72-120 hours).[3]

  • MTT Addition: Add MTT solution to each well and incubate for 1-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[3][9]

  • Solubilization: Add a solubilization solution to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the ADC concentration.[3]

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a tumor-bearing animal model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Human tumor cells

  • ADCs with different PEG linkers

  • Vehicle control

Procedure:

  • Tumor Implantation: Subcutaneously implant human tumor cells into the mice.[3][6]

  • Tumor Growth: Allow tumors to reach a specified volume (e.g., 100-200 mm³).[3]

  • Randomization: Randomize the mice into treatment groups.[3][6]

  • ADC Administration: Administer the ADCs and a vehicle control, typically intravenously, at a specified dosing schedule.[3][6]

  • Tumor Measurement: Measure tumor volumes periodically using calipers.[3][6]

  • Data Analysis: Calculate the tumor growth inhibition (TGI) by comparing the tumor volumes in the treated groups to the vehicle control group. Plot tumor growth curves for the different treatment groups to assess the anti-tumor efficacy of the ADCs.[3]

Size Exclusion Chromatography (SEC) for Aggregation Analysis

This method separates and quantifies monomers, dimers, and higher-order aggregates of a bioconjugate based on their hydrodynamic radius.

Protocol Outline:

  • System Preparation: Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate (B84403) buffer with or without organic modifiers) at a constant flow rate until a stable baseline is achieved.[10]

  • Sample Preparation: Prepare the ADC samples in the mobile phase.[2]

  • Injection: Inject a defined volume of the prepared sample onto the SEC column.[2]

  • Chromatographic Separation: The separation is based on size, with larger aggregates eluting earlier than the monomeric ADC.[2]

  • Data Acquisition: Monitor the eluent at 280 nm using a UV detector.[2]

  • Data Analysis: Integrate the peaks corresponding to aggregates and the monomer to determine the percentage of aggregation.[2]

Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) Determination

This method separates ADC species with different drug-to-antibody ratios based on their hydrophobicity.

Protocol Outline:

  • System Preparation: Equilibrate the HIC column with a high-salt mobile phase (Mobile Phase A).[11]

  • Sample Preparation: Prepare the ADC sample in a suitable buffer.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Separation: Apply a linear gradient from the high-salt mobile phase to a low-salt mobile phase (Mobile Phase B) to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.[11]

  • Data Acquisition: Monitor the eluent at 280 nm using a UV detector.

  • Data Analysis: The area percentage of each peak represents the relative distribution of the particular drug-loaded ADC species. The weighted average DAR is then calculated from the peak areas.[11]

References

Validating Boc-PEG5-Sulfonic Acid Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable validation of bioconjugation is paramount to ensure the efficacy and safety of novel therapeutics and diagnostics. The covalent attachment of polyethylene (B3416737) glycol (PEG) linkers, such as Boc-PEG5-sulfonic acid, can enhance the solubility, stability, and pharmacokinetic properties of biomolecules. This guide provides an objective comparison of mass spectrometry as the gold standard for validating the conjugation of Boc-PEG5-sulfonic acid, alongside alternative analytical techniques, supported by experimental data and detailed protocols.

Mass Spectrometry: The Definitive Method for Conjugation Validation

Mass spectrometry (MS) offers unparalleled accuracy and resolution for confirming the successful conjugation of Boc-PEG5-sulfonic acid to a target biomolecule, such as a protein.[1][2] By precisely measuring the mass-to-charge ratio of the molecules, MS provides direct evidence of the covalent attachment of the PEG linker.[2] The two primary MS-based workflows for this validation are intact mass analysis and peptide mapping.

Intact Mass Analysis involves measuring the mass of the entire protein before and after the conjugation reaction. A successful conjugation will result in a predictable mass increase corresponding to the molecular weight of the Boc-PEG5-sulfonic acid moiety. This method is ideal for determining the degree of PEGylation, i.e., the number of PEG molecules attached to each protein.[2][3]

Peptide Mapping provides more granular information by identifying the specific amino acid residues where the PEG linker has attached. This is achieved by enzymatically digesting the conjugated protein into smaller peptides, which are then analyzed by LC-MS/MS. This technique is crucial for ensuring the site-specificity and consistency of the conjugation reaction.[3]

Comparative Analysis of Mass Spectrometry Techniques
TechniquePrincipleAdvantagesDisadvantages
ESI-LC/MS Electrospray ionization coupled with liquid chromatography separates and ionizes molecules from solution.High sensitivity, suitable for large molecules, allows for online separation of reaction components.[1][3]Can produce complex spectra with multiple charge states, requiring deconvolution software.[4][5]
MALDI-TOF MS Matrix-assisted laser desorption/ionization creates ions from a solid-phase matrix.High throughput, tolerant of buffers and salts, provides simple spectra with predominantly singly charged ions.[1]Lower resolution for large molecules compared to ESI, potential for fragmentation.

Experimental Workflow & Validation

The following diagram illustrates a typical workflow for the conjugation of Boc-PEG5-sulfonic acid to a protein and its subsequent validation by mass spectrometry.

experimental_workflow cluster_conjugation Conjugation Reaction cluster_validation Mass Spectrometry Validation cluster_alternatives Alternative Validation A Protein Solution (e.g., in PBS) C Conjugation (Amide Bond Formation) A->C B Boc-PEG5-sulfonic acid Activation B->C D Quenching & Purification (e.g., SEC) C->D E Sample Preparation (Dilution, Desalting) D->E I SDS-PAGE D->I J RP-HPLC D->J K SEC D->K F LC-MS Analysis (Intact Mass) E->F G Data Analysis (Deconvolution) F->G H Confirmation of Mass Shift G->H validation_logic unconjugated Unconjugated Protein Mass Measured (M_prot) mass_shift Observed Mass Shift (ΔM = M_conj - M_prot) unconjugated->mass_shift conjugated Conjugated Protein Mass Measured (M_conj) conjugated->mass_shift peg_mass Expected Mass of Boc-PEG5-sulfonic acid (M_peg) validation Validation Confirmed peg_mass->validation mass_shift->validation ΔM ≈ n * M_peg (where n = 1, 2, 3...)

References

Unveiling the Biological Impact of Butoxycarbonyl-PEG5-sulfonic Acid Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation and targeted therapies, the choice of a chemical linker is a critical determinant of a molecule's ultimate biological activity. This guide provides an in-depth comparison of molecules conjugated with Butoxycarbonyl-PEG5-sulfonic acid, a specialized PEG linker, against other alternatives, supported by established principles and illustrative experimental data from analogous systems.

This compound has emerged as a valuable tool, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker component of a PROTAC, which connects the target protein-binding ligand to the E3 ubiquitin ligase-recruiting moiety, is not merely a spacer but plays a pivotal role in the efficacy of the final conjugate.

The Advantage of PEGylation in Drug Conjugates

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This modification can lead to:

  • Improved Solubility and Stability: The hydrophilic nature of the PEG chain enhances the water solubility of conjugated molecules, which is particularly beneficial for hydrophobic drugs.[1]

  • Reduced Immunogenicity: PEGylation can mask antigenic sites on a therapeutic protein, thereby reducing its potential to elicit an immune response.[1]

  • Prolonged Circulation Time: The increased hydrodynamic volume of PEGylated molecules reduces their renal clearance, leading to a longer half-life in the bloodstream.[1]

However, it is important to note that PEGylation can sometimes lead to reduced biological activity if the PEG chain sterically hinders the interaction of the drug with its target.[2] Furthermore, the potential for the development of anti-PEG antibodies is a consideration in long-term therapies.[3]

This compound: A Closer Look

This compound is a heterobifunctional linker that offers several key features:

  • Boc-Protected Amine: The butoxycarbonyl (Boc) protecting group provides a stable handle for one end of the linker, which can be deprotected under acidic conditions to reveal a primary amine for conjugation.

  • PEG5 Spacer: The five-unit polyethylene glycol chain provides a flexible and hydrophilic spacer. The length of the PEG linker is a critical parameter in PROTAC design, as it dictates the distance and orientation between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.[4]

  • Sulfonic Acid Terminus: The sulfonic acid group is a strong acid that is negatively charged at physiological pH. This can influence the overall physicochemical properties of the conjugate, such as its solubility and cell permeability.

The sulfonic acid group can be used to conjugate the linker to molecules via esterification, halogenation, or other replacement reactions.[5]

Comparative Analysis of Linker Performance in PROTACs

The biological activity of a PROTAC is highly dependent on the nature of its linker. The following table summarizes the general trends observed when comparing PEG linkers, such as this compound, with other common linker types in the context of PROTACs.

Linker TypeKey CharacteristicsAdvantagesDisadvantages
Alkyl Chains Hydrophobic, rigid or flexible depending on saturationCan provide optimal spacing and rigidity for some target-E3 ligase pairs.Poor aqueous solubility, may lead to aggregation.
PEG Linkers Hydrophilic, flexibleImproved solubility and cell permeability, reduced non-specific binding.[6]Can be too flexible, leading to a high entropic penalty for ternary complex formation. Potential for immunogenicity.
This compound Hydrophilic, flexible, with a terminal negative chargeEnhanced water solubility due to both the PEG chain and the sulfonic acid group. The defined length of the PEG5 chain allows for systematic optimization of linker length. The Boc-protected amine allows for controlled, sequential conjugation.The negative charge of the sulfonic acid may impact cell permeability and interactions with cellular components.

Experimental Protocols for Evaluating Conjugate Activity

A thorough evaluation of the biological activity of molecules conjugated with this compound, particularly in the context of PROTACs, involves a series of key experiments.

Synthesis and Characterization of the Conjugate

Objective: To synthesize the final conjugate and confirm its identity and purity.

Methodology:

  • Synthesis: The synthesis typically involves the deprotection of the Boc group on this compound to reveal the primary amine. This is followed by coupling to a carboxylic acid-containing molecule (e.g., a target protein ligand) using standard peptide coupling reagents (e.g., HATU, HOBt). The sulfonic acid terminus is then conjugated to the second component (e.g., an E3 ligase ligand).

  • Purification: The crude product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: The structure and purity of the final conjugate are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Biological Evaluation

Objective: To assess the biological activity of the conjugate in a cellular context.

Key Experiments:

  • Target Protein Degradation (for PROTACs):

    • Western Blotting: This is the most common method to quantify the reduction in the levels of the target protein following treatment with the PROTAC. Cells are treated with varying concentrations of the PROTAC for a specific time, after which cell lysates are prepared and subjected to SDS-PAGE and immunoblotting with an antibody specific to the target protein.

    • In-Cell Western/ELISA: These are higher-throughput methods to quantify protein levels in a plate-based format.

  • Cell Viability/Proliferation Assays:

    • MTT/MTS Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are used to determine the cytotoxic or cytostatic effects of the conjugate.

    • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a direct indicator of the number of viable cells.

  • Ternary Complex Formation (for PROTACs):

    • Co-immunoprecipitation (Co-IP): This technique can be used to demonstrate the formation of the target protein-PROTAC-E3 ligase complex within cells.

    • Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR): These biophysical techniques can be used to quantify the binding affinities and kinetics of the interactions between the PROTAC, the target protein, and the E3 ligase in a cell-free system.

Signaling Pathways and Experimental Workflows

The mechanism of action of PROTACs involves hijacking the ubiquitin-proteasome system (UPS). The following diagrams illustrate the general signaling pathway and a typical experimental workflow for evaluating a PROTAC.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ub_Target Ubiquitinated Target Protein TernaryComplex->Ub_Target Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides

Caption: Mechanism of action of a PROTAC molecule.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Synthesis PROTAC Synthesis & Characterization CellCulture Cell Culture (Target-expressing cells) Treatment PROTAC Treatment (Dose-response & Time-course) CellCulture->Treatment WesternBlot Western Blot (Target Protein Degradation) Treatment->WesternBlot ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay TernaryComplexAssay Ternary Complex Assay (e.g., Co-IP) Treatment->TernaryComplexAssay DataAnalysis Data Analysis (DC50, IC50 calculation) WesternBlot->DataAnalysis ViabilityAssay->DataAnalysis TernaryComplexAssay->DataAnalysis

Caption: A typical experimental workflow for evaluating a PROTAC.

References

Safety Operating Guide

Proper Disposal of Butoxycarbonyl-PEG5-sulfonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a suitable environment to minimize exposure risks.

Recommended Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes of the acidic compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation or burns.
Body Protection A standard laboratory coat.Protects clothing and skin from accidental spills.

Work Area: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling any vapors or aerosols.

Step-by-Step Disposal Protocol

The disposal of Butoxycarbonyl-PEG5-sulfonic acid must be conducted in strict accordance with local, state, and federal regulations. The following is a general, step-by-step guide for the proper disposal of this and similar acidic chemical compounds.

  • Waste Identification and Segregation:

    • Properly identify the waste as this compound.

    • Segregate this waste from other laboratory waste streams, particularly from bases, oxidizing agents, and reactive metals, to prevent dangerous chemical reactions.

  • Neutralization (for small quantities):

    • For very small residual amounts, cautious neutralization can be considered. This should only be performed by trained personnel.

    • Slowly add a weak base, such as a saturated solution of sodium bicarbonate (baking soda) or a 1M solution of sodium hydroxide, to the acidic waste while stirring in a suitable container (e.g., a large beaker).

    • Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is neutral (pH 6-8).

    • Be aware that the neutralization reaction is exothermic and may produce gas (carbon dioxide if using bicarbonate); therefore, perform this step slowly and in a fume hood.

  • Containerization:

    • Transfer the neutralized solution or the un-neutralized this compound waste into a dedicated, clearly labeled waste container.

    • The container must be in good condition, compatible with the chemical (e.g., high-density polyethylene (B3416737) - HDPE), and have a securely sealing lid.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Final Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal.[1]

    • Provide them with a complete and accurate description of the waste.

    • Crucially, never dispose of this compound by flushing it down the drain or mixing it with regular trash. [1] Even if neutralized, the organic components may not be suitable for sewer disposal and can negatively impact aquatic environments.

Spill Management

In the event of a spill, adhere to the following procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Contain the Spill: Use an appropriate absorbent material, such as a chemical spill kit absorbent for acids, to contain the spill. Do not use combustible materials like paper towels on a concentrated spill.

  • Neutralize: Cautiously neutralize the spill by covering it with a suitable neutralizing agent like sodium bicarbonate.

  • Collect and Dispose: Once neutralized, carefully collect the absorbent material and spilled substance using non-sparking tools and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood segregate Segregate Waste from Incompatible Materials fume_hood->segregate neutralize Neutralize Small Quantities with Weak Base (Optional) segregate->neutralize containerize Transfer to Labeled Hazardous Waste Container neutralize->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup

Caption: Disposal workflow for this compound.

Disclaimer: This guide is intended for informational purposes and is based on general principles of laboratory safety and chemical waste management. Always consult your institution's specific safety protocols and your local Environmental Health and Safety (EHS) department for guidance tailored to your location and facilities. The toxicological and environmental properties of this compound have not been thoroughly investigated, and therefore, it should be handled with the utmost care.

References

Personal protective equipment for handling Butoxycarbonyl-PEG5-sulfonic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Butoxycarbonyl-PEG5-sulfonic acid in research and drug development environments.

Hazard Identification and Immediate Precautions

This compound is a chemical that combines a sulfonic acid group with a polyethylene (B3416737) glycol (PEG) linker and a butoxycarbonyl protecting group. Sulfonic acids are typically strong acids and can be corrosive, causing severe skin burns and eye damage upon contact.[1][2][3] Inhalation of vapors or dust can irritate the respiratory system.[1] Therefore, it is crucial to handle this compound with appropriate care to avoid direct contact and inhalation.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on general guidelines for handling acidic and potentially irritating chemicals.[4][5]

Protection Type Equipment Specification Purpose
Eye and Face Protection Chemical safety goggles with side shields or a face shield.[1][2]To protect eyes from splashes and airborne particles.[4]
Skin Protection Nitrile or neoprene gloves (double-gloving is recommended).[2][4] A chemical-resistant apron or lab coat.[1][4]To prevent skin contact and contamination of personal clothing.[4]
Respiratory Protection Work in a certified chemical fume hood.[4] A NIOSH-approved respirator with acid gas cartridges may be required if handling outside a fume hood or if dust/aerosols are generated.[4]To protect against the inhalation of harmful dust, fumes, or vapors.[4]
Foot Protection Closed-toe shoes.[4]To protect feet from spills.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risks.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.[4]

    • Verify that an emergency eyewash station and safety shower are accessible.[4]

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill control materials, such as an acid neutralizer (e.g., sodium bicarbonate), readily available.[2]

  • Handling:

    • Always handle this compound inside a chemical fume hood to minimize inhalation exposure.[4]

    • When transporting the chemical, use a secondary containment carrier.[4]

    • Avoid direct contact with skin and eyes.[4]

    • When diluting, always add acid to the solvent slowly, never the other way around.[4]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

    • Decontaminate the work area.

    • Properly remove and dispose of contaminated PPE.[6]

Disposal Plan

Proper disposal of chemical waste is essential to protect personnel and the environment.

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[3][7] Do not mix with incompatible waste streams.

  • Disposal of Empty Containers: Thoroughly rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste.[7] After rinsing, deface the label on the container before disposing of it as regular waste, in accordance with institutional guidelines.[7]

  • Final Disposal: Dispose of hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal service.[3][7]

Experimental Protocols

Detailed experimental protocols should be developed and reviewed by the principal investigator and the institutional safety office. These protocols should incorporate the safety measures outlined in this document and be specific to the experimental procedures being performed.

Visual Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep1 Verify Fume Hood Functionality prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Gather & Inspect PPE prep2->prep3 prep4 Prepare Spill Kit prep3->prep4 handle1 Work in Fume Hood prep4->handle1 handle2 Use Secondary Containment handle1->handle2 handle3 Avoid Direct Contact handle2->handle3 handle4 Proper Dilution Technique handle3->handle4 post1 Thorough Hand Washing handle4->post1 post2 Decontaminate Work Area post1->post2 post3 Dispose of Contaminated PPE post2->post3 disp1 Collect in Labeled Waste Container post3->disp1 disp2 Rinse Empty Containers disp1->disp2 disp3 Contact EHS for Disposal disp2->disp3

Caption: Workflow for the safe handling of this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.